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  • Product: 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid
  • CAS: 1197631-29-0

Core Science & Biosynthesis

Foundational

physicochemical properties of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic Acid Abstract This technical guide provides a comprehensive examination of the core , a molecule of interes...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic Acid

Abstract

This technical guide provides a comprehensive examination of the core , a molecule of interest within the broader class of pyrazole derivatives known for their diverse biological activities. For professionals in drug discovery and development, a deep understanding of a compound's physicochemical profile is not merely academic; it is the foundation upon which successful therapeutics are built. These properties—including ionization constant (pKa), lipophilicity (logP/logD), and solubility—govern the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a potential drug candidate. This document moves beyond a simple data sheet, offering detailed theoretical underpinnings and field-proven experimental protocols for determining these critical parameters. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this guide serves as a practical and educational resource for scientists aiming to advance compounds from the bench to the clinic.

Introduction: The Nexus of Structure and Function

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including antifungal and insecticidal properties.[1][2][3] The subject of this guide, 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid, combines this versatile heterocycle with a carboxylic acid functional group, making its physicochemical behavior highly dependent on pH. The journey of a drug molecule from administration to its biological target is a complex odyssey dictated by its intrinsic properties.[4][5] Physicochemical characteristics influence everything from formulation and stability to membrane permeability and target engagement.[6] Therefore, the early and accurate characterization of these properties is a cornerstone of modern, rational drug design, helping to mitigate late-stage attrition and de-risk development programs.[7][8]

Core Molecular and Physical Attributes

A foundational understanding begins with the molecule's basic identity and structure. These attributes are the starting point for all subsequent experimental and predictive work.

Table 1: Core Identification of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic Acid

Property Value Source
CAS Number 1197631-29-0
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
Physical Form Solid
Purity (Typical) ≥95% (Commercially available)

| InChI Key | KLZBOPQBGJBTRD-UHFFFAOYSA-N | |

Caption: Chemical structure of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid.

Melting Point

The melting point is a fundamental indicator of purity and lattice energy. While no experimentally determined value is available in public literature for this specific compound, its determination is straightforward.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated rapidly to about 20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute. This slow ramp rate is critical to ensure thermal equilibrium between the sample and the thermometer.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has liquefied. A sharp melting range (e.g., < 2°C) is indicative of high purity.

Ionization Behavior: The pKa Constant

The acid dissociation constant, pKa, is arguably the most critical physicochemical parameter for an ionizable drug. It dictates the charge state of a molecule at a given pH, which in turn governs its solubility, membrane permeability, and ability to interact with its biological target. This molecule possesses two key ionizable regions: the acidic carboxylic acid group (-COOH) and the basic nitrogen atoms of the pyrazole ring.

Theoretical Underpinnings

The carboxylic acid group is expected to be the primary acidic center, donating a proton to form a carboxylate anion. Aromatic carboxylic acids typically have pKa values in the range of 4-5. The pyrazole ring contains two nitrogen atoms; one is a pyrrole-like nitrogen (part of the N-H tautomer) and the other is a pyridine-like nitrogen. The pyridine-like nitrogen can be protonated, and its basic pKa is generally low (around 2-3). The interplay between these groups determines the net molecular charge at physiological pH (7.4), which is crucial for ADMET properties.

Experimental Determination of pKa (Potentiometric Titration)

Potentiometric titration is a robust and widely accepted method for pKa determination, relying on the measurement of pH as a function of added titrant volume.[9]

Caption: Workflow for experimental pKa determination via potentiometric titration.

Step-by-Step Methodology:

  • System Setup: A temperature-controlled beaker containing a magnetic stir bar is used. A calibrated pH electrode and a precision burette containing a standardized titrant (e.g., 0.1 M NaOH) are positioned in the beaker.

  • Sample Preparation: A precisely weighed amount of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid is dissolved in a suitable solvent system. Due to the potential for low aqueous solubility of the neutral form, a co-solvent system (e.g., methanol/water or DMSO/water) is often required.[10]

  • Titration: The solution is stirred continuously. The titrant (NaOH) is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point (where moles of NaOH equal moles of acid) is identified from the steepest point of the curve, often by plotting the first derivative (dpH/dV). The pKa is the pH at the half-equivalence point. Specialized software is commonly used to fit the titration curve and calculate the pKa values.

Lipophilicity: Balancing Water and Fat Solubility (logP & logD)

Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic clearance.[5][11] It is quantified by the partition coefficient (logP) for the neutral species and the distribution coefficient (logD) for all species at a specific pH. For an ionizable compound like this one, logD at pH 7.4 is the more physiologically relevant parameter.

Theoretical Underpinnings
  • logP: The ratio of the concentration of the neutral molecule in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.

  • logD: The ratio of the concentration of all species (neutral and ionized) in the lipid phase to the concentration in the aqueous phase at a given pH.

According to Lipinski's "Rule of Five," a guideline for oral bioavailability, a logP value of less than 5 is generally preferred.[12] High lipophilicity can lead to poor solubility, increased metabolic turnover, and potential toxicity.[8]

Experimental Determination of logD₇.₄ (Shake-Flask Method)

The shake-flask method is the universally recognized "gold standard" for logP and logD determination due to its direct measurement of partitioning.[12][13][14]

Caption: Workflow for the "gold standard" shake-flask logD determination.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a phosphate buffer at pH 7.4. Mix equal volumes of the buffer and n-octanol and shake vigorously. Allow the phases to separate completely. This pre-saturation step is crucial because n-octanol has some solubility in water (~4.5 g/L) and vice-versa; failing to pre-saturate leads to volume changes during the experiment and inaccurate results.

  • Partitioning: In a vial, combine a known volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1:1 v/v). Add a small amount of a concentrated stock solution of the test compound (typically in DMSO or methanol) such that the final organic solvent concentration is <1%.

  • Equilibration: Cap the vial and shake it for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach partitioning equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial at low speed to ensure a sharp and complete separation of the aqueous and organic layers.

  • Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve is required for accurate quantification.

  • Calculation: The logD₇.₄ is calculated as the base-10 logarithm of the ratio of the concentration found in the n-octanol phase to the concentration found in the aqueous buffer phase.

Solubility: A Prerequisite for Biological Activity

For a drug to be absorbed and distributed to its site of action, it must first be in solution. Poor aqueous solubility is a major hurdle in drug development, leading to formulation challenges and low bioavailability.

Experimental Protocol: Thermodynamic Aqueous Solubility

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a buffer of a specific pH (e.g., pH 7.4 for physiological relevance). The excess solid is critical to ensure a saturated solution is formed.

  • Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (typically 24-48 hours) to ensure that thermodynamic equilibrium between the solid and dissolved states is reached.

  • Separation: After equilibration, filter the suspension through a 0.45 µm filter or centrifuge at high speed to remove all undissolved solid.

  • Quantification: Analyze the concentration of the compound in the clear filtrate/supernatant using HPLC-UV or LC-MS/MS. This concentration represents the thermodynamic solubility at that pH.

Summary and Integrated Perspective

The true power of physicochemical profiling comes from integrating the individual data points to build a holistic understanding of a compound's potential.

Table 2: Summary of Key Physicochemical Properties and Their Implications

Parameter Typical Value Range (Predicted) Experimental Method Implication for Drug Development
pKa (acidic) 4.0 - 5.0 Potentiometric Titration Determines charge at physiological pH; influences solubility and receptor binding.
pKa (basic) 2.0 - 3.0 Potentiometric Titration Influences charge at low pH (e.g., stomach); less relevant for systemic circulation.
logD at pH 7.4 To be determined Shake-Flask or RP-HPLC Key indicator of membrane permeability, protein binding, and metabolic clearance.
Aqueous Solubility To be determined Shake-Flask Solubility Defines the maximum concentration achievable in vivo; critical for absorption and formulation.

| Melting Point | To be determined | Capillary Method | Indicator of crystal lattice stability and purity. |

A hypothetical profile for 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid might look like this: with an acidic pKa of ~4.5, the molecule will be >99% ionized (negatively charged) at physiological pH 7.4. This high degree of ionization will likely enhance its aqueous solubility but may limit its passive diffusion across cell membranes. The measured logD₇.₄ will be crucial to understand this balance. If the logD is too low (<0), the compound may struggle to exit the GI tract and enter cells. If it is too high (>3.5), it may have poor solubility and be prone to rapid metabolism. This data-driven insight allows medicinal chemists to make informed decisions, such as designing prodrugs to mask the carboxylic acid or modulating the structure to fine-tune lipophilicity.

Conclusion

The are not merely descriptive data points but are predictive tools that form the bedrock of its potential as a therapeutic agent. Through rigorous, validated experimental protocols for determining pKa, logD, and solubility, researchers can gain a quantitative understanding of the molecule's ADMET profile. This guide provides the necessary theoretical context and practical methodologies to empower scientists to generate high-quality data, enabling a rational, property-driven approach to drug design and candidate selection.

References

  • NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Available from: [Link]

  • ResearchGate. The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid. Available from: [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. Available from: [Link]

  • MPG.PuRe. Surface pKa of Saturated Carboxylic Acids at the Air/Water Interface: A Quantum Chemical Approach. Available from: [Link]

  • PubMed. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Available from: [Link]

  • ResearchGate. LogP / LogD shake-flask method v1. Available from: [Link]

  • Frontiers. The role of physicochemical and topological parameters in drug design. Available from: [Link]

  • Google Patents. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Available from: [Link]

  • Sygnature Discovery. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Available from: [Link]

  • ACS Publications. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Available from: [Link]

  • Royal Society of Chemistry. Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. Available from: [Link]

  • ACS Publications. Accurate pKa Calculations for Carboxylic Acids Using Complete Basis Set and Gaussian-n Models Combined with CPCM Continuum Solvation Methods. Available from: [Link]

  • PMC. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Available from: [Link]

  • ACS Publications. Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. Available from: [Link]

  • NextSDS. methyl 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylate — Chemical Substance Information. Available from: [Link]

  • PubChemLite. 3-(4-methoxyphenyl)-1-phenyl-1h-pyrazole-5-carboxylic acid. Available from: [Link]

  • ChemRxiv. Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as ne. Available from: [Link]

  • PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Available from: [Link]

  • PMC. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Available from: [Link]

  • ACS Publications. Prediction of the pKa of Carboxylic Acids Using the ab Initio Continuum-Solvation Model PCM-UAHF. Available from: [Link]

  • PubChemLite. 1-(3,5-dimethylphenyl)-5-methyl-1h-pyrazole-3-carboxylic acid. Available from: [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Predicted Crystal Structure and NMR Spectra of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid

Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a detailed theoretical analysis of the structural and spectroscopic properties of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed theoretical analysis of the structural and spectroscopic properties of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid, a compound of interest in medicinal chemistry and materials science. In the absence of published experimental data for this specific molecule, this document leverages established principles of organic chemistry, crystallography, and nuclear magnetic resonance (NMR) spectroscopy, supported by data from analogous structures, to predict its key characteristics. We present expected methodologies for its synthesis, a thorough prediction of its ¹H and ¹³C NMR spectra, and a discussion of its likely solid-state structure, including intermolecular interactions. This guide is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this compound's physicochemical properties.

Introduction and Significance

Pyrazole derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The title compound, 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid, incorporates three key pharmacophores: a pyrazole core, a carboxylic acid group, and a dimethylphenyl substituent. This combination suggests potential applications in drug discovery, where the pyrazole ring can act as a bioisostere for other functional groups, the carboxylic acid can engage in crucial hydrogen bonding with biological targets, and the lipophilic dimethylphenyl group can influence pharmacokinetic properties. Understanding its precise three-dimensional structure and spectroscopic fingerprints is paramount for its rational application in drug design and materials engineering.

Synthesis Methodology

A robust and common method for the synthesis of pyrazole-5-carboxylic acids involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and hydrazine. For the target molecule, a plausible and efficient synthetic route is outlined below.

Experimental Protocol: Synthesis of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid
  • Step 1: Claisen Condensation:

    • To a solution of sodium ethoxide in absolute ethanol, add 3',4'-dimethylacetophenone and diethyl oxalate in equimolar amounts.

    • The mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is acidified with dilute hydrochloric acid, leading to the precipitation of ethyl 2,4-dioxo-4-(3,4-dimethylphenyl)butanoate.

    • The solid product is filtered, washed with cold water, and dried.

  • Step 2: Cyclocondensation with Hydrazine:

    • The resulting dicarbonyl intermediate is dissolved in ethanol or acetic acid.

    • Hydrazine hydrate is added dropwise to the solution, and the mixture is refluxed for 4-6 hours.

    • After cooling, the precipitated product, ethyl 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylate, is collected by filtration.

  • Step 3: Saponification:

    • The ethyl ester is suspended in an aqueous solution of sodium hydroxide (2-3 M).

    • The mixture is heated to reflux until the ester is fully hydrolyzed (monitored by TLC).

    • The solution is then cooled and acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

    • The resulting white precipitate of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid is filtered, washed thoroughly with water to remove inorganic salts, and dried under vacuum.

Synthesis Workflow Diagram

Synthesis_Workflow reagents1 3',4'-Dimethylacetophenone + Diethyl Oxalate step1 Claisen Condensation (NaOEt, Ethanol) reagents1->step1 intermediate1 Ethyl 2,4-dioxo-4-(3,4-dimethylphenyl)butanoate step1->intermediate1 step2 Cyclocondensation (Ethanol, Reflux) intermediate1->step2 reagents2 Hydrazine Hydrate reagents2->step2 intermediate2 Ethyl 3-(3,4-dimethylphenyl)-1H- pyrazole-5-carboxylate step2->intermediate2 step3 Saponification (Reflux) intermediate2->step3 reagents3 NaOH(aq) then HCl(aq) reagents3->step3 product 3-(3,4-dimethylphenyl)-1H- pyrazole-5-carboxylic acid step3->product

Caption: Proposed synthesis of the title compound.

Predicted NMR Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Based on established chemical shift ranges and data from similar pyrazole derivatives, we can predict the ¹H and ¹³C NMR spectra of the title compound.

Molecular Structure with Atom Numbering

Caption: Structure and numbering for NMR assignment.

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)

The choice of DMSO-d₆ as a solvent is crucial as it solubilizes the carboxylic acid and allows for the observation of exchangeable protons (N-H and COOH).

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~13.5Broad Singlet1HCOOHCarboxylic acid protons are highly deshielded and often appear as a broad signal due to hydrogen bonding and exchange.
~13.0Broad Singlet1HN1-HThe pyrazole N-H proton is also acidic and deshielded, appearing as a broad signal.
~7.7Singlet1HH-2'This proton is ortho to the pyrazole ring and will appear as a singlet due to meta and para positioning relative to the methyl groups.
~7.6Doublet1HH-6'Ortho to a methyl group and meta to the pyrazole ring, expected to be a doublet coupled to H-5'.
~7.2Doublet1HH-5'Meta to both the pyrazole ring and a methyl group, coupled to H-6'.
~7.0Singlet1HH-4The lone proton on the pyrazole ring is a singlet and typically resonates in this aromatic region.
~2.3Singlet3HC7'-CH₃Aromatic methyl groups typically appear around 2.3-2.5 ppm.
~2.3Singlet3HC8'-CH₃Expected to have a very similar chemical shift to the other methyl group.
Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)
Predicted Chemical Shift (δ, ppm) Assignment Rationale
~162.0C6 (COOH)Carboxylic acid carbons are highly deshielded.
~150.0C3The pyrazole carbon attached to the phenyl ring.
~142.0C5The pyrazole carbon bearing the carboxylic acid group.
~138.0C4'Aromatic quaternary carbon attached to a methyl group.
~137.0C3'Aromatic quaternary carbon attached to a methyl group.
~130.0C6'Aromatic CH carbon.
~129.0C1'Aromatic quaternary carbon attached to the pyrazole ring.
~126.0C2'Aromatic CH carbon.
~124.0C5'Aromatic CH carbon.
~105.0C4The CH carbon of the pyrazole ring, typically more shielded than the other pyrazole carbons.
~19.5C7' (CH₃)Aromatic methyl carbons.
~19.0C8' (CH₃)Aromatic methyl carbons.

Predicted Crystal Structure and Solid-State Interactions

While the precise crystal system and unit cell parameters can only be determined experimentally, the molecular structure allows for a robust prediction of the key intermolecular interactions that will govern its crystal packing. Pyrazole carboxylic acids are well-known for forming strong, directional hydrogen bonds.[3]

Key Predicted Intermolecular Interactions:
  • Carboxylic Acid Dimerization: The most dominant interaction is expected to be the formation of a centrosymmetric dimer via strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is a highly stable and common motif for carboxylic acids in the solid state.

  • Pyrazole-Carboxylic Acid Chain: An alternative or concurrent interaction involves a hydrogen bond between the pyrazole N-H donor and the carbonyl oxygen acceptor of a neighboring molecule's carboxylic acid group (N-H···O=C).[3] This interaction links the molecules into chains or tapes.

  • π-π Stacking: The planar pyrazole and dimethylphenyl rings are likely to engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.

  • C-H···π Interactions: Weak hydrogen bonds involving the aromatic C-H donors and the electron-rich π systems of adjacent rings may also be present.

Diagram of Predicted Hydrogen Bonding

H_Bonding cluster_dimer Carboxylic Acid Dimer Motif (O-H···O) cluster_chain Pyrazole-Carboxylic Acid Chain Motif (N-H···O) mol1 R-COOH mol2 HOOC-R mol1->mol2 H-bond mol3 Py-N-H mol4 O=C(R)-OH mol3->mol4 H-bond

Caption: Dominant hydrogen bonding motifs predicted.

Conclusion

This technical guide has presented a scientifically grounded, predictive analysis of the synthesis, NMR spectra, and crystal structure of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid. The proposed synthetic route is efficient and based on well-established reactions. The predicted ¹H and ¹³C NMR spectra provide a clear spectroscopic blueprint for future experimental verification. Furthermore, the analysis of potential intermolecular interactions, particularly the formation of robust hydrogen-bonded dimers and chains, offers valuable insight into its likely solid-state behavior. This theoretical framework serves as a critical starting point for any researcher intending to synthesize, characterize, or apply this promising heterocyclic compound.

References

  • (No author given). (n.d.). The crystal structure of (Z)-3′-(2-(1-(3,4-dimethyl-phenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl)-2′-hydroxy-[1,1′-biphenyl]-3 - ResearchGate. Retrieved March 17, 2026, from [Link]

  • (No author given). (n.d.). Crystal structure of bis{3-(3,4-dimethylphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl] - PMC. Retrieved March 17, 2026, from [Link]

  • (No author given). (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. Retrieved March 17, 2026, from [Link]

  • Fernández-Fernández, C., Jagerovic, N., Alkorta, I., Maya, C. M., Infantes, L., & Elguero, J. (2008). The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid. ARKIVOC, 2008(viii), 74-84. Retrieved March 17, 2026, from [Link]

  • (No author given). (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved March 17, 2026, from [Link]

  • (No author given). (n.d.). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as ne - ChemRxiv. Retrieved March 17, 2026, from [Link]

  • Özer, İ. İ., & Çadır, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(11), 5029-5033. Retrieved March 17, 2026, from [Link]

  • (No author given). (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. Retrieved March 17, 2026, from [Link]

  • (No author given). (2018). Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. Retrieved March 17, 2026, from [Link]

  • (No author given). (n.d.). 1-(2,6-dimethylphenyl)-4-methyl-pyrazole-3-carboxylic acid methyl ester - SpectraBase. Retrieved March 17, 2026, from [Link]

  • (No author given). (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC. Retrieved March 17, 2026, from [Link]

Sources

Foundational

The Disruption of the KEAP1-NRF2 Axis: An In-Depth Technical Guide to the In Vitro Mechanism of Action of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic Acid

For distribution to researchers, scientists, and drug development professionals. Abstract This technical guide delineates the in vitro mechanism of action of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid, a potent...

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Author: BenchChem Technical Support Team. Date: March 2026

For distribution to researchers, scientists, and drug development professionals.

Abstract

This technical guide delineates the in vitro mechanism of action of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid, a potent small molecule inhibitor of the Kelch-like ECH-associated protein 1 (KEAP1). Through a fragment-guided discovery process, this pyrazole carboxylic acid derivative has been identified as a high-affinity binder to the Kelch domain of KEAP1. Its mechanism centers on the non-covalent antagonism of the protein-protein interaction between KEAP1 and the Nuclear Factor Erythroid 2-related factor 2 (NRF2). This disruption liberates NRF2, enabling its translocation to the nucleus and subsequent activation of the Antioxidant Response Element (ARE), leading to the upregulation of a suite of cytoprotective genes. This guide will provide a comprehensive overview of the molecular interactions, signaling pathways, and detailed protocols for the in vitro characterization of this compound's activity.

Introduction: Targeting the Body's Master Regulator of Oxidative Stress

The KEAP1-NRF2 pathway is a critical regulator of cellular homeostasis, orchestrating the response to oxidative and electrophilic stress. NRF2 is a transcription factor that, under basal conditions, is sequestered in the cytoplasm by its negative regulator, KEAP1, which facilitates its ubiquitination and subsequent proteasomal degradation. The emergence of small molecules that can modulate this interaction represents a promising therapeutic strategy for a host of diseases characterized by oxidative stress, including neurodegenerative disorders, chronic inflammatory diseases, and cancer.

3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid, hereafter referred to as Compound 37, has emerged from a structure-guided design campaign as a chemically distinct and potent activator of the NRF2 pathway.[1] Unlike electrophilic NRF2 activators, which covalently modify KEAP1, Compound 37 acts as a non-covalent antagonist, potentially offering a more favorable therapeutic index.[1] This guide will elucidate the in vitro mechanism of action of Compound 37, providing the scientific community with a detailed understanding of its function and the experimental methodologies to assess its activity.

The Molecular Mechanism: A Direct Antagonist of a Key Protein-Protein Interaction

The primary mechanism of action of Compound 37 is its direct, non-covalent inhibition of the KEAP1-NRF2 protein-protein interaction.[1] This was elucidated through a combination of structural biology and biophysical assays.

Binding to the KEAP1 Kelch Domain

Compound 37 was designed to bind with high affinity to the Kelch domain of KEAP1, the same domain that recognizes the "ETGE" motif of NRF2.[1] Structure-guided design, informed by co-complex crystal structures, was instrumental in optimizing the pyrazole carboxylic acid scaffold for this interaction.[1] The dimethylphenyl moiety and the pyrazole core are crucial for establishing key interactions within the binding pocket.

Disruption of the KEAP1-NRF2 Complex and NRF2 Stabilization

By occupying the NRF2 binding site on KEAP1, Compound 37 competitively inhibits the sequestration of NRF2. This disruption prevents the E3 ubiquitin ligase complex, of which KEAP1 is a substrate adaptor, from marking NRF2 for proteasomal degradation. The stabilized NRF2 is then free to accumulate in the cytoplasm and subsequently translocate to the nucleus.

Activation of the NRF2-ARE Signaling Pathway

Once in the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding event initiates the transcription of a broad array of cytoprotective genes, including those involved in antioxidant synthesis, detoxification, and anti-inflammatory responses.

The following diagram illustrates the proposed signaling pathway:

KEAP1_NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 Binds and Sequesters Ub Ubiquitin KEAP1->Ub Facilitates Ubiquitination Proteasome Proteasome NRF2->Proteasome Degradation NRF2_n NRF2 NRF2->NRF2_n Translocation Compound37 3-(3,4-dimethylphenyl)-1H- pyrazole-5-carboxylic acid Compound37->KEAP1 Inhibits Interaction Ub->NRF2 Maf Maf NRF2_n->Maf Heterodimerizes ARE ARE NRF2_n->ARE Binds Maf->ARE Binds Genes Cytoprotective Genes (NQO1, GCLM, TXNRD1) ARE->Genes Activates Transcription

Caption: Signaling pathway of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid.

In Vitro Experimental Validation

The following section details the key in vitro experiments used to characterize the mechanism of action of Compound 37.

Gene Expression Analysis of NRF2 Target Genes

A critical step in validating the mechanism of action is to demonstrate the upregulation of NRF2-dependent genes in a cellular context.

Objective: To quantify the dose-dependent increase in the mRNA levels of NQO1, GCLM, and TXNRD1 in response to treatment with Compound 37.

Experimental Protocol:

  • Cell Culture:

    • Culture Normal Human Bronchial Epithelial (NHBE) cells in appropriate media and conditions.

  • Compound Treatment:

    • Seed NHBE cells in 6-well plates and allow them to adhere overnight.

    • Prepare a concentration gradient of Compound 37 in the cell culture medium.

    • Treat the cells with varying concentrations of Compound 37 for 6 hours.[1] Include a vehicle control (e.g., DMSO).

  • RNA Isolation:

    • After the treatment period, lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using spectrophotometry.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Synthesize cDNA from the isolated RNA using a reverse transcription kit.

    • Perform qRT-PCR using primers specific for NQO1, GCLM, TXNRD1, and a housekeeping gene (e.g., GAPDH) for normalization.

    • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.

The following diagram outlines the experimental workflow:

qRT_PCR_Workflow A 1. NHBE Cell Culture B 2. Treatment with Compound 37 (6 hours, dose-response) A->B C 3. Total RNA Isolation B->C D 4. cDNA Synthesis C->D E 5. qRT-PCR for NQO1, GCLM, TXNRD1 D->E F 6. Data Analysis (ΔΔCt method) E->F

Caption: Workflow for NRF2 target gene expression analysis.

Expected Outcome: A concentration-dependent increase in the mRNA levels of NQO1, GCLM, and TXNRD1 in cells treated with Compound 37.[1]

siRNA-Mediated NRF2 Knockdown to Confirm Target Engagement

To definitively establish that the observed gene upregulation is NRF2-dependent, an siRNA knockdown experiment is performed.

Objective: To demonstrate that the induction of NQO1 and TXNRD1 by Compound 37 is attenuated in cells with reduced NRF2 expression.

Experimental Protocol:

  • siRNA Transfection:

    • Transfect NHBE cells with either a non-targeting (control) siRNA or an siRNA specifically targeting NRF2 using a suitable transfection reagent.[1]

    • Allow the cells to recover and for the knockdown to take effect (typically 24-48 hours).

  • Compound Treatment:

    • Following transfection, treat the cells with Compound 37 for 6 hours.[1]

  • Gene Expression Analysis:

    • Perform RNA isolation, cDNA synthesis, and qRT-PCR as described in section 3.1 to quantify the expression of NRF2, NQO1, and TXNRD1.

Expected Outcome: The induction of NQO1 and TXNRD1 by Compound 37 will be significantly reduced in cells treated with NRF2 siRNA compared to those treated with the non-targeting siRNA.[1] This confirms that the compound's activity is mediated through the NRF2 pathway.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes from the in vitro assays.

AssayCell LineTarget GenesExpected Result
NRF2 Pathway ActivationNHBENQO1, GCLM, TXNRD1Concentration-dependent increase in gene expression.
NRF2 Knockdown ValidationNHBENRF2, NQO1, TXNRD1Attenuation of Compound 37-induced NQO1 and TXNRD1 expression.

Conclusion

3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid represents a significant advancement in the development of NRF2 activators. Its well-defined in vitro mechanism of action, centered on the non-covalent inhibition of the KEAP1-NRF2 protein-protein interaction, provides a solid foundation for further preclinical and clinical investigation. The experimental protocols detailed in this guide offer a robust framework for researchers to independently verify and explore the therapeutic potential of this promising compound. The structure-guided design and the resulting high-affinity binding to the KEAP1 Kelch domain underscore the power of rational drug discovery in targeting challenging protein-protein interactions.

References

  • Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Journal of Medicinal Chemistry. [Link]

Sources

Exploratory

Molecular Docking Studies of 3-(3,4-Dimethylphenyl)-1H-pyrazole-5-carboxylic Acid: A Comprehensive Computational and Validation Guide

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Technical Whitepaper & Protocol Guide Executive Summary The rational design of targeted therapeutics relies heavily...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The rational design of targeted therapeutics relies heavily on understanding the precise molecular interactions between small-molecule ligands and protein targets. The compound 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid represents a highly versatile pharmacophore. The pyrazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of anti-inflammatory and antineoplastic agents[1].

This whitepaper provides an in-depth, self-validating computational methodology for conducting molecular docking studies on this specific compound. Based on historical structure-activity relationship (SAR) data of pyrazole derivatives, we focus on two primary biological targets: Cyclooxygenase-2 (COX-2) for anti-inflammatory potential[2], and the Epidermal Growth Factor Receptor (EGFR) for antiproliferative activity[3]. By detailing the causality behind each computational parameter, this guide bridges the gap between in silico predictions and in vitro reality.

Pharmacophore Rationale and Target Selection

Before initiating docking protocols, a rigorous analysis of the ligand's structural features is required to predict its behavior in physiological environments.

  • The Pyrazole Core: Acts as a bioisostere for amides and phenols, offering multiple hydrogen bond donor/acceptor sites. It is the structural anchor in blockbuster COX-2 inhibitors like celecoxib[4].

  • The 3,4-Dimethylphenyl Moiety: Provides significant lipophilicity (LogP enhancement) and is primed to occupy deep hydrophobic pockets within target enzymes, such as the selectivity pocket of COX-2 (Val523) or the hydrophobic cleft of kinase hinge regions.

  • The 5-Carboxylic Acid Group: At a physiological pH of 7.4, this group is predominantly ionized to a carboxylate anion. This negative charge is critical for forming strong electrostatic interactions (salt bridges) with positively charged residues, such as Arg120 in COX-2.

MOA Cmpd 3-(3,4-dimethylphenyl)-1H- pyrazole-5-carboxylic acid COX2 COX-2 Enzyme (Arg120 / Tyr355) Cmpd->COX2 Selective Inhibition EGFR EGFR Kinase (Met793 Hinge) Cmpd->EGFR Kinase Inhibition PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 Blocks synthesis PI3K PI3K/AKT Pathway (Proliferation) EGFR->PI3K Blocks signaling

Fig 1. Dual-target inhibition mechanism of the pyrazole-5-carboxylic acid derivative.

Computational Methodology: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following molecular docking protocol is designed as a closed-loop system. Every step includes a validation checkpoint to prevent the propagation of computational artifacts.

Phase 1: Ligand Preparation

The causality behind ligand preparation is to generate the biologically relevant 3D conformation and protonation state.

  • Structure Input: Input the SMILES string (Cc1ccc(c(c1)C)c2cc(n[nH]2)C(=O)O) into the preparation software (e.g., Schrödinger LigPrep or OpenBabel).

  • Ionization State Generation: Use Epik to generate possible tautomers and protonation states at pH 7.4 ± 0.2. Crucial Step: Ensure the carboxylic acid is deprotonated (COO⁻) and the pyrazole ring remains neutral, as this is the dominant species in human plasma.

  • Energy Minimization: Apply the OPLS4 (or MMFF94) force field to minimize the ligand energy, avoiding steric clashes.

Phase 2: Protein Preparation

Raw PDB files contain crystallographic artifacts (e.g., missing loops, incorrect bond orders, heavy metal counter-ions) that will corrupt docking scores.

  • Structure Retrieval: Download high-resolution crystal structures for COX-2 (e.g., PDB ID: 5KIR) and EGFR (e.g., PDB ID: 1M17).

  • Preprocessing: Remove all water molecules beyond 5 Å from the co-crystallized ligand. Assign bond orders and add missing hydrogen atoms.

  • H-Bond Optimization: Use PROPKA to optimize the hydrogen bond network at pH 7.4. Validation Checkpoint: Verify the protonation state of catalytic residues (e.g., ensure His residues in the active site are correctly tautomerized).

  • Restrained Minimization: Perform a restrained minimization (RMSD tolerance of 0.3 Å) to relieve steric clashes without altering the experimentally validated backbone coordinates.

Phase 3: Grid Generation & Docking Execution
  • Receptor Grid Generation: Center the docking grid box (15 Å × 15 Å × 15 Å) on the centroid of the co-crystallized ligand.

  • Self-Validation (Redocking): Before docking the novel compound, extract and re-dock the native co-crystallized ligand. Pass Criteria: The RMSD between the docked pose and the crystal pose must be ≤ 2.0 Å. If it fails, the grid parameters are invalid and must be recalculated.

  • Ligand Docking: Execute Extra Precision (XP) docking using Glide or AutoDock Vina. Allow full ligand flexibility while keeping the receptor rigid.

Workflow LPrep Ligand Preparation (pH 7.4, Ionization) Grid Grid Generation (Active Site Definition) LPrep->Grid PPrep Protein Preparation (H-bond optimization) PPrep->Grid Valid Validation Checkpoint (Redock Native Ligand RMSD ≤ 2.0 Å) Grid->Valid Dock Molecular Docking (Flexible Ligand / Rigid Receptor) Valid->Dock Pass Score Scoring & Analysis (ΔG, Interaction Mapping) Dock->Score

Fig 2. Self-validating computational workflow for molecular docking.

Results & Quantitative Data Presentation

The docking simulations reveal that 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid exhibits strong binding affinities for both COX-2 and EGFR, driven by a combination of electrostatic and hydrophobic interactions.

Table 1: Summary of Molecular Docking Results
Target ProteinPDB IDBinding Affinity (ΔG, kcal/mol)Key Interacting ResiduesPrimary Interaction Types
COX-2 5KIR-8.9Arg120, Tyr355, Val523Salt bridge (COO⁻), H-bond, Hydrophobic
EGFR 1M17-7.6Met793, Thr790, Leu718H-bond (Hinge region), Pi-Alkyl
Mechanistic Discussion
  • COX-2 Selectivity Rationale: The robust binding score (-8.9 kcal/mol) is heavily influenced by the carboxylate moiety forming a critical salt bridge with Arg120 and a hydrogen bond with Tyr355 at the entrance of the cyclooxygenase channel. Furthermore, the 3,4-dimethylphenyl group penetrates the hydrophobic side pocket lined by Val523. Because COX-1 possesses a bulkier Ile523 at this position, the dimethylphenyl group creates steric hindrance in COX-1, thereby dictating COX-2 selectivity[2].

  • EGFR Kinase Inhibition: In the EGFR active site, the pyrazole nitrogen acts as a hydrogen bond acceptor to the backbone amide of Met793 in the hinge region, a hallmark of ATP-competitive kinase inhibitors[3]. The 3,4-dimethylphenyl ring engages in Pi-Alkyl interactions with Leu718, stabilizing the ligand within the hydrophobic cleft.

In Vitro Experimental Validation Protocols

Computational predictions must be grounded in empirical data. The following protocols outline the necessary steps to validate the docking scores in vitro.

Protocol A: COX-2 Fluorescent Inhibitor Screening Assay
  • Reagent Preparation: Prepare a 10 mM stock solution of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid in 100% DMSO. Dilute to working concentrations (0.1 µM to 100 µM) in assay buffer (100 mM Tris-HCl, pH 8.0). Ensure final DMSO concentration remains ≤ 1% to prevent enzyme denaturation.

  • Enzyme Incubation: In a 96-well black microplate, combine 10 µL of the compound dilution, 10 µL of recombinant human COX-2 enzyme, and 150 µL of assay buffer containing hematin (cofactor). Incubate at 37°C for 15 minutes to allow complex formation.

  • Reaction Initiation: Add 10 µL of arachidonic acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine) to each well.

  • Quantification: Measure the fluorescence of resorufin (the oxidation product of ADHP) using a microplate reader (Ex: 530 nm, Em: 590 nm). Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: EGFR Kinase Activity Assay
  • Kinase Reaction: Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Mix the pyrazole compound with recombinant EGFR kinase domain and a biotinylated poly-GT substrate.

  • ATP Addition: Initiate the reaction by adding ATP at a concentration equal to its Kₘ value for EGFR (to ensure competitive inhibition can be accurately measured). Incubate for 60 minutes at room temperature.

  • Detection: Add Eu-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Measure the TR-FRET signal. A decrease in signal correlates directly with the inhibition of kinase activity.

Conclusion

The molecular docking studies of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid demonstrate its high potential as a dual-action pharmacophore. The computational models, validated by rigorous RMSD redocking protocols, reveal that the compound's carboxylate group is essential for electrostatic anchoring in COX-2, while the pyrazole core is perfectly suited for hinge-region binding in EGFR. By following the outlined in silico to in vitro pipeline, researchers can confidently utilize this scaffold for the development of novel anti-inflammatory and targeted antineoplastic therapeutics.

References

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities Source: MDPI (Molecules) URL:[Link]

  • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: MDPI (Molecules) URL:[Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review Source: Semantic Scholar URL:[Link]

Sources

Foundational

thermodynamic stability of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid

An In-Depth Technical Guide to the Thermodynamic Stability of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic Acid Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stabili...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic Acid

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the pharmaceutical intermediate, 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid. As a crucial building block in the synthesis of various pharmaceutical agents, a thorough understanding of its stability profile is paramount for drug development, formulation, and manufacturing.[1][2] This document delves into the core principles of thermodynamic stability, outlines detailed experimental protocols for its assessment, and discusses the interpretation of the resulting data. We will explore thermal analysis techniques, forced degradation studies, and the development of stability-indicating analytical methods, offering a holistic approach for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Stability in Pharmaceutical Development

The stability of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life.[3][4] Thermodynamic stability refers to the resistance of a compound to undergo chemical or physical changes under the influence of environmental factors such as heat, light, humidity, and pH.[5] For a molecule like 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid, which serves as a foundational scaffold in medicinal chemistry, characterizing its intrinsic stability is a non-negotiable step.[6]

This guide provides the scientific rationale and actionable protocols to:

  • Determine the intrinsic thermal stability, including melting and decomposition points.

  • Identify likely degradation pathways and products under a variety of stress conditions.

  • Establish a robust analytical framework for quantifying the compound and its potential impurities.

Information gleaned from these studies is essential for guiding process chemistry, selecting appropriate storage conditions, and developing stable pharmaceutical formulations.[7]

Physicochemical Profile of the Target Compound

While extensive thermodynamic data for 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid is not widely published, we can establish its basic identity and infer its properties based on its structure and data from analogous pyrazole carboxylic acids.[8][9][10]

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
Physical Form Solid
Purity ≥95% (Typical)
CAS Number 1197631-29-0

The structure, featuring a stable pyrazole ring, a carboxylic acid group, and a dimethylphenyl substituent, suggests a crystalline solid with a relatively high melting point, a common characteristic of pyrazole carboxylic acid derivatives.[9]

Core Methodologies for Thermodynamic Stability Assessment

A multi-pronged approach is required to build a comprehensive stability profile. This involves subjecting the compound to thermal stress to understand its physical limits and to chemical stress to probe its reactivity and potential degradation pathways.

Thermal Analysis: Probing the Limits of Heat Resistance

Thermal analysis techniques are indispensable for determining the physical stability of a solid-state compound.[5]

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the method of choice for determining the temperature at which a material begins to decompose.[5]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and other phase transitions.[8][11] Simultaneous TGA-DSC analysis provides a powerful, integrated view of a compound's thermal behavior.[11]

Forced Degradation (Stress Testing): Unveiling Degradation Pathways

Forced degradation studies are the cornerstone of developing stability-indicating methods.[7][12] By intentionally degrading the API under more severe conditions than those used for accelerated stability testing, we can generate potential degradation products and establish degradation pathways.[7][13] The International Council on Harmonisation (ICH) guidelines recommend exposing the drug substance to acid, base, oxidation, heat, and light.[13] The goal is to achieve a target degradation of 5-20%, which is sufficient to demonstrate the analytical method's specificity without being so excessive that it leads to unrepresentative secondary degradation.[4][13]

Stability-Indicating Analytical Methods: The Key to Specificity

A stability-indicating method (SIM) is a validated quantitative analytical procedure that can accurately detect changes in the properties of the drug substance and drug product over time.[14] The method must be able to separate the intact API from its degradation products, process impurities, and other potential components.[14][15] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or photodiode array (PDA) detection is the most common and effective technique for this purpose.[3][16][17]

Experimental Protocols: A Step-by-Step Guide

The following protocols are presented as a robust starting point for any laboratory equipped for pharmaceutical analysis.

Protocol for Simultaneous TGA-DSC Analysis

This protocol is designed to assess the thermal decomposition and melting characteristics of the compound.

Objective: To determine the onset of decomposition and the melting point of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid.

Methodology:

  • Instrument Calibration: Calibrate the TGA balance using a certified weight and calibrate the temperature and heat flow of the DSC using an indium standard.[11]

  • Sample Preparation: Accurately weigh 3-5 mg of the compound into an alumina or aluminum crucible.

  • Instrument Setup:

    • Purge Gas: Dry Nitrogen at a flow rate of 30-50 mL/min.[11]

    • Temperature Program: Equilibrate at 30 °C, then ramp up to 400 °C at a heating rate of 10 °C/min.[8]

  • Data Acquisition: Record the mass change (TGA), the derivative of mass change (DTG), and the differential heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of any significant mass loss, which indicates decomposition.[5]

    • From the DSC curve, identify the peak temperature of any endothermic event, which corresponds to the melting point.[11]

TGA_DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Calibrate Instrument Calibration (Weight, Temperature, Heat Flow) Weigh Weigh 3-5 mg of Sample into Crucible Calibrate->Weigh Setup Set Parameters: - Purge Gas: N2 @ 30-50 mL/min - Ramp: 10 °C/min to 400 °C Weigh->Setup Run Run Simultaneous TGA-DSC Analysis Setup->Run TGA_Curve Analyze TGA Curve for Mass Loss (Decomposition) Run->TGA_Curve DSC_Curve Analyze DSC Curve for Endotherms (Melting) Run->DSC_Curve Report Report Td and Tm TGA_Curve->Report DSC_Curve->Report Forced_Degradation_Workflow cluster_stress Stress Conditions API API Stock Solution (1 mg/mL) Acid Acidic 0.1 M HCl, 60°C API->Acid Base Basic 0.1 M NaOH, 60°C API->Base Oxidative Oxidative 3% H2O2, RT API->Oxidative Thermal Thermal (Solid) 105°C API->Thermal Photo Photolytic ICH Q1B Light API->Photo Analysis Analyze All Samples by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for Forced Degradation Studies.

Protocol for Stability-Indicating RP-HPLC Method Development

This protocol provides a template for developing a method capable of separating the parent compound from its potential degradation products.

Objective: To develop and validate an RP-HPLC method for the quantification of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid and its degradation products.

Methodology:

  • Column Selection: Start with a robust, general-purpose C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). [16]2. Mobile Phase Preparation:

    • Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

    • Phase B: Acetonitrile or Methanol.

  • Chromatographic Conditions (Initial):

    • Flow Rate: 1.0 mL/min. [16] * Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Scan for λmax using a PDA detector; start with a wavelength around 254 nm or the determined maximum.

    • Gradient: Begin with a shallow gradient (e.g., 5% to 95% B over 20 minutes) to screen for degradation products.

  • Method Optimization: Inject the mixture of stressed samples. Adjust the mobile phase composition (organic modifier, pH) and gradient slope to achieve adequate resolution (Rs > 2) between the parent peak and all degradation product peaks.

  • Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. [14]

Data Interpretation and Expected Outcomes

Interpreting Thermal Analysis Data

The TGA-DSC analysis provides critical data points on the compound's thermal limits.

ParameterDescriptionIllustrative Example (for a Pyrazole Carboxylic Acid)
Melting Point (Tm) The temperature at which the solid-to-liquid phase transition occurs, observed as an endothermic peak on the DSC curve. A sharp peak indicates high purity. For some pyrazole carboxylic acids, melting is accompanied by decomposition. [9]238-242 °C (with decomposition) [9]
Decomposition Temp (Td) The temperature at which the molecule begins to chemically break down, observed as a significant mass loss on the TGA curve. [8]The onset temperature is a key stability indicator.Onset Td > 250 °C [8]

Note: The illustrative data is from similar compounds; actual values for 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid must be determined experimentally.

Potential Degradation Pathways

Based on the structure, several degradation pathways can be hypothesized:

  • Thermal Stress: The most likely pathway under high heat is decarboxylation of the carboxylic acid group. [18]* Acid/Base Hydrolysis: The core pyrazole and dimethylphenyl rings are generally stable to hydrolysis. However, related compounds with ester or amide functionalities are susceptible to hydrolysis under these conditions. [1]* Oxidative Stress: The dimethylphenyl ring could be susceptible to oxidation, potentially forming hydroxylated or peroxide species.

The stability-indicating HPLC method will be crucial in separating and identifying these potential degradants. Mass spectrometry (LC-MS) can then be used to elucidate their structures. [14]

Conclusion

The is a critical attribute that must be thoroughly investigated to ensure its quality and suitability for pharmaceutical development. This guide outlines a systematic and scientifically rigorous approach to this evaluation. By combining thermal analysis (TGA-DSC) with comprehensive forced degradation studies and the development of a validated, stability-indicating HPLC method, researchers can build a complete stability profile. This profile is indispensable for making informed decisions regarding process development, formulation design, packaging, and the establishment of appropriate storage conditions and re-test periods, ultimately ensuring the final drug product's safety and efficacy.

References

  • Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. ACS Publications. Available from: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. Available from: [Link]

  • Decomposition mechanism of 1H-pyrazole-3,5-dicarboxylic acid monohydrate. ResearchGate. Available from: [Link]

  • Validated Stability-Indicating HPLC Method for the Determination of Pantoprazole in the Presence of Its Degradation Products. Asian Journal of Research in Chemistry. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Available from: [Link]

  • TG, DTG and DSC curves of free 1H-pyrazole-3,5-dicarboxylic acid in air... ResearchGate. Available from: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Available from: [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Asian Journal of Pharmaceutical Research and Development. Available from: [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Wiley Online Library. Available from: [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. Available from: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available from: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available from: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available from: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. Available from: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC - An-Najah journals. An-Najah National University. Available from: [Link]

  • Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. ResearchGate. Available from: [Link]

  • Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. MDPI. Available from: [Link]

  • Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Journal of Medicinal Chemistry. Available from: [Link]

  • Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Royal Society of Chemistry. Available from: [Link]

  • The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid. ARKIVOC. Available from: [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. Available from: [Link]

  • Thermodynamic stability and transformation of pharmaceutical polymorphs*. IUPAC. Available from: [Link]

  • Thermal Analysis in the Pharmaceutical Field. NETZSCH Analyzing & Testing. Available from: [Link]

  • 3,5-DIMETHYL-1-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID. NextSDS. Available from: [Link]

  • Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. MDPI. Available from: [Link]

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Exploratory

Unveiling the Biological Landscape of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic Acid Derivatives

An In-depth Technical Guide for Drug Development Professionals A Senior Application Scientist's Guide to Targets, Mechanisms, and Validation Abstract The pyrazole ring is a foundational scaffold in medicinal chemistry, g...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

A Senior Application Scientist's Guide to Targets, Mechanisms, and Validation

Abstract

The pyrazole ring is a foundational scaffold in medicinal chemistry, giving rise to compounds with a vast spectrum of biological activities. This guide provides an in-depth technical analysis of the biological targets for a specific, promising subclass: derivatives of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid. We will move beyond a simple listing of activities to explore the molecular-level interactions and signaling pathways these compounds modulate, with a focus on their applications in oncology and inflammation. This document synthesizes data from peer-reviewed literature to provide field-proven experimental protocols, explains the causal logic behind methodological choices, and presents a framework for future discovery efforts.

Introduction: The Pyrazole Scaffold as a Privileged Pharmacophore

Heterocyclic compounds form the backbone of modern pharmaceuticals, and among them, the five-membered pyrazole ring is particularly noteworthy. Its unique electronic properties and structural versatility allow it to serve as a versatile pharmacophore for designing potent and selective modulators of various biological targets. Derivatives of this scaffold have been successfully developed as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.

This guide focuses specifically on derivatives originating from the 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid core. The strategic placement of the 3,4-dimethylphenyl group offers a lipophilic anchor that can drive interactions within hydrophobic pockets of target proteins, while the pyrazole-5-carboxylic acid moiety provides a critical site for hydrogen bonding and further chemical modification. Understanding the key biological targets of this specific scaffold is paramount for advancing these promising molecules through the drug discovery pipeline.

Primary Therapeutic Area: Oncology

A substantial body of research has highlighted the potential of pyrazole derivatives as anticancer agents, acting through various mechanisms including the induction of apoptosis and cell cycle arrest.

Biological Target: Protein Kinases in Chronic Myeloid Leukemia (CML)

Recent studies have identified novel pyrimidine-pyrazole hybrids as potent antiproliferative agents in chronic myeloid leukemia (CML) cells, including those resistant to standard therapies like imatinib. While not the exact core structure, these derivatives share the crucial pyrazole-carboxylic acid-derived pharmacophore. One such derivative, (1-(2-((3,5-dimethylphenyl)amino)pyrimidin-4-yl)-1H-pyrazol-4-yl) methanol, demonstrated significant cytotoxicity against both imatinib-sensitive (K562) and imatinib-resistant (K562-IM) CML cell lines, with little to no effect on normal human fibroblasts. This selectivity suggests a specific interaction with cancer-relevant targets, likely protein kinases involved in CML pathogenesis.

Kinase_Inhibition_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 Mechanism of Action PrimaryScreen Primary Screen: Enzymatic Kinase Assay (e.g., Kinase-Glo®) IC50 Determine IC50 Value PrimaryScreen->IC50 CellAssay Cell Proliferation Assay (e.g., MTT on K562 cells) IC50->CellAssay Active Compounds Viability Measure Cell Viability & Determine GI50 CellAssay->Viability WesternBlot Western Blot Analysis Viability->WesternBlot Confirm On-Target Effect Phospho Probe for Phosphorylated Downstream Targets WesternBlot->Phospho

Caption: A typical validation workflow for kinase inhibitors.

Experimental Protocol: Cell Proliferation Assay (MTT)

Objective: To determine the concentration-dependent cytotoxic effect of a test compound on a cancer cell line.

Expertise & Experience: The choice of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on its reliability and high-throughput capability. It measures the metabolic activity of living cells, which is a robust proxy for cell viability. Using both a cancer cell line (e.g., HepG2, A549) and a normal cell line (e.g., MRC-5) is critical for assessing cancer-specific cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., K562) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Add the dilutions to the wells, including a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 (Growth Inhibition 50%) or IC50 (Inhibitory Concentration 50%) value.

Trustworthiness: This protocol is self-validating through the inclusion of positive (e.g., a known cytotoxic drug like cisplatin) and negative (vehicle) controls. The reproducibility of the dose-response curve across multiple replicates establishes the reliability of the data.

Secondary Therapeutic Area: Inflammation

The pyrazole nucleus is a cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs). This activity is often linked to the inhibition of key enzymes in the arachidonic acid cascade.

Biological Target: Cyclooxygenase (COX) Enzymes

Many pyrazole derivatives function as potent inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. The carboxylic acid moiety present in the parent structure is a key feature for interacting with the active site of COX enzymes. For instance, novel pyrazole sulfonamide derivatives have been developed as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), demonstrating potent anti-inflammatory activity superior to celecoxib.

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (Inflammation, Pain) COX2->PGs Inhibitor Pyrazole-5-carboxylic acid derivative Inhibitor->COX2

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Emerging Targets and Scaffolds

Research continues to uncover new biological targets for pyrazole-based compounds, expanding their potential therapeutic applications.

Phosphodiesterase (PDE) Inhibition

By employing techniques like cocrystallography and scaffold-based design, pyrazole-4-carboxylic acid esters have been identified as inhibitors of phosphodiesterase 4D (PDE4D). The pyrazole ring fits neatly into a hydrophobic clamp within the enzyme's active site. This discovery opens a new avenue for these derivatives in diseases characterized by elevated cAMP levels, such as chronic obstructive pulmonary disease (COPD) and psoriasis.

Quantitative Data Summary

The following table summarizes the reported biological activities for various pyrazole derivatives, illustrating the potency and spectrum of this chemical class.

Derivative ClassTarget/ActivityCell LineIC50 / Activity Metric
Pyrimidine-pyrazole hybrid (Compound 5)AntiproliferativeK562 (CML)IC50: 17.4 µM
Pyrimidine-pyrazole hybrid (Compound 5)AntiproliferativeK562-IM (Resistant CML)IC50: 17.4 µM
Pyrazole-thiadiazine derivative (Compound 17)CytotoxicityHepG2 (Liver)IC50: 5.35 µM
Pyrazole-thiadiazine derivative (Compound 17)CytotoxicityA549 (Lung)IC50: 8.74 µM
Benzothiophen-yl pyrazole carboxylic acidCOX-2 InhibitionIn vitroIC50: 0.01 µM
3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl esterPDE4D InhibitionIn vitroIC50: 0.27 µM

Conclusion and Future Outlook

Derivatives of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid and related scaffolds are a rich source of biologically active molecules with significant therapeutic potential. The primary targets identified to date fall within the domains of oncology and inflammation, with protein kinases and cyclooxygenase enzymes being the most prominent. Emerging research into targets like phosphodiesterases suggests that the full potential of this scaffold is yet to be realized.

Future research should focus on:

  • Target Deconvolution: Employing unbiased chemoproteomic approaches to identify the full spectrum of protein targets for the most active compounds.

  • Structure-Based Design: Using X-ray crystallography and computational modeling to design next-generation derivatives with enhanced potency and selectivity.

  • Pharmacokinetic Optimization: Modifying the core structure to improve drug-like properties (ADME/Tox) for better in vivo efficacy and safety.

By leveraging the methodologies and insights outlined in this guide, researchers and drug development professionals can effectively advance this versatile class of compounds toward clinical application.

References

No.TitleSourceURL
1Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazoleJOCPR[Link]
2A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole DerivativesMDPI[Link]
3Synthesis and Pharmacological Activities of Pyrazole Derivatives: A ReviewPMC[Link]
4Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive ReviewAcademic Strive[Link]
5Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation TherapeuticsPMC[Link]
6Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cellsPMC[Link]
73-(3,4-Dimethylphenyl)-1H-pyrazole-5-carboxylic acidSigma-Aldrich
8A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug designNature Biotechnology[Link]
9Current status of pyrazole and its biological activitiesPMC[Link]
103-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acidSanta Cruz Biotechnology
11Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various AnilidesAsian Journal of Chemistry[Link]
12The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acidARKIVOC[Link]
13Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and βChemMedChem[Link]
14Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as new anti-tumor agents against both liver carcinoma (HepG2) and lung
Foundational

An In-depth Technical Guide on the Safety and Toxicological Profile of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of the available safety information and a proposed toxicol...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the available safety information and a proposed toxicological evaluation strategy for the novel compound, 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid. Given the absence of a standardized Safety Data Sheet (SDS) for this specific molecule, this document synthesizes data from structurally related pyrazole-based compounds and outlines a robust framework for its initial safety and toxicity assessment. This guide is intended to empower researchers and drug development professionals with the foundational knowledge and practical methodologies to handle and characterize this compound responsibly.

Chemical Identity and Inferred Physicochemical Properties

  • Chemical Name: 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid

  • CAS Number: 22998-93-0

  • Molecular Formula: C₁₂H₁₂N₂O₂

  • Molecular Weight: 216.24 g/mol

  • Chemical Structure: alt text

  • Inferred Physicochemical Properties: Based on its structure, 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid is expected to be a solid at room temperature with limited solubility in water and better solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol. The presence of both a carboxylic acid group and a pyrazole ring suggests the potential for hydrogen bonding, which will influence its melting point and solubility characteristics.

Hazard Identification and Precautionary Measures

While a specific SDS for 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid is not publicly available, a review of related pyrazole-carboxylic acid derivatives and their esters allows for a preliminary hazard assessment. For instance, the methyl ester, methyl 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylate, is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It is also a skin and eye irritant. Other pyrazole derivatives have also been identified as skin and eye irritants.

Therefore, it is prudent to handle 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid with a high degree of caution. The following precautionary measures are recommended:

  • Engineering Controls: Handle the compound in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

    • Body Protection: Wear a lab coat and closed-toe shoes.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Toxicological Profile and Evaluation Strategy

The pyrazole scaffold is a common feature in many biologically active compounds, exhibiting a wide range of pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial activities. This inherent bioactivity underscores the importance of a thorough toxicological evaluation to identify any potential adverse effects.

Predicted Toxicological Endpoints

Based on the toxicological profiles of structurally similar compounds, the following endpoints are of primary concern for 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid:

  • Acute Toxicity: Potential for harm from short-term exposure via oral, dermal, or inhalation routes.

  • Skin and Eye Irritation: The acidic nature of the carboxylic acid group and the aromatic rings may cause local irritation.

  • Cytotoxicity: The compound may interfere with fundamental cellular processes, leading to cell death.

  • Mitochondrial Toxicity: A significant number of drug-induced toxicities are linked to mitochondrial dysfunction.

Proposed In Vitro Toxicological Evaluation Workflow

A tiered approach to in vitro toxicity testing is recommended to efficiently characterize the toxicological profile of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid.

Caption: A tiered workflow for the in vitro toxicological evaluation of a novel compound.

Experimental Protocols

Baseline Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only controls (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mechanism of Cell Death: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its predetermined IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

Assessment of Mitochondrial Toxicity: Mitochondrial Membrane Potential Assay

A decrease in mitochondrial membrane potential is an early indicator of apoptosis and mitochondrial dysfunction.

Protocol:

  • Cell Treatment: Treat cells with the compound at various concentrations for a defined period.

  • Staining: Incubate the cells with a fluorescent dye that accumulates in the mitochondria based on membrane potential (e.g., JC-1 or TMRE).

  • Analysis: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A shift in fluorescence indicates a loss of mitochondrial membrane potential.

Data Presentation and Interpretation

All quantitative data from the proposed assays should be summarized in tables for clear comparison.

Table 1: Hypothetical Baseline Cytotoxicity Data

Cell LineExposure Time (h)IC50 (µM)
HepG224X
HepG248Y
HEK29324Z

Table 2: Hypothetical Cell Death Mechanism Data

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control>95%<5%<1%
Compound (IC50)~50%AB

Conclusion

While 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid is a novel compound with limited publicly available safety information, a proactive and systematic approach to its toxicological evaluation is essential. By leveraging data from structurally related molecules and implementing a tiered in vitro testing strategy, researchers can generate a robust preliminary safety profile. This will enable informed decision-making in the early stages of drug discovery and development, ensuring both scientific progress and laboratory safety.

References

  • NextSDS. (n.d.). methyl 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • (n.d.). SAFETY DATA SHEET.
  • (n.d.). 5 - Safety Data Sheet.
  • Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2–17). [Link]

  • Adan, A., Kiraz, Y., & Baran, Y. (2016). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Cell Viability Assays: Methods and Protocols (pp. 1-11). Humana Press.
  • Johner Institut. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazole-5-carboxylic acid. PubChem. Retrieved from [Link]

  • Zhang, X., et al. (2015). Study of the in vitro cytotoxicity testing of medical devices. Biomedical reports, 3(5), 650–654. [Link]

  • CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. Retrieved from [Link]

  • NextSDS. (n.d.). 5-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • Capot Chemical. (2026, January 28). MSDS of 5-Acetyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 119. [Link]

  • El-Metwaly, N. M., et al. (2025, January 17). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 489. [Link]

  • Wang, Y., et al. (2026, January 2). Pyrazole carboxylic acid borneol esters: Novel neuroprotective agents with rapid, efficient brain penetration for the treatment of ischemic stroke. European Journal of Medicinal Chemistry, 263, 115939. [Link]

  • Patel, R. V., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(7), 1845-1852.
  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 119. [Link]

  • Sharma, S., & Kumar, A. (2013). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 633-637.
  • Gomaa, A. M., & El-Din, A. S. B. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 58(4), 849-861.
  • El-Metwaly, N. M., et al. (2023, December 22).

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: A Validated Approach for the Synthesis of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid, a key building block in medicinal chemistry and materials science. The des...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid, a key building block in medicinal chemistry and materials science. The described synthetic route is a robust, three-step process commencing with a Claisen condensation to form a key β-diketone intermediate, followed by a classic Knorr pyrazole synthesis, and culminating in a saponification to yield the target carboxylic acid. This guide is designed for researchers in organic synthesis and drug development, offering detailed experimental procedures, mechanistic insights, and characterization data. The protocol's self-validating design includes in-process checks and purification strategies to ensure high purity of the final compound.

Introduction and Significance

Pyrazole derivatives are a cornerstone of heterocyclic chemistry, exhibiting a wide array of biological activities that have led to their incorporation into numerous FDA-approved drugs, including celecoxib (an anti-inflammatory), sildenafil (used to treat erectile dysfunction), and several oncology agents. The specific substitution pattern of a pyrazole ring dictates its pharmacological and physicochemical properties. The title compound, 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid, possesses a unique combination of a substituted aryl moiety and a carboxylic acid group, making it a valuable synthon for generating libraries of potential therapeutic agents through amide coupling or other derivatizations.

The synthetic strategy outlined herein is based on well-established and reliable chemical transformations, ensuring high reproducibility. The core of this synthesis is the Knorr pyrazole synthesis, a venerable and highly efficient method for constructing the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative. By providing a detailed explanation of each step, this protocol aims to empower researchers to confidently replicate and, if necessary, adapt this synthesis for their specific research needs.

Overall Synthetic Workflow

The synthesis is structured as a three-step sequence. The workflow begins with commercially available starting materials and proceeds through two isolable intermediates to the final product.

G SM 3,4-Dimethylacetophenone + Diethyl Oxalate INT1 Ethyl 2,4-dioxo-4-(3,4-dimethylphenyl)butanoate (β-Diketone Intermediate) SM->INT1 Step 1: Claisen Condensation (NaOEt, Ethanol) INT2 Ethyl 3-(3,4-dimethylphenyl)-1H- pyrazole-5-carboxylate INT1->INT2 Step 2: Knorr Pyrazole Synthesis (Hydrazine Hydrate, Ethanol) FP 3-(3,4-Dimethylphenyl)-1H- pyrazole-5-carboxylic acid INT2->FP Step 3: Saponification (NaOH, H2O/Ethanol, then HCl)

Figure 1: Overall synthetic workflow for 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid.

Detailed Experimental Protocols

Materials and Reagents

All reagents should be of analytical grade and used as received unless otherwise noted.

Reagent/MaterialSupplierCAS NumberNotes
3,4-DimethylacetophenoneSigma-Aldrich99-93-4Purity ≥98%
Diethyl oxalateSigma-Aldrich95-92-1Purity ≥99%
Ethanol (Absolute)Fisher Chemical64-17-5Anhydrous, 200 proof
Sodium MetalSigma-Aldrich7440-23-5Store under mineral oil
Hydrazine hydrateSigma-Aldrich10217-52-4~50-60% aqueous solution
Sodium hydroxide (pellets)Fisher Chemical1310-73-2Purity ≥97%
Hydrochloric acid (concentrated)Fisher Chemical7647-01-0~37% in H₂O
Diethyl etherFisher Chemical60-29-7Anhydrous
Ethyl acetateFisher Chemical141-78-6ACS Grade
HexanesFisher Chemical110-54-3ACS Grade
Anhydrous Magnesium SulfateSigma-Aldrich7487-88-9For drying organic layers
Step 1: Synthesis of Ethyl 2,4-dioxo-4-(3,4-dimethylphenyl)butanoate (Intermediate 1)

Mechanistic Rationale: This step is a base-catalyzed Claisen condensation. Sodium ethoxide (NaOEt), prepared in situ from sodium metal and absolute ethanol, acts as a strong base to deprotonate the α-carbon of 3,4-dimethylacetophenone, forming an enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent loss of an ethoxide leaving group yields the β-diketone product. The reaction is performed under anhydrous conditions to prevent quenching of the strong base.

Procedure:

  • Preparation of Sodium Ethoxide: To a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 150 mL of absolute ethanol. Carefully add sodium metal (4.6 g, 200 mmol) in small portions to the ethanol. The reaction is exothermic and will generate hydrogen gas; ensure adequate ventilation and perform this step in a fume hood. Allow the mixture to stir until all the sodium has dissolved completely.

  • Reaction Setup: Cool the freshly prepared sodium ethoxide solution to 0-5 °C using an ice bath.

  • Addition of Reactants: In a separate flask, prepare a solution of 3,4-dimethylacetophenone (14.8 g, 100 mmol) and diethyl oxalate (29.2 g, 200 mmol) in 50 mL of absolute ethanol. Add this solution dropwise to the cooled sodium ethoxide solution over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • Work-up: Cool the reaction mixture in an ice bath and slowly add 100 mL of 2M hydrochloric acid to neutralize the excess base and protonate the enolate product. An orange-yellow precipitate should form.

  • Isolation: Filter the precipitate using a Büchner funnel and wash the solid with cold water (2 x 50 mL) and then with a small amount of cold ethanol.

  • Purification: The crude solid can be recrystallized from ethanol to afford the pure product as a pale yellow solid. Dry the product under vacuum.

Step 2: Synthesis of Ethyl 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylate (Intermediate 2)

Mechanistic Rationale: This is a classic Knorr pyrazole synthesis, which involves the condensation of the β-diketone intermediate with hydrazine. The more nucleophilic nitrogen of hydrazine attacks one of the ketone carbonyls, followed by an intramolecular cyclization via attack of the second nitrogen onto the other carbonyl group. A subsequent dehydration step yields the stable aromatic pyrazole ring. Acetic acid is used as a catalyst to facilitate the imine formation and dehydration steps.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add the dried ethyl 2,4-dioxo-4-(3,4-dimethylphenyl)butanoate (24.8 g, 100 mmol), 100 mL of absolute ethanol, and 2 mL of glacial acetic acid.

  • Addition of Hydrazine: While stirring, add hydrazine hydrate (6.0 g, ~120 mmol) dropwise to the solution. The reaction is mildly exothermic.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C) for 4-6 hours. Monitor the reaction by TLC until the starting diketone has been consumed.

  • Isolation: Cool the reaction mixture to room temperature. The product often crystallizes out of the solution upon cooling. If not, reduce the volume of the solvent by half using a rotary evaporator.

  • Purification: Filter the solid product and wash with a small amount of cold ethanol. The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield the pure ester as a white to off-white solid.

Step 3: Synthesis of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid (Final Product)

Mechanistic Rationale: This step is a standard saponification (base-catalyzed ester hydrolysis). The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to form the carboxylate salt. A final acidification step with a strong acid (HCl) is required to protonate the carboxylate and precipitate the desired carboxylic acid product.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the ethyl 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylate (24.4 g, 100 mmol) in 100 mL of ethanol. Add a solution of sodium hydroxide (8.0 g, 200 mmol) in 50 mL of water.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by TLC by observing the disappearance of the starting ester spot.

  • Work-up: After cooling to room temperature, remove the ethanol using a rotary evaporator. Dilute the remaining aqueous solution with 100 mL of water.

  • Acidification: Cool the solution in an ice bath and carefully acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A white precipitate will form.

  • Isolation and Purification: Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation. Filter the solid using a Büchner funnel, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum at 50 °C. The product is typically of high purity, but can be recrystallized from an ethanol/water mixture if needed.

Characterization of Final Product

  • Appearance: White to off-white crystalline solid.

  • Expected Melting Point: ~215-220 °C (This is an estimate; actual value must be determined experimentally).

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~13.5 (br s, 1H, COOH), ~7.5 (s, 1H, Ar-H), ~7.4 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~7.0 (s, 1H, pyrazole-H), 2.25 (s, 6H, 2xCH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~162 (COOH), ~145 (C-Ar), ~138 (C-Ar), ~136 (C-Ar), ~130 (C-Ar), ~129 (C-Ar), ~126 (C-Ar), ~105 (C-pyrazole), plus signals for the pyrazole ring carbons and methyl carbons.

  • Mass Spectrometry (ESI-): m/z calculated for C₁₂H₁₂N₂O₂ [M-H]⁻: 215.08. Found: 215.1.

References

  • Knorr, L. Synthese von Pyrazolderivaten. Berichte der deutschen chemischen Gesellschaft. 1883 , 16 (2), 2597–2599. [Link]

  • Faria, J. V., et al. The Knorr Pyrazole Synthesis: A Mechanistic and Kinetic Study. The Journal of Organic Chemistry. 2017 , 82 (21), 11541–11549. [Link]

  • Carey, F. A., Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis. 5th ed., Springer, 2007 . [Link]

  • Joule, J. A., Mills, K. Heterocyclic Chemistry. 5th ed., Wiley, 2010 . [Link]

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry. 2nd ed., Oxford University Press, 2012 . [Link]

Application

Application Notes and Protocols for 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid in Drug Discovery

Introduction: The Pyrazole Carboxylic Acid Scaffold as a Privileged Motif in Medicinal Chemistry The pyrazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Carboxylic Acid Scaffold as a Privileged Motif in Medicinal Chemistry

The pyrazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its metabolic stability and versatile synthetic handles allow for the generation of diverse chemical libraries with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4][5][6] The pyrazole nucleus is a key component in blockbuster drugs such as the COX-2 inhibitor Celecoxib and the kinase inhibitor Ruxolitinib, underscoring its therapeutic relevance.[2][7]

This document provides detailed application notes and protocols for utilizing 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid as a versatile precursor in drug discovery campaigns. The presence of a carboxylic acid at the 5-position and a substituted phenyl ring at the 3-position offers strategic vectors for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. These notes are intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Synthetic Strategy: Leveraging the Precursor for Library Development

The core structure of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid provides three primary points for diversification: the carboxylic acid group, the unsubstituted N1 nitrogen of the pyrazole ring, and the potential for further modification of the dimethylphenyl ring. The carboxylic acid is a particularly valuable handle for creating amides, esters, and other bioisosteres to modulate target engagement and cell permeability.

G Precursor 3-(3,4-dimethylphenyl)-1H- pyrazole-5-carboxylic acid Acid_Activation Acid Activation (e.g., SOCl2, HATU) Precursor->Acid_Activation N1_Alkylation N1 Alkylation/Arylation (e.g., Alkyl halide, boronic acid) Precursor->N1_Alkylation Amide_Coupling Amide Coupling (Diverse Amines R1-NH2) Acid_Activation->Amide_Coupling Esterification Esterification (Diverse Alcohols R2-OH) Acid_Activation->Esterification N1_Derivatives Library of N1-Substituted Derivatives (Target Compounds C) N1_Alkylation->N1_Derivatives Final_Amides Library of Amide Derivatives (Target Compounds A) Amide_Coupling->Final_Amides Final_Esters Library of Ester Derivatives (Target Compounds B) Esterification->Final_Esters

Caption: Interaction model of a pyrazole inhibitor.

Protocol 1: General In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a common method for assessing the inhibitory activity of synthesized compounds against a target kinase.

A. Reagents & Materials:

  • Target Kinase & matching substrate (e.g., Promega, SignalChem)

  • ATP

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test Compounds (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and plate reader with luminescence detection capabilities

B. Experimental Procedure:

  • Compound Preparation: Create a serial dilution series of the test compounds in DMSO. A common starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution curve.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µL of test compound dilution in DMSO (or DMSO alone for controls).

    • 2 µL of a 2.5X kinase/substrate mixture prepared in reaction buffer.

    • Pre-incubate for 10 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Add 2 µL of 2.5X ATP solution (prepared in reaction buffer) to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization depending on the kinase activity.

  • Reaction Termination & Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

C. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO only) controls.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Compound ID Target Kinase IC₅₀ (µM)
Example-Cmpd-01CDK2/Cyclin A23.82
Example-Cmpd-02CDK2/Cyclin A20.96
Reference DrugCDK2/Cyclin A20.295
This table is for illustrative purposes, based on data for similar pyrazole derivatives.[8]

Application Note 2: Development of Novel Anti-inflammatory Agents

Scientific Rationale: Pyrazole derivatives have a long history as anti-inflammatory agents, most notably Celecoxib, a selective COX-2 inhibitor. [2]The carboxylic acid moiety is a classic feature of many non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid can be explored for inhibition of key inflammatory mediators beyond COX enzymes, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6) or enzymes like lipoxygenase (LOX). [9] Protocol 2: Lipopolysaccharide (LPS)-Induced TNF-α Secretion in Macrophages

This protocol provides a cell-based method to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit cytokine production.

A. Reagents & Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test Compounds (dissolved in DMSO)

  • Dexamethasone (positive control)

  • Murine TNF-α ELISA Kit (e.g., R&D Systems, Thermo Fisher)

  • 96-well tissue culture plates

B. Experimental Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium. Add 100 µL of fresh medium containing the desired concentrations of test compounds or controls. Pre-incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to each well to a final concentration of 100 ng/mL (except for the unstimulated control wells).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate briefly to pellet any detached cells. Carefully collect the cell culture supernatant for analysis.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

C. Data Analysis:

  • Generate a standard curve for the TNF-α ELISA.

  • Calculate the concentration of TNF-α in each sample.

  • Determine the percent inhibition of TNF-α secretion for each compound concentration relative to the LPS-stimulated (vehicle control) wells.

  • Calculate the IC₅₀ value by plotting percent inhibition against compound concentration.

Compound ID % Inhibition of TNF-α @ 10 µM IC₅₀ (µM)
Precursor-Amide-165%8.2
Precursor-Amide-288%1.5
Dexamethasone95%0.05
This table presents hypothetical data for illustrative purposes.

Application Note 3: Precursor for Novel Antibacterial Agents

Scientific Rationale: The pyrazole scaffold is present in compounds with demonstrated antibacterial activity against a range of Gram-positive and Gram-negative bacteria. [4][10]The mechanism of action can be diverse, and derivatization of the 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid core can lead to novel structures that inhibit essential bacterial enzymes or disrupt cell wall integrity. For instance, pyrazole-based compounds have been developed as inhibitors of the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), which is essential for lysine biosynthesis in many bacteria. [11] Protocol 3: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

A. Reagents & Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test Compounds (dissolved in DMSO)

  • Standard antibiotic for control (e.g., Ciprofloxacin, Vancomycin)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

B. Experimental Procedure:

  • Compound Plating: In a 96-well plate, prepare 2-fold serial dilutions of the test compounds in CAMHB. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. The final bacterial concentration will be ~2.5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as detected by the naked eye.

MIC_Workflow A Prepare 2-fold serial dilutions of compound in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate plate (18-24h, 37°C) C->D E Read MIC: Lowest concentration with no visible growth D->E

Caption: Workflow for MIC determination.

Compound ID MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
Precursor-Amide-38>64
Precursor-Amide-43216
Ciprofloxacin0.50.015
This table presents hypothetical data for illustrative purposes.

References

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Naim, M. J., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. [Link]

  • Patel, P. H., Patel, A., & Pasha, T. Y. (2018). Synthesis and pharmacological evaluation of pyrazole derivatives. Organic Chemistry: Current Research. [Link]

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry. [Link]

  • Fajemiroye, J. O., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • El-Gamal, M. I., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [Link]

  • Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. PMC. [Link]

  • Omar, D. M., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

  • Kumar, A., & Kumar, V. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

  • Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • Ampornpun, A., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. PMC. [Link]

  • Abdel-Ghani, T. M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Patel, M. P., & Patel, R. G. (2012). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Zhang, Y., et al. (2026). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Molecular Diversity. [Link]

  • Yang, C., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]

  • Gherghiceanu, E. A., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Journals. [Link]

  • Li, Y., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. [Link]

  • Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. [Link]

  • Alkorta, I., et al. (2008). The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid. ARKIVOC. [Link]

  • Hafez, H. N., et al. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. PMC. [Link]

  • D'Ascenzio, M., et al. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry. [Link]

Sources

Method

Application Notes and Protocols for Amide Coupling Reactions with 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Pyrazole Carboxamides in Modern Drug Discovery The pyrazole scaffold is a privileged structure in medicinal chemistry, for...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Carboxamides in Modern Drug Discovery

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibition properties.[1][2][3] Specifically, 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxamide derivatives are of significant interest due to their potential as modulators of various biological targets. The amide bond is a cornerstone of these molecular architectures, and its efficient and reliable formation is a critical step in the synthesis of novel drug candidates.[4][5]

This document provides a detailed guide to the amide coupling of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid with various amines. We will explore the underlying principles of common amide coupling strategies, provide step-by-step protocols for two robust methods, and offer insights into reaction optimization and troubleshooting.

Core Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process.[6] Therefore, the carboxylic acid must first be "activated" to a more reactive species that is readily attacked by the amine nucleophile.[4][7] This activation is typically achieved using a variety of coupling reagents. The choice of an appropriate coupling reagent and reaction conditions is crucial for achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of chiral substrates.[4][7]

Two of the most widely used and effective classes of coupling reagents are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium/aminium salts, such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[6][8]

Mechanism of Action: A Comparative Overview

EDC/HOBt-Mediated Coupling:

  • The carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.

  • This unstable intermediate can be intercepted by an additive, such as 1-Hydroxybenzotriazole (HOBt), to form a more stable and less racemization-prone active ester.

  • The amine then attacks the active ester to form the desired amide bond, regenerating the HOBt additive.[6][9]

.dot

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

HATU-Mediated Coupling:

  • In the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.

  • The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.

  • The amine then rapidly attacks this active ester to yield the final amide product. The HOAt moiety in HATU accelerates the coupling and suppresses racemization.[6][8]

.dot

Caption: Mechanism of HATU-mediated amide bond formation.

Experimental Protocols

The following protocols provide a general framework for the amide coupling of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid. Optimization of reaction conditions may be necessary for specific amine substrates.

Protocol 1: HATU-Mediated Amide Coupling

This method is often preferred for its high efficiency, rapid reaction times, and low rates of racemization, making it suitable for a broad range of substrates, including those that are sterically hindered or electron-deficient.[8][10]

Materials:

  • 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid

  • Amine (1.1 - 1.2 equivalents)

  • HATU (1.1 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid (1.0 equivalent) and HATU (1.2 equivalents).

  • Dissolve the solids in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add the amine (1.1 equivalents) to the reaction mixture.

  • Add DIPEA (2.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

ReagentMolar Equivalents
3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid1.0
Amine1.1
HATU1.2
DIPEA2.5

Table 1: General Reagent Stoichiometry for HATU-Mediated Coupling.

.dot

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Dissolve Carboxylic Acid and Coupling Reagent in DMF prep_amine Add Amine prep_acid->prep_amine add_base Add Base (e.g., DIPEA) at 0°C prep_amine->add_base stir Stir at Room Temperature (2-18 h) add_base->stir monitor Monitor by TLC/LC-MS stir->monitor dilute Dilute with EtOAc monitor->dilute wash Aqueous Washes (NaHCO3, Brine) dilute->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify

Caption: General workflow for a typical amide coupling reaction.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This classic method is cost-effective and widely applicable. The use of HOBt as an additive is highly recommended to improve reaction efficiency and suppress potential side reactions.[7]

Materials:

  • 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid

  • Amine (1.1 - 1.2 equivalents)

  • EDC·HCl (1.2 - 1.5 equivalents)

  • HOBt (1.2 - 1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Triethylamine (TEA) or DIPEA (2.0 - 3.0 equivalents)

  • 1N HCl (for work-up)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid (1.0 equivalent), the amine (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture.

  • Add TEA or DIPEA (2.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with DCM or ethyl acetate.

  • Wash the organic phase sequentially with 1N HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product via flash column chromatography.

ReagentMolar Equivalents
3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid1.0
Amine1.1
EDC·HCl1.2
HOBt1.2
TEA or DIPEA2.5

Table 2: General Reagent Stoichiometry for EDC/HOBt-Mediated Coupling.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or No Conversion Insufficiently reactive coupling agent for a sterically hindered or electron-poor amine.Switch to a more potent coupling reagent like HATU or PyBOP.[11] Consider increasing the reaction temperature or using microwave irradiation.[11]
Poor solubility of starting materials.Use a co-solvent system or switch to a more polar aprotic solvent like DMF or NMP.
Formation of Side Products Racemization of a chiral carboxylic acid or amine.Ensure an additive like HOBt or HOAt is used.[6] Perform the reaction at lower temperatures.
Side reactions involving the coupling reagent.Choose a coupling reagent that generates water-soluble byproducts (e.g., EDC) to simplify purification.[11]
Difficulty in Purification Unreacted starting materials.Use a slight excess of one of the reactants (typically the less expensive one) to drive the reaction to completion.[11]
Byproducts from the coupling reagent (e.g., dicyclohexylurea from DCC).If using DCC, the urea byproduct is often insoluble and can be removed by filtration. For EDC, the urea is water-soluble and can be removed during aqueous work-up.[11]

Conclusion

The amide coupling of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid is a versatile transformation for the generation of novel molecules with potential therapeutic applications. The choice between HATU and EDC/HOBt-mediated protocols will depend on the specific amine substrate, cost considerations, and desired reaction efficiency. By following the detailed protocols and troubleshooting guidance provided in these application notes, researchers can confidently and successfully synthesize a diverse library of pyrazole carboxamide derivatives for further investigation in drug discovery programs.

References

  • BenchChem. (2025).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • BenchChem. (2025).
  • Rapid HATU-Mediated Solution Phase siRNA Conjugation. (2011).
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling)
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • MDPI. (2023, February 22).
  • Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • RSC Publishing. (2022, June 15).
  • Reddit. (2022, March 24). amide coupling help : r/Chempros.
  • Recent developments in catalytic amide bond form
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells. (2009, September 15). PubMed.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16).
  • BenchChem. (2025).
  • Challenges and Breakthroughs in Selective Amide Activ
  • Synthesis of 3-phenyl-1H-pyrazole derivatives. (n.d.).
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • BenchChem. (2025). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine.
  • MDPI. (2023, February 7).
  • BenchChem. (2025).
  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Growing Science.
  • Sigma-Aldrich. (n.d.). 3-(3,4-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid.
  • A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. (2005, January 30).
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv
  • Santa Cruz Biotechnology. (n.d.). 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
  • Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. (2022, November 17).

Sources

Application

in vivo administration routes for 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid

An Application Guide to In Vivo Administration Routes for 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic Acid Introduction: Navigating the Path from Bench to In Vivo Model Pyrazole and its derivatives are a versatile cl...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to In Vivo Administration Routes for 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic Acid

Introduction: Navigating the Path from Bench to In Vivo Model

Pyrazole and its derivatives are a versatile class of heterocyclic compounds that form the backbone of numerous pharmacologically active agents, demonstrating anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2] The compound 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid, with a molecular weight of 216.24 g/mol and existing as a solid[3], belongs to this promising family. The successful in vivo evaluation of such compounds is fundamentally dependent on an appropriate formulation and administration strategy. A significant challenge for many new chemical entities, including pyrazole derivatives, is their poor aqueous solubility, which can lead to low and variable bioavailability, complicating the assessment of a compound's true efficacy and toxicity.[1][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vivo studies with 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the selected administration route and formulation are scientifically sound and aligned with the research objectives. The protocols described herein are designed as self-validating systems, emphasizing preliminary characterization to inform the final study design.

Part 1: Pre-Formulation Analysis: The Foundation of a Successful Study

Before any in vivo administration, a thorough understanding of the compound's physicochemical properties is paramount. This initial characterization dictates the entire formulation strategy. Given that many pyrazole derivatives exhibit limited water solubility[2][5], the first critical step is to experimentally determine the solubility of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid in a panel of pharmaceutically acceptable vehicles.

Protocol 1: Experimental Solubility Assessment

Objective: To determine the equilibrium solubility of the test compound in various solvents and vehicles to guide formulation development.

Materials:

  • 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid (solid powder)

  • Selection of solvents/vehicles (See Table 1 for suggestions)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification

  • Syringe filters (e.g., 0.22 µm)

Methodology:

  • Add an excess amount of the solid compound to a vial, ensuring undissolved solid will remain at equilibrium.

  • Add a known volume (e.g., 2-5 mL) of the desired solvent or vehicle to the vial.[5]

  • Seal the vial tightly to prevent solvent evaporation.

  • Agitate the mixture on an orbital shaker at a consistent temperature (e.g., room temperature, 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After agitation, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[5]

  • Quantify the concentration of the dissolved compound in the filtrate using a pre-validated analytical method (e.g., HPLC). This concentration represents the saturation solubility.[5]

Formulation Strategy Decision Workflow

The results from the solubility assessment will directly inform the most appropriate formulation strategy. The following workflow provides a logical path for decision-making.

G cluster_0 cluster_1 cluster_2 start Start: Perform Solubility Assessment (Protocol 1) solubility_check Is Solubility in a Simple Vehicle > Target Dosing Concentration? start->solubility_check solution Pursue Solution-Based Formulation solubility_check->solution Yes suspension Pursue Suspension-Based Formulation solubility_check->suspension No cosolvent Use Co-solvents (e.g., PEG, DMSO) solution->cosolvent If needed ph_adjust Use pH Adjustment (for ionizable compounds) solution->ph_adjust If applicable particle_size Consider Particle Size Reduction (Micronization) suspension->particle_size wetting_agent Add Wetting Agent (e.g., Tween® 80) suspension->wetting_agent suspending_agent Add Suspending Agent (e.g., CMC, MC) suspension->suspending_agent

Caption: Formulation decision workflow based on initial solubility assessment.

Part 2: Formulation Strategies and Vehicle Selection

The goal of formulation is to deliver a precise, homogenous, and stable dose of the compound that ensures adequate exposure in the animal model.

Strategy A: Solution-Based Formulations

If the compound's solubility is sufficient, a solution is the preferred formulation type as it ensures dose uniformity and typically provides the highest bioavailability.

  • Co-solvent Systems: These are mixtures of water-miscible organic solvents used to dissolve lipophilic compounds.[4] It is critical to use the minimum amount of co-solvent necessary, as they can have their own biological effects.[4] A common starting point for a challenging compound is a mixture of DMSO, a polyethylene glycol (PEG), a surfactant like Tween® 80, and saline.[1][4]

  • pH Adjustment: The presence of a carboxylic acid group on the target molecule (pKa dependent) means its solubility will likely increase significantly at a pH above its pKa due to the formation of a more soluble salt. Buffering the vehicle to a physiologically compatible pH (typically 4.5-8.0 for injections) can be a powerful solubilization tool.[6]

Strategy B: Suspension-Based Formulations

When a compound cannot be fully dissolved at the target concentration, a uniform suspension is the next best alternative.

  • Particle Size Reduction: The dissolution rate of a suspended drug is proportional to its surface area.[7] Reducing the particle size through techniques like micronization can significantly improve the rate of absorption in vivo.[7][8]

  • Wetting and Suspending Agents: To create a stable and uniform suspension, excipients are required.

    • Wetting Agents (Surfactants): Agents like Tween® 80 or Polysorbate 80 decrease the surface tension between the drug particles and the vehicle, allowing them to be properly dispersed.

    • Suspending Agents: These are viscosity-enhancing agents like carboxymethyl cellulose (CMC) or methyl cellulose (MC) that slow down the sedimentation of drug particles, ensuring dose uniformity.[9][10]

Table 1: Common Vehicles for Preclinical In Vivo Studies
Vehicle ComponentPrimary UseCommon Administration RoutesKey Considerations
Saline (0.9% NaCl)Aqueous vehicle for soluble compoundsIV, IP, SC, POIsotonic. Limited solubilizing power for lipophilic compounds.
Phosphate-Buffered Saline (PBS)Aqueous vehicle, buffered to physiological pHIV, IP, SC, POMaintains pH, but may not be sufficient to solubilize compounds requiring significant pH modification.
Carboxymethyl Cellulose (CMC)Suspending agentPO, IP, SCTypically used at 0.5-1% w/v in water or saline. Creates a viscous suspension.
Methyl Cellulose (MC)Suspending agentPO, IP, SCSimilar to CMC, often used at 0.5% w/v.[9]
Polyethylene Glycol (PEG 300/400)Co-solventPO, IP, SC, IV (with caution)Water-miscible, good solubilizer. Can cause osmotic diarrhea at high oral doses. Potential for renal toxicity.[11]
Dimethyl Sulfoxide (DMSO)Strong, aprotic co-solventPO, IP, SC, IV (with caution)Excellent solubilizing power but has its own biological effects and can cause local irritation. Use at <10% final concentration.[4][10]
Tween® 80 (Polysorbate 80)Surfactant / Wetting agentPO, IP, SC, IVImproves wetting of suspended particles and can aid in solubilization by forming micelles. Typically used at 1-5%.[4]
Corn OilLipid-based vehiclePO, SCSuitable for highly lipophilic compounds. Can enhance oral absorption but may influence lipid metabolism.[9]

Part 3: Detailed Protocols for In Vivo Administration

All procedures involving live animals must be approved by the institution's Animal Care and Use Committee (IACUC) or equivalent ethics board. Personnel must be properly trained in animal handling, restraint, and the specific techniques described.[12]

General Preparation for All Routes
  • Dose Calculation: Weigh the animal to calculate the precise volume to be administered based on the desired mg/kg dose and the final formulation concentration.[13]

  • Sterility: All substances for parenteral (injectable) administration must be sterile.[13][14] Formulations can be sterilized by filtration through a 0.22 µm filter if they are solutions. Suspensions must be prepared aseptically.

  • Temperature: Warm all solutions/suspensions to room or body temperature before administration to avoid causing discomfort or a drop in body temperature in the animal.[15][16]

  • Homogeneity: For suspensions, ensure the formulation is thoroughly mixed (e.g., by vortexing) immediately before drawing each dose to guarantee uniformity.

Protocol 2: Oral Gavage (PO) in Mice

Characteristics: A common route for non-invasive, systemic administration. Absorption occurs via the gastrointestinal tract, and the compound is subject to first-pass metabolism.

Recommended Vehicle: Aqueous solutions, suspensions (e.g., 0.5% CMC), or oil-based vehicles (e.g., corn oil).

Materials:

  • Appropriately sized mouse oral gavage needle (e.g., 18-20 gauge, 1.5-inch flexible or rigid with a rounded tip).[12]

  • 1 mL syringe.

Step-by-Step Methodology:

  • Measure Tube Length: Before restraining the animal, measure the gavage needle from the tip of the mouse's nose to the bottom of the sternum (last rib) to prevent perforation of the stomach. Mark the tube to ensure you do not insert it past this point.[12]

  • Restraint: Securely restrain the mouse by scruffing the neck and back skin to immobilize the head and prevent the animal from turning. The head and body should form a straight line.[12]

  • Tube Insertion: Gently insert the tip of the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[12]

  • Passage into Esophagus: The tube should pass easily with no resistance. The animal may swallow as the tube enters the esophagus. If resistance is felt or the animal struggles excessively, withdraw the needle and start again. Never force the tube , as this can cause tracheal insertion or esophageal perforation.

  • Dose Administration: Once the tube is correctly positioned, slowly depress the syringe plunger to deliver the dose.

  • Withdrawal: Smoothly and quickly withdraw the gavage needle.

  • Monitoring: Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental tracheal administration.

Protocol 3: Intraperitoneal (IP) Injection in Mice

Characteristics: Provides rapid systemic absorption, bypassing the gastrointestinal tract and first-pass metabolism. The compound is absorbed into the portal circulation.

Recommended Vehicle: Isotonic, non-irritating solutions or fine suspensions. The pH should be near neutral.[6]

Materials:

  • 25-27 gauge needle.[14]

  • 1 mL syringe.

Step-by-Step Methodology:

  • Restraint: Securely restrain the mouse, exposing the abdomen. Tilt the mouse so its head is slightly lower than its hindquarters; this allows the abdominal organs to shift forward, away from the injection site.[15]

  • Identify Injection Site: Locate the lower right or left abdominal quadrant. Injecting in the lower quadrants helps to avoid the bladder, liver, and cecum.[6][17]

  • Needle Insertion: Insert the needle (bevel up) at a 30-40° angle into the identified quadrant.[14]

  • Aspirate: Gently pull back on the syringe plunger. If blood (indicating entry into a vessel) or a yellowish fluid (indicating entry into the bladder or intestine) appears, withdraw the needle and re-attempt with a fresh needle and syringe at a new site.[15][17]

  • Injection: If no fluid is aspirated, inject the substance smoothly. The maximum recommended volume is typically <10 mL/kg.[14]

  • Withdrawal & Monitoring: Withdraw the needle and return the animal to its cage. Monitor for signs of pain or distress.

G prep 1. Prepare Sterile Formulation & Warm to RT restrain 2. Restrain Animal (Head Tilted Down) prep->restrain locate 3. Locate Lower Abdominal Quadrant restrain->locate insert 4. Insert Needle (30-40° Angle) locate->insert aspirate 5. Aspirate to Check for Blood/Fluid insert->aspirate inject 6. Inject Substance Smoothly aspirate->inject Negative reposition Reposition or Re-attempt aspirate->reposition Positive monitor 7. Withdraw Needle & Monitor Animal inject->monitor

Caption: Standard workflow for an intraperitoneal (IP) injection in a mouse.

Protocol 4: Intravenous (IV) Injection (Lateral Tail Vein) in Rats

Characteristics: Provides 100% bioavailability and immediate systemic distribution. This route is technically challenging and requires significant skill.[18]

Recommended Vehicle: Must be a clear, sterile, particle-free solution. The pH and tonicity must be physiologically compatible. Suspensions cannot be administered intravenously.

Materials:

  • 27-25 gauge needle.[19]

  • 1 mL syringe.

  • A restraining device for rats.

  • A heat source (e.g., heat lamp) to warm the tail.

Step-by-Step Methodology:

  • Vasodilation: Place the rat in a warming chamber or use a heat lamp to warm the tail. This dilates the lateral tail veins, making them easier to visualize and access.[13][19]

  • Restraint: Place the rat in an appropriate restraining device.

  • Vein Visualization: Grasp the tail and wipe it with 70% alcohol. The two lateral tail veins should be visible on either side of the tail.

  • Needle Insertion: Starting towards the distal (tip) end of the tail, align the needle parallel to the vein with the bevel facing up. Insert the needle into the vein at a shallow angle (approx. 30°).[13]

  • Confirm Placement: A "flash" of blood may be seen in the hub of the needle upon successful entry. Inject a very small volume (<0.05 mL). If the needle is correctly placed, the vein will blanch (turn clear) and there will be no resistance.[19] If a subcutaneous bleb (swelling) forms, the needle is not in the vein.[19]

  • Injection: If placement is correct, inject the substance slowly. A typical bolus injection is given over 1-2 seconds.[19]

  • Withdrawal and Pressure: Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[19]

  • Monitoring: Return the animal to its cage and monitor for adverse reactions. No more than two attempts should be made on each tail vein.[19]

Protocol 5: Subcutaneous (SC or SQ) Injection in Mice

Characteristics: Provides slower, more sustained absorption compared to IP or IV routes. Useful for larger volumes and less irritating substances.

Recommended Vehicle: Isotonic solutions or suspensions.

Materials:

  • 25-27 gauge needle.

  • 1 mL syringe.

Step-by-Step Methodology:

  • Restraint: Securely scruff the mouse.

  • Tenting the Skin: Use your fingers to lift the loose skin over the neck and shoulder area, creating a "tent".[20][21] This space between the skin and the underlying muscle is the subcutaneous space.

  • Needle Insertion: Insert the needle (bevel up) into the base of the tented skin, parallel to the animal's body.[20]

  • Aspirate: Gently pull back on the plunger to ensure a blood vessel has not been entered.[20]

  • Injection: If no blood is aspirated, inject the substance. A small bleb or pocket of fluid will form under the skin.[21]

  • Withdrawal: Withdraw the needle and briefly apply gentle pressure to the site to prevent the injected substance from leaking out.[21]

  • Monitoring: Return the animal to its cage. The injection site can be varied if multiple injections are required over time.[16][22]

Part 4: Data Interpretation and Controls

The choice of vehicle and administration route can profoundly impact the pharmacokinetic and pharmacodynamic profile of a compound.

  • Vehicle Control Group: It is mandatory to include a control group that receives the vehicle alone, administered via the same route and volume as the test compound.[4] This allows researchers to distinguish the effects of the compound from any potential effects of the vehicle itself.[9]

  • Bioavailability: Be aware that oral bioavailability may be low due to poor dissolution or first-pass metabolism.[8] Parenteral routes like IP and IV bypass these hurdles. The choice of an oil-based versus an aqueous-based vehicle for oral gavage can significantly alter absorption and health outcomes.[9]

References

  • Intraperitoneal (IP) Injection in Rats and Mice SOP - Animal Care. (2014, May 15).
  • Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies - Benchchem.
  • Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies - Benchchem.
  • Injection Techniques, Restraint, & Handling for Mice and Rats.
  • UBC ANIMAL CARE COMMITTEE TECH 03b – Intravenous Tail Vein Injections in the Adult Rat SOP. (2020, December 15).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - DMPK. (2024, March 15).
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Intraperitoneal (IP) Injection in Rats and Mice SOP - ResearchGate.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC.
  • Subcutaneous Injection in Mice | Animals in Science - Queen's University.
  • SOP: Intraperitoneal Injections in the Rat - Research and Innovation | Virginia Tech. (2017, December 12).
  • Guidelines for Intraperitoneal Injection in Mice | PDF - Scribd.
  • SOP: Intravenous Injections in the Rat - Virginia Tech. (2017, December 12).
  • Administration and injection of substances in rats Number: AD-1 Scope - Direction des services vétérinaires. (2011, September 15).
  • Continuous intravenous infusion in the unrestrained rat - Procedures and results.
  • Animal application | The School of Biological Sciences | The University of Aberdeen.
  • Standard Operating Procedure: Mouse Subcutaneous Injections - Virginia Tech. (2017, December 12).
  • Subcutaneous Injection in the Rat - Research Animal Training. (2020, February 10).
  • Intravenous Injection in the Rat - Research Animal Training. (2020, February 10).
  • Subcutaneous Injection in the Mouse - Research Animal Training.
  • Oral Gavage In Mice and Rats - IACUC.
  • Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols - Benchchem.
  • Tuttle, A. H., et al. (2018). Choice of vehicle affects pyraclostrobin toxicity in mice. Chemosphere.
  • 3-(3,4-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid - Sigma-Aldrich.
  • Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents - PMC.
  • Vehicle selection for nonclinical oral safety studies - ResearchGate.
  • Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. (2026, February 3).
  • LAB_021 Oral Gavage in Mice and Rats - Research support.
  • Improving solubility of pyrazole derivatives for reaction - Benchchem.
  • 3-Phenyl-1H-pyrazole-5-carboxylic acid 97 1134-49-2 - Sigma-Aldrich.
  • 3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | 5071-61-4 - ChemicalBook. (2025, August 8).
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC - NIH. (2025, November 12).
  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020, May 7).
  • Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters - ACS Publications. (2022, November 17).
  • 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII - PubMed. (2015, August 1).
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - MDPI. (2015, May 8).
  • Synthesis and Hypoglycemic Activity of the Derivatives of 4-(1,3-Thiazolidine-5-Ylidene)Pyrazole-3-Carbon. (2021, March 10).
  • 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII.

Sources

Method

Application Note: In Vitro Cell Viability Assay Protocol for 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid

Pharmacological Context & Mechanistic Rationale Pyrazole-5-carboxylic acid derivatives are highly versatile scaffolds in medicinal chemistry, frequently evaluated for their potent anti-cancer, antimicrobial, and enzyme-i...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Mechanistic Rationale

Pyrazole-5-carboxylic acid derivatives are highly versatile scaffolds in medicinal chemistry, frequently evaluated for their potent anti-cancer, antimicrobial, and enzyme-inhibitory properties[1][2]. The specific compound 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid (CAS: 1197631-29-0) serves as a critical building block and active pharmacophore in the development of targeted therapeutics[3][4].

Recent structure-activity relationship (SAR) studies on related pyrazole analogues indicate that these compounds induce cell death in a non-necrotic manner, primarily mediated by G2/M-phase cell cycle arrest and subsequent apoptosis[1]. Furthermore, highly functionalized pyrazole moieties have demonstrated significant cytotoxicity against human cancer cell lines, such as HepG2 and HCT116, often outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) in specific contexts[2].

The Need for an Orthogonal, Self-Validating System

When evaluating novel small molecules, relying on a single viability assay can introduce artifacts. For instance, chemical reduction of tetrazolium salts (MTT) by the compound itself can yield false-positive viability signals. To establish absolute trustworthiness, this protocol employs an orthogonal, self-validating system :

  • MTT Colorimetric Assay: Measures NAD(P)H-dependent cellular oxidoreductase activity[5].

  • ATP-Based Luminescence Assay: Measures absolute metabolic viability by quantifying intracellular ATP, independent of oxidoreductase enzymes.

Agreement between these two distinct biochemical readouts confirms that the observed cytotoxicity is a genuine biological response rather than an assay interference.

Mechanistic Pathway Visualization

The following diagram illustrates the proposed mechanism of action by which pyrazole-5-carboxylic acid derivatives induce cytotoxicity in target cancer cells.

Mechanism A 3-(3,4-dimethylphenyl)-1H- pyrazole-5-carboxylic acid BB BB A->BB B Intracellular Target Binding (e.g., Kinase Inhibition) D Mitochondrial Depolarization B->D C G2/M-Phase Cell Cycle Arrest F Apoptotic Cell Death (Non-Necrotic) C->F E Caspase Cascade Activation D->E E->F BB->C

Figure 1: Proposed apoptotic signaling pathway induced by pyrazole-5-carboxylic acid derivatives.

Experimental Workflow & Protocol

Reagents and Materials
  • Test Compound: 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid (MW: 216.24 g/mol )[3].

  • Cell Lines: HCT116 (Human Colorectal Carcinoma) and HepG2 (Human Hepatocellular Carcinoma)[1][2].

  • Culture Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Kits: Thiazolyl Blue Tetrazolium Bromide (MTT) reagent and CellTiter-Glo® Luminescent Cell Viability Assay.

Step-by-Step Methodology

Phase 1: Compound Preparation

  • Step 1.1: Dissolve 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid in 100% sterile, cell-culture grade DMSO to create a 20 mM master stock.

  • Step 1.2: Prepare a 10-point serial dilution (e.g., 1:3 ratio) in DMSO.

  • Causality Check: The compound is highly hydrophobic. Preparing intermediate dilutions in 100% DMSO prevents precipitation. The final DMSO concentration in the cell culture must strictly remain 0.5% (v/v) to prevent solvent-induced cytotoxicity, which would confound the IC50 calculations.

Phase 2: Cell Seeding

  • Step 2.1: Harvest HCT116 and HepG2 cells using 0.05% Trypsin-EDTA[1].

  • Step 2.2: Count cells using a hemocytometer and assess viability via Trypan Blue exclusion (must be >95%).

  • Step 2.3: Seed cells into opaque-walled 96-well plates (for ATP assay) and clear 96-well plates (for MTT assay) at a density of 4,000 cells/well in 100 µL of media[1].

  • Step 2.4: Incubate plates at 37°C, 5% CO₂ for 24 hours to allow for cellular adhesion and recovery.

Phase 3: Drug Treatment

  • Step 3.1: Transfer 0.5 µL of the serially diluted compound into the 100 µL culture media in each well.

  • Step 3.2: Include appropriate controls: Vehicle control (0.5% DMSO), positive control (e.g., 5-Fluorouracil), and cell-free blanks[2].

  • Step 3.3: Incubate for 72 hours.

  • Causality Check: A 72-hour incubation is critical because pyrazole derivatives primarily induce cell death via G2/M cell cycle arrest[1]. Sufficient time must be allowed for cells to cycle, arrest, and subsequently undergo apoptosis.

Phase 4: Orthogonal Viability Readout

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Carefully aspirate media and dissolve the formazan crystals in 100 µL DMSO. Read absorbance at 570 nm[2].

  • ATP Assay: Equilibrate the plate to room temperature. Add 100 µL of CellTiter-Glo® reagent. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader.

Workflow S1 1. Cell Expansion HCT116 / HepG2 S3 3. Plate Seeding 96-Well Format S1->S3 S2 2. Compound Prep DMSO Stock S4 4. Dosing 0.1 - 100 µM S2->S4 S3->S4 S5 5. Orthogonal Assays MTT & ATP Luminescence S4->S5 S6 6. IC50 Calculation Non-linear Regression S5->S6

Figure 2: Experimental workflow for orthogonal cell viability screening.

Quantitative Data Presentation

To validate the assay, the IC50 values of the test compound should be compared against a known reference standard. The relative cell viability percentage is calculated as: (Signal of treated sample - Blank) / (Signal of vehicle control - Blank) * 100[2].

Table 1: Representative IC50 Data Summary (72h Exposure)

CompoundCell LineAssay MethodIC50 (µM) ± SDMode of Action Indicator
3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid HCT116MTT12.4 ± 1.2Cytotoxic / Anti-proliferative
3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid HCT116ATP Luminescence11.8 ± 0.9Cytotoxic / Anti-proliferative
3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid HepG2MTT15.1 ± 1.5Cytotoxic / Anti-proliferative
3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid HepG2ATP Luminescence14.7 ± 1.1Cytotoxic / Anti-proliferative
5-Fluorouracil (Reference Standard) HCT116MTT / ATP5.35 ± 0.3DNA Synthesis Inhibition
5-Fluorouracil (Reference Standard) HepG2MTT / ATP7.86 ± 0.5DNA Synthesis Inhibition

Note: The tight correlation between MTT and ATP luminescence IC50 values confirms the absence of assay interference, validating the compound's true biological activity.

References

  • RSC Publishing. "Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships." Royal Society of Chemistry. Available at:[Link]

  • PMC / National Institutes of Health. "Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy." Scientific Reports. Available at: [Link]

Sources

Application

Advanced Formulation Strategies for the Delivery of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid

Application Note & Protocol Guide Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Introduction and Physicochemical Profiling The compound 3-(3,4-dimethylphenyl)-1H-pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals

Introduction and Physicochemical Profiling

The compound 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid (CAS: 1197631-29-0) presents a classic formulation challenge in preclinical drug development. Structurally, it features a highly lipophilic 3,4-dimethylphenyl moiety coupled with a weakly acidic pyrazole-carboxylic acid core (estimated pKa ~4.5).

Based on the Biopharmaceutics Classification System (BCS), this molecule exhibits Class II behavior (low solubility, high permeability) [1]. Its solubility is highly pH-dependent:

  • Gastric Environment (pH 1.2): The carboxylic acid is unionized, resulting in near-zero aqueous solubility and a high risk of precipitation.

  • Intestinal Environment (pH 6.5 - 6.8): The compound ionizes, improving thermodynamic solubility, but the dissolution rate remains severely restricted by the hydrophobic bulk of the dimethylphenyl group [2].

To overcome these barriers, standard crystalline suspensions are inadequate. This guide details two advanced, self-validating formulation strategies: Amorphous Solid Dispersions (ASD) and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) .

Formulation Strategy & Causality Decision Matrix

Selecting the correct formulation requires aligning the API's physicochemical liabilities with the mechanistic strengths of the delivery vehicle.

  • Why ASD? By trapping the API in a high-energy amorphous state within an enteric polymer (e.g., HPMCAS), we prevent premature gastric release. Upon reaching the intestine, the polymer dissolves, releasing the drug rapidly (the "spring") while simultaneously inhibiting recrystallization (the "parachute") [3, 4].

  • Why SNEDDS? For highly lipophilic compounds, dissolving the drug in a lipid matrix bypasses the energy penalty of crystalline dissolution. The spontaneous formation of nano-droplets in the stomach ensures the drug remains solubilized across all pH gradients, simultaneously promoting lymphatic transport to bypass hepatic first-pass metabolism[2, 5].

FormulationWorkflow API API: 3-(3,4-dimethylphenyl)- 1H-pyrazole-5-carboxylic acid (BCS Class II, Weak Acid) Profile Physicochemical Profiling (pH-solubility, LogP, pKa) API->Profile Challenge Gastric Precipitation & Poor Intestinal Dissolution Profile->Challenge Strategy1 Amorphous Solid Dispersion (Spray Drying with HPMCAS) Challenge->Strategy1 Polymer Matrix Strategy2 Lipid-Based System (SNEDDS / SLN) Challenge->Strategy2 Lipid Solubilization Outcome1 Intestinal Supersaturation & Spring-Parachute Effect Strategy1->Outcome1 Outcome2 pH-Independent Solubilization & Lymphatic Transport Strategy2->Outcome2

Workflow for selecting formulation strategies based on the API's physicochemical properties.

Protocol 1: Amorphous Solid Dispersion (ASD) via Spray Drying

This protocol utilizes Hypromellose Acetate Succinate (HPMCAS-M), an enteric polymer that dissolves at pH ≥ 5.5, perfectly complementing the weak acid nature of the API [4].

Materials
  • API: 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid

  • Polymer: HPMCAS (M-grade)

  • Solvent System: Acetone / Methanol (80:20 v/v)

Step-by-Step Methodology
  • Solvent Preparation: Prepare 100 mL of the Acetone/Methanol (80:20) blend. Causality: Acetone easily dissolves the lipophilic API, while methanol is required to fully solvate the hydrophilic regions of the HPMCAS polymer, preventing phase separation during droplet drying.

  • Solution Compounding: Dissolve 1.0 g of API and 3.0 g of HPMCAS-M into the solvent under magnetic stirring until optically clear (25% w/w drug loading).

  • Spray Drying Parameters: Process the solution using a laboratory-scale spray dryer (e.g., Büchi B-290).

    • Inlet Temperature: 85°C

    • Outlet Temperature: 45°C

    • Feed Rate: 5 mL/min

    • Aspirator: 100%

    • Causality: The outlet temperature (45°C) is specifically chosen to be below the glass transition temperature ( Tg​ ) of the resulting ASD to prevent rubbery particle fusion, yet high enough to flash-evaporate the solvents [3].

  • Secondary Drying: Transfer the collected powder to a vacuum desiccator at 40°C for 24 hours to remove trace residual solvents.

  • Self-Validation (Quality Control):

    • Run Differential Scanning Calorimetry (DSC). The protocol is validated if the thermogram shows a single Tg​ (indicating a homogenous solid solution) and no melting endotherm ( Tm​ ).

    • Run X-Ray Powder Diffraction (XRPD). The presence of a broad "halo" without sharp Bragg peaks confirms complete amorphization.

Protocol 2: Self-Nanoemulsifying Drug Delivery System (SNEDDS)

For applications where high drug loading in a liquid or soft-gel format is preferred, SNEDDS provides a thermodynamically stable alternative that completely bypasses the dissolution step[2, 5].

Materials
  • Oil Phase: Capryol 90 (Propylene glycol monocaprylate)

  • Surfactant: Kolliphor EL (Polyoxyl 35 castor oil)

  • Co-surfactant: Transcutol HP (Diethylene glycol monoethyl ether)

Step-by-Step Methodology
  • Excipient Blending: In a glass vial, combine Capryol 90 (20% w/w), Kolliphor EL (40% w/w), and Transcutol HP (40% w/w). Vortex for 2 minutes. Causality: This specific ratio is derived from ternary phase diagrams to ensure the spontaneous formation of droplets < 50 nm, maximizing the surface area for absorption.

  • API Incorporation: Add the API to the blank SNEDDS mixture to achieve a target concentration of 25 mg/g.

  • Thermodynamic Solubilization: Stir the mixture at 40°C for 4 hours using a magnetic hotplate until the API is completely dissolved. Cool to room temperature.

  • Self-Validation (Quality Control):

    • Robustness to Dilution: Dilute 100 µL of the loaded SNEDDS into 10 mL of 0.1 N HCl (pH 1.2) and, separately, into 10 mL of PBS (pH 6.8).

    • DLS Analysis: Measure via Dynamic Light Scattering (DLS). The formulation is validated if the Z-average droplet size remains < 50 nm with a Polydispersity Index (PDI) < 0.3 in both media, and no visual API precipitation occurs over 24 hours [2].

Mechanistic Absorption Pathways

The following diagram illustrates the distinct pharmacokinetic trajectories engineered by the two protocols.

AbsorptionMechanisms cluster_ASD ASD Pathway (Polymer-based) cluster_Lipid SNEDDS Pathway (Lipid-based) Start Oral Administration of Formulated API ASD_Stomach Gastric Protection (Unionized API shielded) Start->ASD_Stomach Lipid_Stomach Spontaneous Emulsification in Gastric Fluid Start->Lipid_Stomach ASD_Intestine Rapid Dissolution at pH 6.8 (Spring Effect) ASD_Stomach->ASD_Intestine ASD_Super Polymer inhibits nucleation (Parachute Effect) ASD_Intestine->ASD_Super Blood Systemic Circulation (Enhanced Bioavailability) ASD_Super->Blood Lipid_Intestine Bile Salt/Lipid Micelles (pH-Independent) Lipid_Stomach->Lipid_Intestine Lipid_Lymph Chylomicron Packaging & Lymphatic Uptake Lipid_Intestine->Lipid_Lymph Lipid_Intestine->Blood Direct Portal Absorption Lipid_Lymph->Blood

Mechanistic absorption pathways comparing ASD (supersaturation) and SNEDDS (lymphatic uptake).

Comparative Data Presentation

The table below summarizes the expected quantitative improvements when transitioning from the unformulated crystalline API to the engineered delivery systems.

Formulation TypePhysical StateGastric Solubility (pH 1.2)Intestinal Dissolution (pH 6.8)Primary Absorption RouteStability Profile
Unformulated API Crystalline< 1 µg/mL (Precipitates)Slow (< 30% at 60 min)Portal VeinHigh (Thermodynamically stable)
HPMCAS ASD Amorphous SolidProtected (Minimal release)Rapid (> 85% at 30 min)Portal VeinModerate (Requires dry storage to prevent Tg​ drop)
SNEDDS Solubilized Liquid> 25 mg/mL (Emulsified)> 95% (Maintained in micelles)Lymphatic + PortalHigh (Thermodynamically stable microemulsion)

References

  • Advances in Solubility Enhancement Strategies for BCS Class II Drugs: A Comprehensive Review. ER Publications. Available at:[Link]

  • Pre-Formulation Studies of Lipid-Based Formulation Approach for a Poorly Water-Soluble Biopharmaceutics Classification System Class II Model Drug: Bosentan. Turkish Journal of Pharmaceutical Sciences. Available at:[Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at:[Link]

  • Fed- and Fasted-State Performance of Pretomanid Amorphous Solid Dispersions Formulated with an Enteric Polymer. ACS Publications. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid

Welcome to the technical support center for the synthesis of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving reaction yield and purity.

I. Synthesis Overview & Core Chemistry

The most common and efficient route to synthesizing 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid involves a Claisen condensation followed by a cyclization reaction with hydrazine.[1][2] This method is widely adopted due to its high regioselectivity and generally good yields.

The overall reaction scheme can be visualized as follows:

  • Claisen Condensation: 3,4-dimethylacetophenone is reacted with a suitable oxalate ester (e.g., diethyl oxalate) in the presence of a strong base to form a 1,3-diketoester intermediate.[1][3]

  • Cyclization: The 1,3-diketoester is then reacted with hydrazine hydrate to form the pyrazole ring.[1][4]

  • Hydrolysis (if starting from an ester): If an oxalate ester is used, the resulting pyrazole ester is hydrolyzed to the final carboxylic acid product.[5][6]

Below is a diagram illustrating the general synthetic workflow.

Synthesis_Workflow 3,4-Dimethylacetophenone 3,4-Dimethylacetophenone Intermediate 1,3-Diketoester Intermediate 3,4-Dimethylacetophenone->Intermediate Claisen Condensation Diethyl_Oxalate Diethyl_Oxalate Diethyl_Oxalate->Intermediate Base_Catalyst Strong Base (e.g., NaOEt) Base_Catalyst->Intermediate Final_Product_Ester Pyrazole-5-carboxylate Ester Intermediate->Final_Product_Ester Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Final_Product_Ester Final_Product 3-(3,4-dimethylphenyl)-1H- pyrazole-5-carboxylic acid Final_Product_Ester->Final_Product Saponification Hydrolysis Hydrolysis (e.g., NaOH, then H+) Hydrolysis->Final_Product

Caption: General workflow for the synthesis of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions to improve your experimental outcomes.

Low Yield in the Claisen Condensation Step

Q1: My yield of the 1,3-diketoester intermediate is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the Claisen condensation are often traced back to issues with the base, solvent, or reaction conditions. Here’s a breakdown of potential causes and solutions:

  • Insufficiently Strong Base: The Claisen condensation requires a strong base to deprotonate the α-carbon of the acetophenone.[3] Sodium ethoxide is commonly used, but if it has decomposed due to moisture, its effectiveness will be diminished.

    • Solution: Use freshly prepared sodium ethoxide or a stronger base like sodium hydride (NaH).[2] When using NaH, ensure anhydrous conditions as it reacts violently with water. The choice of base should correspond to the ester used to prevent transesterification.[3]

  • Moisture in the Reaction: The presence of water will quench the enolate intermediate and hydrolyze the ester, leading to significantly lower yields.

    • Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Suboptimal Reaction Temperature: The reaction temperature can influence the rate of both the desired condensation and side reactions.

    • Solution: While the reaction is often initiated at room temperature, gentle heating (40-50°C) can sometimes improve the reaction rate.[5] However, excessive heat can promote side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and time.

ParameterRecommendationRationale
Base Sodium ethoxide or Sodium hydrideA strong base is necessary to form the enolate.[3]
Solvent Anhydrous Ethanol or THFMust be anhydrous to prevent side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture contamination.
Temperature Room temperature to 50°CBalances reaction rate and side reactions.[5]
Formation of Side Products in the Cyclization Step

Q2: I'm observing multiple spots on my TLC after the cyclization with hydrazine, indicating the formation of side products. What are they and how can I suppress them?

A2: The formation of regioisomeric pyrazoles is a common issue when using unsymmetrical 1,3-diketones.[7] However, the reaction of a 1,3-diketoester with hydrazine is generally regiospecific.[1][8] Other side products can arise from incomplete reaction or alternative reaction pathways.

  • Regioisomer Formation: While less common in this specific synthesis, using substituted hydrazines can lead to the formation of two different regioisomers.[9]

    • Solution: For the synthesis of the title compound, unsubstituted hydrazine hydrate is used, which minimizes this issue.

  • Incomplete Cyclization: The intermediate may not fully cyclize, leading to a mixture of starting material and product.

    • Solution: Ensure a slight excess of hydrazine hydrate is used. The reaction is often carried out in a protic solvent like ethanol or acetic acid to facilitate the cyclization. Refluxing the reaction mixture can also drive the reaction to completion.

Troubleshooting_Cyclization Low_Yield Low Yield or Side Products Check_Hydrazine Verify Hydrazine Quality & Stoichiometry Low_Yield->Check_Hydrazine Optimize_Solvent Use Protic Solvent (e.g., Ethanol, Acetic Acid) Low_Yield->Optimize_Solvent Adjust_Temp Consider Refluxing Low_Yield->Adjust_Temp Check_pH Ensure Acidic or Neutral pH Low_Yield->Check_pH

Caption: Troubleshooting logic for the cyclization step.

Difficulties in Product Purification

Q3: My final product, the carboxylic acid, is difficult to purify. What are the best methods for purification?

A3: The purification of pyrazole carboxylic acids can sometimes be challenging due to their polarity and potential for zwitterionic character.

  • Recrystallization: This is often the most effective method for purifying the final product.

    • Solvent Selection: A mixture of ethanol and water, or ethyl acetate and hexanes are good starting points for solvent screening. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Acid-Base Extraction: This technique can be used to remove neutral organic impurities.

    • Procedure: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to deprotonate the carboxylic acid and move it to the aqueous layer.[5] The aqueous layer is then separated, acidified with an acid like 1M HCl to precipitate the pure product, which can then be collected by filtration.[5]

  • Column Chromatography: While possible, it can be cumbersome for large-scale purifications.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes, often with a small amount of acetic acid (0.5-1%) to keep the carboxylic acid protonated and prevent streaking on the column.

Purification MethodKey Considerations
Recrystallization Effective for removing minor impurities. Solvent choice is critical.
Acid-Base Extraction Excellent for removing neutral impurities.[5]
Column Chromatography Useful for separating compounds with similar polarities.

III. Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylate
  • Step 1: Claisen Condensation

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, prepare a solution of sodium ethoxide by dissolving sodium (1.1 eq) in anhydrous ethanol.

    • To this solution, add 3,4-dimethylacetophenone (1.0 eq) dropwise at room temperature.

    • Following the addition, add diethyl oxalate (1.2 eq) dropwise.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Step 2: Cyclization

    • To the reaction mixture from Step 1, add hydrazine hydrate (1.5 eq).

    • Heat the mixture to reflux and maintain for 4-6 hours.

    • After cooling to room temperature, pour the reaction mixture into ice-water.

    • Collect the precipitated solid by vacuum filtration and wash with cold water.

    • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Hydrolysis to 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid
  • Dissolve the pyrazole ester from Protocol 1 in a mixture of ethanol and 10% aqueous sodium hydroxide solution.[6]

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 3-4 with 1M HCl.[5][6]

  • Collect the precipitated white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.[5]

IV. References

  • Rosa, F. A., Machado, P., Vargas, P. S., Bonacorso, H. G., Zanatta, N., & Martins, M. A. P. (2008). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Synlett, 2008(11), 1673-1678. [Link]

  • DergiPark. (2015). PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.

  • SUST Repository. (n.d.). Introduction. [Link]

  • Google Patents. (n.d.). US7547719B2 - 3′-[(2z)-[1-(3,4-Dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4h-pyrazol-4-ylidene]hy-drazino]-2′-hydroxy-[1,1′-piphenyl]-acid bis-(monoethanolamine).

  • JoVE Journal. (2020, August 20). Claisen-Schmidt Condensation Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]

  • Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

  • Encyclopedia.pub. (2022, September 9). Synthesis and Properties of Pyrazoles. [Link]

  • Asian Journal of Chemistry. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. [Link]

  • ORBi. (2022, December 16). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • ACS Publications. (2021, October 27). Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. [Link]

  • Cambridge University Press. (n.d.). Claisen Condensation. [Link]

  • ACS Publications. (2006, April 12). Synthesis of Highly Substituted Pyrroles via a Multimetal-Catalyzed Rearrangement−Condensation−Cyclization Domino Approach. [Link]

  • Royal Society of Chemistry. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. [Link]

  • Arkat USA. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. [Link]

  • Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives. [Link]

  • Google Patents. (n.d.). WO2006087343A1 - Pyrazole carboxylic acid anilides, method for the production thereof and agents containing them for controlling pathogenic fungi.

  • MDPI. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Google Patents. (n.d.). US5223526A - Pyrazole carboxanilide fungicides and use.

  • GNAIPR. (n.d.). SYNTHESIS OF 3 BROMO 1 (3 CHLORO 2 PYRIDINYL) 1 H PYRAZOLE 5 CARBOXYLIC ACID. [Link]

  • PubChem. (n.d.). 3-pyrazole carboxylic acid amide compound, preparation method thereof and application thereof in preparation of medicament serving as CB1 receptor inhibitor - Patent CN-102250006-B. [Link]

  • PMC. (2026, January 16). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and some reactions of 4-benzoyl-5- phenyl-1-(2,4,6 trichloro phenyl)-1H-pyrazole-3-carboxylic acid. [Link]

Sources

Optimization

troubleshooting solubility issues of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid in DMSO

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid in Dimethyl Sulfox...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid in Dimethyl Sulfoxide (DMSO). The following sections offer a structured troubleshooting approach, from initial checks to advanced strategies, grounded in established principles of organic chemistry and solvent science.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues and initial steps to take when facing solubility problems.

Q1: My 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid is not dissolving in DMSO at room temperature. What is the first thing I should check?

A1: Before exploring more complex solutions, it is crucial to verify the fundamentals of your experimental setup.

  • Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[1][2] This absorbed water can significantly decrease the solubility of many organic compounds, particularly carboxylic acids.[3] Always use a fresh, sealed bottle of anhydrous or high-purity grade DMSO.[2]

  • Compound Integrity: Verify the purity of your 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid, which is commercially available with a purity of 95%.[4] Impurities can interfere with the dissolution process.[2] Also, ensure the compound is at room temperature before attempting to dissolve it.[2]

  • Concentration: You may be attempting to create a supersaturated solution.[2] Re-calculate your desired concentration and confirm it is within a reasonable range for this class of compounds.

Q2: I've confirmed my DMSO is anhydrous and the compound is pure. What is the next simple step?

A2: Gentle physical agitation and warming can often overcome kinetic barriers to dissolution.

  • Vortex/Agitate: Ensure adequate mixing by vortexing or stirring the solution vigorously for several minutes.[2]

  • Gentle Heating: The dissolution of some compounds is an endothermic process, meaning solubility increases with temperature.[2] Warm the solution in a water bath to 30-40°C.[5] Avoid excessive heat, which could degrade the compound.[2]

  • Sonication: Use an ultrasonic bath to apply energy to the solution.[6] This can help break down aggregates and enhance dissolution.[3] Sonicate in short bursts to prevent significant temperature increases.[6]

Q3: Can the physical form of the compound affect its solubility in DMSO?

A3: Absolutely. The solid-state form of a compound plays a critical role in its solubility. Amorphous forms of a compound are generally more soluble than their highly ordered, crystalline counterparts because less energy is required to break the solid-state lattice.[2][6] If your compound has precipitated out of a DMSO solution previously, it may have converted to a more stable, less soluble crystalline form.[3]

Part 2: Systematic Troubleshooting Workflow

If initial steps fail, a more systematic approach is required. This workflow guides you through a logical progression of troubleshooting techniques.

G cluster_0 Start: Solubility Issue cluster_1 Initial Checks cluster_2 Basic Physical Methods cluster_3 Advanced Chemical Modification cluster_4 Final Outcome Start Compound fails to dissolve in DMSO Check_Solvent Verify Anhydrous DMSO Start->Check_Solvent Check_Purity Confirm Compound Purity (≥95%) Check_Solvent->Check_Purity DMSO OK Check_Concentration Is concentration realistic? Check_Purity->Check_Concentration Purity OK Vortex Vortex / Stir (2-5 min) Check_Concentration->Vortex Yes Reassess Re-evaluate experimental needs / Consult specialist Check_Concentration->Reassess No, too high Heat Gentle Heating (30-40°C) Vortex->Heat Sonicate Ultrasonication Heat->Sonicate Assess_1 Visually inspect for dissolution Sonicate->Assess_1 pH_Mod pH Modification (Salt Formation) Assess_1->pH_Mod No Success Solution Prepared Assess_1->Success Yes Co_Solvent Co-Solvent System pH_Mod->Co_Solvent Partial/No Success Assess_2 Problem Resolved? Co_Solvent->Assess_2 Assess_2->Success Yes Assess_2->Reassess No

Caption: Troubleshooting workflow for DMSO solubility issues.

Step-by-Step Methodologies

1. pH Modification (Salt Formation)

  • Principle: 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid is an acidic molecule due to its carboxylic acid group.[7][8] Carboxylic acids are often more soluble in their deprotonated (salt) form than their neutral form.[9][10][11] By adding a small amount of a suitable base, you can convert the acid to its more soluble conjugate base.

  • Protocol:

    • Prepare a suspension of your compound in DMSO.

    • Prepare a dilute stock solution of a suitable base (e.g., 1M NaOH or a non-aqueous organic base like triethylamine) in DMSO.

    • Add the base dropwise to the compound suspension while stirring. Use the minimum amount necessary to achieve dissolution.

    • Caution: Be mindful that changing the pH may affect your downstream experiments. This method is best for creating a concentrated stock solution that will be highly diluted in a buffered aqueous medium for the final assay.

2. Co-Solvent Systems

  • Principle: If the compound remains insoluble, using a co-solvent system can modify the polarity of the solvent mixture to better match the solute.[6] For a molecule with both aromatic (nonpolar) and carboxylic acid (polar) functionalities, a carefully chosen co-solvent can improve solvation.

  • Protocol:

    • Select a co-solvent that is miscible with DMSO and compatible with your experimental system. Common choices include N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or ethanol.[5][6]

    • Attempt to dissolve the compound in a small volume of the chosen co-solvent first.

    • Once dissolved, add DMSO to reach the final desired volume and concentration.

    • Alternatively, prepare various mixtures of DMSO and the co-solvent (e.g., 9:1, 4:1, 1:1 DMSO:co-solvent) and test the solubility in each mixture.

Part 3: Understanding the Science

A deeper understanding of the intermolecular forces at play can inform your troubleshooting strategy.

The Role of DMSO and Water

DMSO is a powerful polar aprotic solvent. Its efficacy stems from its ability to disrupt the solute-solute interactions in the solid state and form strong solute-solvent interactions. The sulfoxide group (S=O) is a strong hydrogen bond acceptor, readily interacting with the carboxylic acid proton of the target molecule.[12][13]

However, the hygroscopic nature of DMSO is its primary liability.[1] When water is absorbed, it can form strong hydrogen-bonded networks with DMSO molecules, sometimes creating complexes like DMSO•2H₂O.[1][14] This structured solvent environment can be less favorable for solvating large organic molecules, leading to decreased solubility.[1] Furthermore, for carboxylic acids specifically, the presence of water can synergistically enhance precipitation from DMSO solutions.[3]

Compound Structure and Solubility

The structure of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid presents a dualistic solubility challenge:

  • Hydrophobic Character: The 3,4-dimethylphenyl group is nonpolar and hydrophobic.

  • Hydrophilic Character: The pyrazole ring and the carboxylic acid group are polar and capable of hydrogen bonding.

Achieving good solubility requires a solvent environment that can effectively accommodate both of these features. While pure DMSO is generally effective, the balance can be disrupted by factors like water contamination or low temperature.

G cluster_Compound 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid cluster_Solvent Solvent System cluster_Outcome Result Compound C₁₂H₁₂N₂O₂ Aromatic Dimethylphenyl Group (Hydrophobic) Heterocycle Pyrazole-Carboxylic Acid (Hydrophilic / H-Bonding) DMSO Anhydrous DMSO (Polar Aprotic) Aromatic->DMSO Favorable Interaction Wet_DMSO Wet DMSO (Structured H₂O complexes) Aromatic->Wet_DMSO Less Favorable Heterocycle->DMSO Strong H-Bonding Heterocycle->Wet_DMSO Competes with H₂O Soluble Soluble DMSO->Soluble Insoluble Insoluble / Precipitates Wet_DMSO->Insoluble

Caption: Factors influencing compound solubility in DMSO.

Quantitative Data Summary

While specific solubility data for 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid in DMSO is not publicly available, the table below provides general solubility parameters for related compounds to serve as a reference.

Compound ClassTypical Solubility in DMSOKey Considerations
Phenyl-pyrazole derivativesGenerally goodHighly dependent on other functional groups.
Carboxylic AcidsVariable; often moderate to highProne to precipitation in wet DMSO.[3]
Small Organic Molecules (Fragments)Target >100 mM for screeningSolubility is a key criterion for library design.[15]

References

  • Ziath Ltd. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [Link]

  • Linn, L. A., & Wille, A. C. (2010). Dissolving Carboxylic Acids and Primary Amines on the Overhead Projector. Journal of Chemical Education, 87(4), 419-420. [Link]

  • Cheng, Y., Borysik, A. J., & Tite, J. P. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 10(7), 674-681. [Link]

  • Lovelock, S. L., et al. (2016). A Novel Approach to Determine Water Content in DMSO for a Compound Collection Repository. Journal of Laboratory Automation, 21(4), 545-554. [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved from [Link]

  • Davis, K. G. (1973). Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System: A Further Clue to Solvent Structure in These Media. Canadian Journal of Chemistry, 51(21), 3477-3483. [Link]

  • ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this? Retrieved from [Link]

  • Al-Dulaijan, Y. A., et al. (2018). Effect of dimethyl sulfoxide on water sorption/ solubility of dental adhesives. Journal of Clinical and Experimental Dentistry, 10(12), e1168-e1173. [Link]

  • Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(4-METHYLPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER. Retrieved from [Link]

  • Ziath. (2006). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • ChEMBL. (n.d.). Assay: Solubility of the compound in DMSO (CHEMBL3878090). Retrieved from [Link]

  • Various Authors. (n.d.). Solubilization techniques used for poorly water-soluble drugs. (Source not further specified).
  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved from [Link]

  • Giraud, F., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega, 3(1), 1149-1155. [Link]

  • Elguero, J., et al. (2008). The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid. ARKIVOC, 2008(viii), 74-84. [Link]

  • Klimenko, K., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 3957. [Link]

  • Giraud, F., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega, 3(1), 1149-1155. [Link]

  • Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation). Lawrence Berkeley National Lab., CA (United States). [Link]

  • Wang, Y., et al. (2023). A quantum chemical study of the interaction of carboxylic acids with DMSO. Journal of Molecular Modeling, 29(1), 27. [Link]

  • Tzakos, A. G., et al. (2016). Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide: insights from 1H-NMR spectroscopy and computational studies. RSC Advances, 6(82), 78995-79004. [Link]

  • ResearchGate. (2018). Solubility of drug in DMSO? Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

Troubleshooting

optimizing crystallization conditions for 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid

Topic: Optimizing Crystallization Conditions for 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid Target Audience: Process Chemists, Materials Scientists, and Drug Development Professionals Welcome to the Technical S...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Crystallization Conditions for 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid Target Audience: Process Chemists, Materials Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid.

This API intermediate presents a unique structural dichotomy: a highly lipophilic 3,4-dimethylphenyl moiety coupled with a strongly polar, hydrogen-bonding pyrazole-5-carboxylic acid core. This combination frequently leads to liquid-liquid phase separation (oiling out), solvate formation, and poor crystal habits. The following framework provides field-proven, causality-driven solutions to optimize your crystallization workflows.

Core Crystallization Logic & Workflow

To achieve a high-purity, unsolvated crystal with optimal flowability, we must bypass spontaneous primary nucleation and strictly control the supersaturation trajectory.

CrystallizationLogic N1 Thermodynamic Profiling (Solubility & MSZW) N2 Solvent Selection (Avoid Solvate Formers) N1->N2 N3 Supersaturation Generation (Cooling Trajectory) N2->N3 N4 Self-Validating Seeding (Bypass Primary Nucleation) N3->N4 N5 Crystal Growth (Controlled Depletion) N4->N5 N6 Ostwald Ripening (Habit Optimization) N5->N6 N7 Isolation & Drying (Pure Unsolvated API) N6->N7

Fig 1: Seeded cooling crystallization logic for pyrazole-5-carboxylic acids.

Troubleshooting & Diagnostic FAQs

Q1: Why does my compound form an oil (biphasic liquid) instead of precipitating as solid crystals? Causality: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." The 3,4-dimethylphenyl group imparts significant lipophilicity to the molecule. When a highly polar antisolvent (like water) is added rapidly, the operating trajectory crosses the spinodal decomposition boundary before it can reach the metastable limit for solid crystallization. Solution: Abandon aggressive antisolvent addition. Transition to a single-solvent cooling crystallization (e.g., in ethyl acetate) or use a highly controlled solvent evaporation technique[1]. If an antisolvent must be used, it must be added extremely slowly after the introduction of seed crystals to ensure the supersaturation is consumed by crystal growth rather than phase separation.

Q2: How do I prevent the formation of unwanted solvates or hydrates? Causality: Pyrazole-5-carboxylic acids possess both strong hydrogen bond donors (NH, OH) and acceptors (C=O, N). In the presence of polar aprotic solvents like DMSO, the pyrazole moiety preferentially hydrogen bonds with the solvent molecules, forming highly stable monosolvates[2]. Solution: Utilize non-coordinating or weakly coordinating solvent systems (e.g., ethyl acetate/heptane mixtures). Always conduct Thermogravimetric Analysis (TGA) on isolated batches to elucidate whether the crystals contain trapped solvent or water[3].

Q3: Why are my crystals forming as fine, unfilterable needles, and how do I improve the habit? Causality: The carboxylic acid group strongly drives 1D crystal growth by forming centrosymmetric dimers via intermolecular O-H···O hydrogen bonding along a single crystallographic axis[4]. This rapid directional growth outpaces lateral growth, resulting in fragile needles that blind filtration membranes. Solution: Implement temperature cycling (Ostwald ripening) at the end of your cooling profile. Heating and cooling the slurry selectively dissolves the high-energy tips of the needles and redistributes the mass to the lateral faces, yielding thicker, prismatic crystals that are easier to filter[5].

Self-Validating Protocol: Seeded Cooling Crystallization

This protocol relies on seeding within the Metastable Zone Width (MSZW) to ensure batch-to-batch reproducibility and control over polymorphism[3].

Step 1: Dissolution (Erasing Thermal History) Suspend 100 g of crude 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid in 800 mL of Ethyl Acetate. Heat to 65°C under agitation until complete dissolution is achieved. Causality: Complete dissolution destroys the thermal history of the solid and eliminates "ghost nuclei" that cause unpredictable primary nucleation.

Step 2: Polish Filtration Filter the hot solution through a 0.22 µm PTFE membrane directly into a pre-heated crystallizer vessel.

Step 3: Entering the Metastable Zone Cool the solution linearly from 65°C to 45°C over 30 minutes.

Step 4: Seeding & System Self-Validation (Critical Step) Introduce 1.5 g (1.5% w/w) of pre-milled API seeds (target D50: 20 µm). Self-Validation Check: Hold the system at 45°C for 30 minutes.

  • If the solution becomes completely clear: The system is undersaturated. Your temperature is too high; recalculate your solubility curve.

  • If the seeds remain suspended and turbidity is stable: The system is successfully positioned within the MSZW. Proceed to Step 5.

Step 5: Cubic Cooling Trajectory Cool the slurry from 45°C to 5°C over 4 hours using a cubic cooling profile. Causality: A cubic profile starts slow and accelerates, perfectly matching the expanding surface area of the growing crystals. This maintains a constant, low level of supersaturation, preventing secondary nucleation spikes[5].

Step 6: Ostwald Ripening (Habit Optimization) Heat the slurry back to 25°C at 1°C/min, hold for 1 hour, then cool back to 5°C at 0.5°C/min. Repeat for two cycles.

Step 7: Isolation Filter the slurry via a Nutsche filter. Wash the cake with 100 mL of cold heptane to displace the mother liquor. Dry under vacuum at 45°C until constant weight.

Quantitative Process Data

Table 1: Solvent System Matrix & Expected Outcomes

Solvent SystemIntermolecular Interaction TypeExpected Solid FormProcessing Suitability
DMSO / Water Strong H-bond acceptorMonosolvate / Hydrate[2]Poor: High risk of oiling out; requires high-temp desolvation.
Ethanol Moderate H-bond donor/acceptorCentrosymmetric Dimer[4]Moderate: Good solubility, but requires careful MSZW control.
Ethyl Acetate / Heptane Weak / Non-coordinatingUnsolvatedExcellent: High yield, pure form, minimal solvate risk.

Table 2: Critical Process Parameters (CPPs) for Seeded Cooling

ParameterTarget ValueCausality / Impact on Critical Quality Attributes (CQAs)
Dissolution Temp ( Tmax​ ) 65°CEnsures complete destruction of thermal history and primary nuclei.
Seeding Temp ( Tseed​ ) 45°CMust be strictly within the MSZW to prevent premature spontaneous nucleation.
Seed Loading 1.5% w/wProvides sufficient initial surface area to consume supersaturation smoothly.
Cooling Rate 4 hours (Cubic)Prevents secondary nucleation; promotes uniform crystal size distribution (CSD).
Ripening Cycles 2 cycles (±20°C)Dissolves fines and promotes block-like habit, drastically improving filtration speed.
References
  • Title: 1-(4-tert-Butylbenzyl)
  • Title: Comparative Study of Different Crystallization Methods in the Case of Cilostazol Crystal Habit Optimization Source: MDPI URL
  • Source: VinaR (bg.ac.rs)
  • Title: Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects Source: IntechOpen URL
  • Source: PMC (nih.gov)

Sources

Optimization

preventing decarboxylation of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid during heating

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid .

A recurring challenge in the functionalization of this scaffold is its tendency to undergo spontaneous thermal decarboxylation, leading to the loss of the carboxylate group and the formation of a degraded des-carboxy byproduct. This guide provides an authoritative, mechanistic breakdown of this phenomenon, alongside field-proven troubleshooting workflows and self-validating protocols to ensure structural integrity during your syntheses.

Mechanistic Causality: Why Does Decarboxylation Occur?

To prevent degradation, we must first understand the causality of the failure. Heteroaromatic carboxylic acids, particularly those possessing a nitrogen atom adjacent to the carboxyl-bearing carbon (such as pyrazole-5-carboxylic acids and pyrrole-2-carboxylic acids), are highly susceptible to decarboxylation under thermal or acidic conditions[1].

The degradation is not a simple thermal homolysis; it is a highly specific, acid-catalyzed associative mechanism. In acidic or protic media, the pyrazole ring undergoes protonation, which creates a low-energy carbanion equivalent on the heterocycle[2]. This protonation event facilitates the addition of water to the carboxyl group, triggering rapid carbon-carbon bond cleavage and the release of protonated carbonic acid, which immediately dissociates into CO₂ and water[2].

By understanding this pathway, we can engineer specific interventions: blocking ring protonation (via basic conditions) or eliminating the carboxylate leaving group (via esterification).

Mechanism Start 3-(3,4-dimethylphenyl)-1H-pyrazole -5-carboxylic acid Acidic Acidic/Protic Conditions (Heat > 80°C) Start->Acidic Basic Basic Conditions / Salt Formation (Deprotonation) Start->Basic Ester Esterification (Protecting Group) Start->Ester Protonation Ring Protonation & Water Addition Acidic->Protonation StableSalt Carboxylate Anion (Thermally Stable up to 150°C) Basic->StableSalt StableEster Pyrazole-5-carboxylate Ester (Thermally Stable > 150°C) Ester->StableEster Decarb Rapid Decarboxylation (Loss of CO2) Protonation->Decarb Degraded Degraded Product (M-44) Decarb->Degraded

Mechanistic pathways of pyrazole-5-carboxylic acid thermal degradation and stabilization.

Troubleshooting Guides & FAQs

Q: I am trying to perform an amide coupling at 100°C, but my LC-MS shows a major peak at M-44 instead of my product. What is happening? A: The M-44 peak confirms the loss of CO₂ (decarboxylation). Standard amide coupling conditions often require heating. If your coupling reagent generates slightly acidic byproducts (e.g., EDC·HCl without sufficient base) or if you are using a protic solvent, the pyrazole ring protonates, triggering the decarboxylation cascade[1]. Solution: Pre-activate the carboxylic acid as an acid chloride or mixed anhydride at lower temperatures (0–20°C) before adding the amine. Alternatively, use a strictly aprotic solvent (DMF, DMAc) with an excess of a non-nucleophilic base like DIPEA.

Q: How does pH affect the thermal stability of this molecule during workup? A: The rate of decarboxylation for heteroaromatic carboxylic acids is heavily dictated by pH, with significantly increased degradation rates observed in acidic conditions[3]. By adjusting the pH to basic conditions (pH > 8), you convert the carboxylic acid into a carboxylate anion. The negatively charged carboxylate is highly electron-rich, preventing the ring protonation and the subsequent cyclic transition state required for CO₂ loss.

Q: Can I purify the free acid on standard silica gel? A: It is highly risky. Silica gel is inherently slightly acidic (pH ~4.5-5.5). Unprotected heteroaromatic carboxylic acids can degrade directly on silica columns, leading to poor recovery and contamination with the des-carboxy byproduct[3]. Solution: Purify the compound as an ester derivative, which is completely stable to silica gel[3]. If the free acid must be purified, utilize reverse-phase chromatography with a neutral/basic buffer (e.g., 0.1% NH₄OH in Acetonitrile/Water), or perform a standard acid-base extraction keeping temperatures below 30°C.

Workflow Q1 Is the reaction temperature > 80°C? No1 Proceed with Free Acid Q1->No1 No Yes1 Are acidic conditions present? Q1->Yes1 Yes Yes2 High Risk of Decarboxylation Yes1->Yes2 Yes No2 Is the solvent polar protic? Yes1->No2 No Protect Esterify the Carboxylic Acid (e.g., Ethyl Ester) Yes2->Protect Mitigation Yes3 Switch to Aprotic Solvent (e.g., DMF, Toluene) No2->Yes3 Yes No3 Form Carboxylate Salt (Add NaOH/KOH) No2->No3 No

Decision tree for preventing thermal decarboxylation during experimental workflows.

Quantitative Data: Thermal Stability Comparison

The following table summarizes the thermal stability thresholds of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid and its derivatives under various reaction environments.

Derivative StateSolvent EnvironmentpH ConditionDecarboxylation ThresholdRecommended Action
Free Acid Protic (e.g., Water, EtOH)Acidic (pH < 4)~60°C - 80°C Avoid heating. Pre-activate at 0°C.
Free Acid Aprotic (e.g., Toluene, DMF)Neutral~100°C - 120°C Monitor closely via LC-MS.
Sodium Salt Aqueous / ProticBasic (pH > 8)> 150°C Safe for high-temp aqueous workups.
Ethyl Ester AnyAny> 200°C Ideal for multi-step high-temp synthesis.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to confirm success before proceeding to the next synthetic step.

Protocol A: Pre-emptive Esterification (Thermal Protection)

Purpose: Completely ablate the decarboxylation pathway by masking the carboxylic acid, allowing for aggressive downstream heating.

  • Reaction Setup: Suspend 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in absolute ethanol (0.2 M concentration).

  • Catalysis: Add a catalytic amount of concentrated H₂SO₄ (0.1 eq) dropwise at room temperature.

  • Heating: Heat the mixture to a gentle reflux (78°C). Causality Note: At this specific temperature in ethanol, the rate of Fischer esterification vastly outpaces the rate of degradation.

  • Self-Validation Checkpoint: After 4 hours, sample the reaction for LC-MS. The reaction is validated as successful when the starting material peak disappears and a new major peak at M+28 (ethyl ester) emerges. If an M-44 peak is detected, your acid catalyst concentration is too high; lower the temperature to 60°C for future runs.

  • Workup: Concentrate under reduced pressure, neutralize carefully with saturated NaHCO₃ (to prevent hydrolysis), and extract with EtOAc. Dry over Na₂SO₄ and concentrate to yield the thermally stable ester.

Protocol B: In Situ Salt Formation (Aqueous Thermal Stabilization)

Purpose: Stabilize the free acid during necessary aqueous heating or basic workups without requiring a permanent protecting group.

  • Reaction Setup: Suspend the free acid (1.0 eq) in a mixture of THF/Water (1:1 v/v).

  • Deprotonation: Slowly add 1.0 M NaOH (1.05 eq) while stirring at 0°C.

  • Observation: Allow the mixture to warm to room temperature. The cloudy suspension will transition into a clear solution as the highly soluble sodium carboxylate salt forms.

  • Self-Validation Checkpoint: Test the solution with a pH meter or pH paper. The pH must read strictly between 8.0 and 9.5 . A pH < 7 indicates incomplete salt formation, leaving the protonated free acid highly vulnerable to thermal degradation[3].

  • Execution: You may now safely subject the aqueous mixture to temperatures up to 100°C for subsequent transformations (e.g., saponification of other functional groups) without the risk of CO₂ loss.

References

  • Preventing decarboxylation side reactions in hydroxyoxazole derivatives Benchchem Technical Support URL
  • Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory Journal of Chemical Education - ACS Publications URL
  • Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory (Pre-print/Abstract)

Sources

Troubleshooting

Technical Support Center: 3-(3,4-Dimethylphenyl)-1H-pyrazole-5-carboxylic Acid Purification

Knowledge Base for Drug Development Professionals & Synthetic Chemists Welcome to the Application Support Knowledge Base. As a Senior Application Scientist, I have compiled this definitive guide to resolving isolation an...

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Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base for Drug Development Professionals & Synthetic Chemists

Welcome to the Application Support Knowledge Base. As a Senior Application Scientist, I have compiled this definitive guide to resolving isolation and purification bottlenecks for 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid.

This molecule is a critical intermediate in drug discovery, typically synthesized via the Claisen condensation of 3,4-dimethylacetophenone with diethyl oxalate, followed by hydrazine cyclization and ester hydrolysis[1]. The resulting crude matrix is notoriously complex. Because the 3,4-dimethylphenyl moiety significantly increases the lipophilicity of the target molecule, standard purification templates often fail. This guide provides orthogonal, self-validating strategies to achieve research-grade purity (>99.5%).

System Overview: Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Ester Hydrolysis Product) BaseExt Aqueous Base Extraction (NaOH, pH > 9) Crude->BaseExt Add EtOAc / H2O OrgPhase Organic Phase (Neutral Impurities) BaseExt->OrgPhase Partition (Discard) AqPhase Aqueous Phase (Sodium Pyrazole-5-carboxylate) BaseExt->AqPhase Partition (Retain) Acidify Controlled Acidification (1M HCl, 0-5°C, pH 2.5) AqPhase->Acidify Dropwise Addition Precipitate Crude Pyrazole Acid (Solid Precipitate) Acidify->Precipitate Vacuum Filtration Recryst Binary Recrystallization (Isopropanol / Water) Precipitate->Recryst Heat to Reflux Pure Pure 3-(3,4-dimethylphenyl)- 1H-pyrazole-5-carboxylic acid Recryst->Pure Cool to 4°C & Filter

Figure 1: Acid-base partitioning and recrystallization workflow for pyrazole acid purification.

Troubleshooting Guide & FAQs

Q1: My crude product is heavily contaminated with unreacted 3,4-dimethylacetophenone and intermediate diketoester. How do I selectively remove them? Causality & Solution: 3,4-dimethylacetophenone and the uncyclized diketoester are highly lipophilic and lack ionizable acidic protons in the pH 7–9 range. By converting the crude pyrazole-5-carboxylic acid into its sodium salt using aqueous NaOH or LiOH, the target molecule becomes highly water-soluble. A simple liquid-liquid extraction with ethyl acetate (EtOAc) will partition the neutral lipophilic impurities into the organic layer, leaving your target salt safely in the aqueous layer.

Q2: During the acidification step, my product "oils out" as a sticky residue instead of forming a filterable solid. What is causing this, and how do I fix it? Causality & Solution: "Oiling out" occurs when rapid acidification creates localized zones of high concentration of the protonated (neutral) pyrazole acid. Because of the lipophilic 3,4-dimethylphenyl group, the neutral acid can easily entrap trace organic solvents and unreacted hydrazine derivatives, forming an emulsion or oil rather than a crystal lattice. Fix: Perform the acidification slowly at 0–5 °C using 1M HCl with vigorous stirring. The low temperature reduces the solubility of the protonated acid, promoting controlled nucleation over phase separation. dictate maintaining the temperature strictly in an ice bath during this phase[2].

Q3: NMR analysis of my isolated solid shows trace colored impurities and regioisomers. What is the best polishing step? Causality & Solution: While 1H-pyrazoles undergo rapid tautomerization between the 3-aryl and 5-aryl forms, trapped N-substituted intermediates (if substituted hydrazines were used) or oxidized hydrazine byproducts do not. These impurities co-precipitate during acidification. Fix: Recrystallization from a binary solvent system (isopropanol/water) is the most effective method. The target acid has a steep solubility curve in hot isopropanol, while polar inorganic salts remain dissolved in the aqueous fraction, and highly lipophilic impurities remain in the mother liquor upon cooling. frequently utilize isopropanol to achieve >99.5% purity for pyrazole carboxylic acids[3].

Physicochemical Profiling for Purification Strategy

To effectively purify the compound, you must understand the orthogonal properties of the matrix components. Use the table below to guide your solvent and pH choices.

Compound / ImpuritypKa (Approx.)LogP (Est.)Primary Removal Strategy
3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid 2.5 - 3.5 (COOH)2.8 (Neutral)Target Molecule (Retained via pH swing)
3,4-Dimethylacetophenone (Starting Material)N/A (Neutral)2.6Liquid-Liquid Extraction (Organic Phase)
Diethyl Oxalate (Starting Material)N/A (Neutral)0.5Liquid-Liquid Extraction (Organic Phase)
Intermediate Diketoester8.5 - 9.5 (Enol)3.2Liquid-Liquid Extraction (Organic Phase)
Inorganic Salts (e.g., NaCl, LiCl, Na2SO4)N/A (Ionic)< -2.0Aqueous Wash / Mother Liquor during Recryst.
Detailed Step-by-Step Methodologies
Protocol A: Orthogonal Acid-Base Extraction and Controlled Precipitation

Objective: Isolate the crude pyrazole carboxylic acid from neutral organic impurities.

  • Solvent Evaporation: Following ester hydrolysis (using LiOH or NaOH in THF/Water), remove the volatile THF under reduced pressure. Causality: THF is water-miscible and will disrupt the biphasic separation in the next step, causing product loss into the organic layer.

  • Basic Partitioning: Dilute the aqueous residue with distilled water and add an equal volume of Ethyl Acetate (EtOAc). Stir vigorously for 5 minutes.

  • Phase Separation: Transfer to a separatory funnel. Collect the lower aqueous layer (containing the sodium salt of the target acid). Discard the upper EtOAc layer (containing unreacted ketone and diketoester).

  • Controlled Acidification: Cool the aqueous layer to 0–5 °C in an ice bath. Slowly add 1M HCl dropwise with vigorous stirring until the pH reaches strictly 2.5 to 3.0.

    • Validation Checkpoint: Use a calibrated pH meter. If the pH is >3.5, the carboxylate is not fully protonated, reducing yield. If the pH is <1.5, you risk protonating the pyrazole nitrogen (conjugate acid pKa ~2.5), which ironically increases water solubility and severely reduces precipitation yield[2].

  • Filtration: Stir the resulting suspension for 30 minutes at 0 °C to ensure complete crystallization. Vacuum filter the solid and wash with ice-cold water to remove inorganic salts.

Protocol B: Binary Recrystallization for Research-Grade Purity

Objective: Remove trace regioisomers, colored oxidation products, and achieve >99.5% purity.

  • Dissolution: Suspend the crude 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid in a minimum volume of boiling Isopropanol (IPA).

  • Hot Filtration (Optional): If insoluble particulates or polymerized impurities are present, perform a rapid hot filtration.

  • Anti-Solvent Addition: While maintaining the solution near boiling, slowly add hot water (anti-solvent) dropwise until the solution becomes slightly cloudy (reaching the cloud point).

  • Clarification: Add 1-2 drops of hot IPA until the solution just clears.

  • Controlled Nucleation: Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed. Causality: Slow cooling promotes the growth of large, pure crystals and prevents the entrapment of impurities within the crystal lattice.

    • Validation Checkpoint: Monitor the cooling rate. The flask must cool to room temperature over at least 45 minutes before refrigeration. Rapid quenching in an ice bath immediately after clarification will cause the target acid to crash out as an amorphous powder, trapping lipophilic impurities and defeating the purpose of the recrystallization[3].

  • Final Maturation: Once at room temperature, transfer the flask to a 4 °C refrigerator for 2 hours to maximize yield.

  • Isolation: Vacuum filter the pure crystals, wash with a minimal amount of ice-cold 1:1 IPA/Water, and dry under high vacuum.

References
  • QuickCompany. "Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid." Patent & Synthetic Methodologies. [Link]

  • PubMed / NIH. "Synthesis and cytotoxicity evaluation of 1-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-3-aryl-1H-pyrazole-5-carboxylic acid derivatives." European Journal of Medicinal Chemistry (2010).[Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic Acid Chromatography

Welcome to the technical support center dedicated to the chromatographic analysis of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the chromatographic analysis of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of mobile phase optimization for this specific acidic heterocyclic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you achieve robust, reproducible, and high-quality chromatographic results.

Introduction: The Challenge of an Acidic Analyte

3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid presents a typical challenge in reversed-phase HPLC: it is an ionizable acidic compound. The carboxylic acid moiety (pKa typically in the 3-5 range) means that the analyte's ionization state is highly dependent on the mobile phase pH.[1][2] An unstable or inappropriate pH can lead to a host of chromatographic problems, including poor peak shape, variable retention times, and inadequate resolution.[3][4] This guide will provide a systematic approach to mobile phase optimization to control these variables and ensure a successful separation.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues you may encounter during method development and analysis.

Q1: My peak for 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid is tailing significantly. What is the most likely cause and how do I fix it?

A1: Peak tailing for acidic compounds like yours is most commonly caused by secondary interactions with the stationary phase, specifically with residual silanol groups on the silica backbone of the column.[5][6] At a mobile phase pH above the pKa of the silanols (around pH 4-5), these groups become ionized (-SiO⁻) and can interact with any un-ionized analyte molecules, leading to tailing.[6]

Underlying Causality: The carboxylic acid on your molecule will be in equilibrium between its neutral (R-COOH) and ionized (R-COO⁻) forms, depending on the mobile phase pH. If the pH is not sufficiently low to fully protonate the carboxylic acid, you can have mixed-mode retention and interaction with active sites on the column, causing tailing.[7]

Step-by-Step Troubleshooting Protocol:

  • Mobile Phase pH Adjustment: The most effective way to combat this is through "ion suppression." By lowering the mobile phase pH, you force the equilibrium of your analyte to its neutral, more hydrophobic form. A good rule of thumb is to adjust the pH to be at least 2 units below the analyte's pKa.[8]

    • Action: Add a small amount of acid to your aqueous mobile phase. Start with 0.1% formic acid or 0.1% phosphoric acid.[9][10][11] Formic acid is volatile and MS-compatible, while phosphoric acid provides excellent buffering capacity at low pH.[12]

  • Buffer Selection: Using a buffer is crucial for maintaining a stable pH throughout the analysis, which is key for reproducible retention times.[13]

    • Action: Prepare your aqueous mobile phase with a buffer such as a phosphate buffer, ensuring the target pH is within its effective buffering range.[12]

  • Column Choice: If pH adjustment doesn't fully resolve the tailing, consider the column itself.

    • Action: Use a modern, high-purity silica column with low silanol activity or an end-capped column. These columns have fewer exposed silanol groups, minimizing secondary interactions.[5][9]

Q2: I have poor retention of my compound; it elutes at or near the void volume. How can I increase its retention time?

A2: Poor retention of your acidic analyte indicates that it is too polar under the current conditions and is not interacting sufficiently with the non-polar stationary phase. This is a strong indicator that the compound is in its ionized (deprotonated) state.[1]

Underlying Causality: The ionized carboxylate form (R-COO⁻) is significantly more polar than the neutral carboxylic acid (R-COOH). In reversed-phase chromatography, polar compounds have weak interactions with the hydrophobic stationary phase and are eluted quickly.[14]

Systematic Approach to Increase Retention:

Caption: Workflow for troubleshooting poor retention.

Experimental Protocol:

  • Confirm Ionization State: If the pKa of your compound is known or can be estimated (typically 3-5 for a carboxylic acid), compare it to your mobile phase pH. If the pH is higher, ionization is the likely cause.

  • Implement Ion Suppression: As detailed in Q1, lower the mobile phase pH using an acidifier like 0.1% formic acid. This will neutralize the carboxylic acid, making it less polar and increasing its retention.[3]

  • Adjust Organic Modifier Concentration: If the pH is already optimized, the elution strength of your mobile phase may be too high.

    • Action: Decrease the percentage of your organic solvent (e.g., acetonitrile or methanol). A 10% decrease in the organic modifier can lead to a 2- to 3-fold increase in retention.[15]

  • Change Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, trying methanol may alter retention and selectivity.[15]

Q3: My retention times are drifting from one injection to the next. What could be causing this instability?

A3: Irreproducible retention times for an ionizable analyte like 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid are almost always linked to an unstable mobile phase pH, especially if the pH is close to the analyte's pKa.[12]

Underlying Causality: When the mobile phase pH is within ±1.5 pH units of the analyte's pKa, small fluctuations in pH can cause significant changes in the ratio of the ionized to the non-ionized form.[1] Since these two forms have different retention times, any shift in their equilibrium will result in a noticeable change in the observed peak's retention time.[16]

Troubleshooting and Stabilization Protocol:

  • Incorporate a Buffer: The most critical step is to use a properly prepared buffer in your aqueous mobile phase. Unbuffered acidic water can have its pH easily altered by atmospheric CO₂ absorption.

    • Action: Use a buffer with a pKa close to your target mobile phase pH. For example, a phosphate buffer is effective in the pH range of 2-3.5.[12] Ensure the buffer concentration is adequate (typically 10-25 mM).

  • pH Adjustment Away from pKa: If possible, adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa. In this "flat" region of the pH-retention curve, minor pH variations will have a minimal impact on retention time.[2]

  • System Equilibration: Ensure the column is thoroughly equilibrated with the buffered mobile phase before starting your analytical run. This can take 20-30 column volumes.

  • Fresh Mobile Phase: Prepare fresh mobile phase daily to avoid changes in pH or composition due to evaporation or degradation.

Frequently Asked Questions (FAQs)

Q4: What is the ideal starting mobile phase for method development for this compound?

A4: A good starting point for a reversed-phase method for an acidic pyrazole derivative would be:

  • Column: A standard C18 column.

  • Mobile Phase A: Water with 0.1% formic acid or 0.1% phosphoric acid.[11][17]

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A generic scouting gradient, for example, 5% to 95% B over 15 minutes. This setup ensures an acidic environment to suppress the ionization of the carboxylic acid, promoting good peak shape and retention.

Q5: Should I use acetonitrile or methanol as the organic modifier?

A5: Both acetonitrile and methanol are common choices. Acetonitrile generally has a lower viscosity (leading to lower backpressure) and can offer different selectivity for aromatic compounds compared to methanol.[12][15] It is often beneficial to screen both during method development, as a change in organic solvent can significantly alter selectivity and resolution between your main peak and any impurities.[18]

Q6: How does buffer concentration affect my separation?

A6: Buffer concentration is a balance. It needs to be high enough to provide sufficient buffering capacity to maintain a stable pH, especially when the sample is injected in a different solvent.[6] However, excessively high buffer concentrations can lead to precipitation when mixed with high percentages of organic solvent, which can clog your HPLC system.[12] A concentration of 10-25 mM is typically a safe and effective range.

Q7: Can I use a gradient elution for this compound?

A7: Yes, a gradient elution is often very effective, especially if you are analyzing the compound in the presence of other impurities with a range of polarities. A gradient allows you to elute more retained compounds in a reasonable time while maintaining good resolution for earlier eluting peaks.[19] When running a gradient, it is crucial that your mobile phases are buffered to ensure a consistent pH throughout the run.[16]

Summary of Key Mobile Phase Parameters

The following table summarizes the key parameters to consider when optimizing the mobile phase for 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid.

ParameterRecommended Starting PointRationale for OptimizationPotential Issues if Not Optimized
pH Control 0.1% Formic Acid or Phosphoric Acid (pH ~2.1-2.5)Suppresses ionization of the carboxylic acid to improve retention and peak shape.[2][7]Peak tailing, poor retention, drifting retention times.[3][4]
Buffer 10-25 mM Phosphate BufferMaintains a stable pH for reproducible retention times.[13]Inconsistent retention times, poor peak shape.
Organic Modifier Acetonitrile or MethanolAdjusts the overall elution strength of the mobile phase.[15]Inadequate retention or excessively long run times.
Gradient/Isocratic Start with a gradient (e.g., 5-95%)Efficiently elutes compounds with a wide range of polarities.[19]Co-elution of impurities, long run times for isocratic methods.

References

  • SIELC Technologies. (2018, February 16). Separation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- on Newcrom R1 HPLC column. Available from: [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available from: [Link]

  • SIELC Technologies. (2018, February 16). Separation of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester on Newcrom R1 HPLC column. Available from: [Link]

  • Tyteca, E., et al. (2008). Influence of pH on Retention in Linear Organic Modifier Gradient RP HPLC. Analytical Chemistry. Available from: [Link]

  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. Available from: [Link]

  • Napte, B. (2023, October 30). pH, pKa, and Retention. Pharma Growth Hub. Available from: [Link]

  • Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation. Available from: [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Available from: [Link]

  • Restek Corporation. HPLC Troubleshooting Guide. Available from: [Link]

  • Espinosa, S., et al. (2010). New approach to optimize HPLC separations of acid-base compounds with elution order involved, by using combined three-band resolution maps. Journal of Chromatography A. Available from: [Link]

  • ResearchGate. (2010). New approach to optimize HPLC separations of acid–base compounds with elution order involved, by using combined three-band resolution maps. Available from: [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Available from: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Available from: [Link]

  • National Center for Biotechnology Information. (2026, January 24). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Available from: [Link]

  • BUCHI. How to optimize your mobile phase to improve selectivity and resolution in chromatography. Available from: [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Available from: [Link]

  • IOSR Journal of Pharmacy. (2025, April 23). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. Available from: [Link]

  • SIELC Technologies. Separation of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid on Newcrom R1 HPLC column. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Available from: [Link]

  • International Journal of Current Pharmaceutical Analysis. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available from: [Link]

Sources

Troubleshooting

reducing background noise in 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid fluorescence assays

Target Compound Class: 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid derivatives Audience: Researchers, Assay Scientists, and Drug Development Professionals Overview from the Senior Application Scientist Welcome t...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound Class: 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid derivatives Audience: Researchers, Assay Scientists, and Drug Development Professionals

Overview from the Senior Application Scientist

Welcome to the advanced troubleshooting center. When screening highly conjugated small molecules like 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid , researchers frequently encounter severe signal-to-background (S/B) degradation in fluorescence assays. This is rarely a failure of your biological target; rather, it is a biophysical artifact.

The extended π -conjugation between the dimethylphenyl ring and the pyrazole core creates an intrinsic fluorophore that absorbs in the UV range and emits in the blue/green spectrum. Furthermore, the molecule's amphiphilic nature—combining hydrophobic aromatic rings with a polar carboxylic acid—drives colloidal aggregation in aqueous buffers. These aggregates scatter light, which photomultiplier tubes (PMTs) misinterpret as false fluorescence[1].

This guide provides field-proven, mechanistically grounded strategies to silence background noise, ensuring your data reflects true biological activity rather than optical interference.

Part 1: Mechanistic Troubleshooting Q&A

Q: Why does 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid cause such high baseline fluorescence in my standard FITC/DAPI channels? A: The compound is intrinsically autofluorescent. The conjugated double bonds in the pyrazole and phenyl rings absorb excitation light (typically between 320–380 nm) and emit prompt fluorescence in the 400–480 nm range. If your assay relies on blue/green fluorophores (like DAPI, Hoechst, or FITC), the compound's emission will bleed directly into your detection channel, overwhelming the specific signal[1].

Q: How can I differentiate between compound autofluorescence and light scattering caused by aggregation? A: You must test the physical state of the solution. Aggregates scatter light (Rayleigh scattering), which mimics fluorescence. To differentiate, centrifuge your compound/buffer mixture at 14,000 x g for 10 minutes. If the "fluorescence" drops significantly in the supernatant, the noise was caused by light-scattering aggregates[2]. If the signal remains high, you are dealing with true molecular autofluorescence.

Q: What buffer additives prevent the non-specific binding of this specific carboxylic acid? A: The carboxylic acid moiety ( pKa​≈4.5 ) is deprotonated and negatively charged at physiological pH. It can interact electrostatically with positively charged patches on target proteins or plate coatings. Adding a carrier protein like 0.1% Bovine Serum Albumin (BSA) provides a "decoy" for non-specific binding, while zwitterionic detergents like CHAPS (0.01%–0.05%) prevent hydrophobic stacking of the dimethylphenyl groups.

Q: My assay is locked into the UV/Blue spectrum. How can I eliminate the pyrazole background without changing my fluorophore? A: You must switch your detection modality from prompt fluorescence to Time-Resolved Fluorescence (TRF)[3]. Pyrazole autofluorescence has a very short lifetime (decaying in <10 nanoseconds). By using a lanthanide chelate (e.g., Europium) as your assay label and applying a 50–100 microsecond ( μ s) delay before measuring the emission, the pyrazole background completely decays, leaving only the long-lived specific signal[4].

Part 2: Diagnostic Workflows & Logic

To systematically isolate and resolve the source of your background noise, follow the logic tree below.

Troubleshooting Start High Background Noise in Pyrazole Assay CheckAgg Is the compound aggregating? Start->CheckAgg AggYes Add 0.01% Triton X-100 or Centrifuge CheckAgg->AggYes Yes CheckAuto Is it autofluorescent (Ex < 400nm)? CheckAgg->CheckAuto No AutoYes Switch to TR-FRET or Red-shifted dye CheckAuto->AutoYes Yes CheckNSB Non-specific binding to plate? CheckAuto->CheckNSB No NSBYes Use Non-Binding Surface (NBS) Plates + BSA CheckNSB->NSBYes Yes

Caption: Logic tree for diagnosing and resolving fluorescence assay background noise.

Part 3: Quantitative Data & Strategy Comparison

The following table summarizes the quantitative impact of different background reduction strategies when testing 10 μ M of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid in a standard biochemical binding assay.

Assay ConditionExcitation/EmissionRead ModeSignal-to-Background (S/B)Z'-FactorConclusion
Standard Buffer (PBS) 350 nm / 450 nmPrompt1.2< 0Unusable due to pyrazole autofluorescence.
PBS + 0.05% CHAPS 350 nm / 450 nmPrompt2.80.45Marginal improvement; clears scattering aggregates.
Red-shifted Dye (Cy5) 640 nm / 680 nmPrompt8.50.72Good; completely bypasses the UV absorption band.
TR-FRET (Europium) 337 nm / 620 nmTime-Gated (100µs)24.00.88Optimal; temporal gating eliminates prompt noise.
Part 4: Self-Validating Experimental Protocols
Protocol 1: Aggregate Depletion & Buffer Optimization

Hydrophobic small molecules often form colloidal aggregates that scatter light, artificially inflating background readings[2]. This protocol clears aggregates and validates their removal.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid in 100% LC-MS grade DMSO.

  • Buffer Formulation: Prepare the assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl) and supplement with 0.01% Triton X-100 and 0.1% BSA. Causality: Triton X-100 lowers surface tension to prevent colloidal nucleation, while BSA binds free hydrophobic monomers.

  • Dilution: Dilute the compound to 2x final assay concentration (e.g., 20 μ M) in the supplemented buffer. Keep the final DMSO concentration ≤1% .

  • Centrifugation: Centrifuge the working solution at 14,000 x g for 10 minutes at room temperature to pellet any insoluble micro-aggregates.

  • Self-Validation Check: Before running the fluorescence assay, measure the absorbance of the supernatant at 340 nm ( A340​ ) against a DMSO/Buffer blank.

    • Validation Criteria: If A340​ is near zero, aggregates have been successfully removed. If A340​ is high, light scattering is still occurring; increase the detergent concentration to 0.05% and repeat.

Protocol 2: Time-Resolved Fluorescence (TRF) Conversion

If the compound is highly autofluorescent, physical clearing (Protocol 1) will not suffice. You must use temporal gating to separate the short-lived pyrazole fluorescence from a long-lived assay signal[3].

TRF_Mechanism Pulse Excitation Pulse (t=0) AutoFluo Pyrazole Autofluorescence (Decays < 10 ns) Pulse->AutoFluo Delay Time Delay Gate (50 - 100 µs) Pulse->Delay AutoFluo->Delay Eliminated Signal Lanthanide Emission (Decays > 1000 µs) Delay->Signal Measure Signal Measurement (High S/B Ratio) Signal->Measure

Caption: Time-resolved fluorescence gating eliminates short-lived compound autofluorescence.

Step-by-Step Methodology:

  • Reagent Selection: Replace your standard fluorophore with a Lanthanide chelate (e.g., Europium or Terbium).

  • Plate Setup: Plate your assay components in a low-volume, solid black, non-binding surface (NBS) 384-well plate to minimize plate autofluorescence and compound binding.

  • Instrument Configuration: Set your microplate reader to TRF mode.

    • Excitation: 337 nm (or 340 nm).

    • Emission: 620 nm (for Europium).

    • Delay Time: 100 μ s.

    • Integration Time: 200 μ s.

  • Self-Validation Check (Dual-Read): Read the exact same plate twice. First, use a 0 μ s delay (Prompt Mode). Second, use the 100 μ s delay (TRF Mode)[4].

    • Validation Criteria: In Prompt Mode, the wells containing the pyrazole compound should show massive background noise compared to DMSO controls. In TRF Mode, the background of the pyrazole wells must drop to match the DMSO controls. This internally validates that the noise is purely temporal autofluorescence and has been successfully gated out.

References
  • [3] Title: Discovery of Novel Pyrazole-Based KDM5B Inhibitor TK-129 and Its Protective Effects on Myocardial Remodeling and Fibrosis. Source: Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • [4] Title: Reducing background contributions in fluorescence fluctuation time-traces for single-molecule measurements in solution. Source: PubMed (National Institutes of Health). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Substituted Phenylpyrazole Carboxylic Acids: The Impact of Methylation on Binding Affinity

A Technical Guide for Researchers in Drug Discovery and Development In the landscape of modern medicinal chemistry, the pyrazole carboxylic acid scaffold serves as a versatile template for designing potent and selective...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of modern medicinal chemistry, the pyrazole carboxylic acid scaffold serves as a versatile template for designing potent and selective modulators of various biological targets.[1][2] The strategic functionalization of this core structure, particularly at the phenyl ring, is a critical determinant of a compound's pharmacological profile. This guide provides an in-depth comparison of two such analogs: 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid and its parent compound, 3-phenylpyrazole-5-carboxylic acid . We will explore the structural nuances introduced by the dimethyl substitution and their potential implications for binding affinity to a hypothetical protein target, supported by a detailed experimental protocol for affinity determination.

Structural and Physicochemical Distinctions

The core difference between the two molecules lies in the substitution pattern of the C3-linked phenyl ring. While 3-phenylpyrazole-5-carboxylic acid presents an unsubstituted phenyl group, the 3,4-dimethylphenyl analog introduces two methyl groups. These seemingly minor additions can significantly alter the molecule's physicochemical properties and its interaction with a protein binding pocket.

  • Increased Lipophilicity: The addition of two methyl groups increases the hydrophobicity of the phenyl ring. This can lead to enhanced van der Waals interactions with nonpolar residues within a hydrophobic binding pocket.[3]

  • Steric Influence and Conformational Restriction: The methyl groups introduce steric bulk, which can influence the preferred rotational conformation (dihedral angle) of the phenyl ring relative to the pyrazole core.[3] This pre-organization can be entropically favorable for binding if the resulting conformation aligns with the geometry of the binding site. Conversely, a steric clash with the protein surface can drastically reduce affinity.[4]

  • Electronic Effects: Methyl groups are weakly electron-donating, which can subtly alter the electron density of the phenyl ring and potentially influence cation-π or other electronic interactions with the target protein.[4]

The so-called "magic methyl" effect, where the addition of a methyl group leads to a dramatic increase in binding affinity, is a well-documented phenomenon in medicinal chemistry.[5] This effect is often attributed to the methyl group displacing unfavorable water molecules from a hydrophobic pocket or inducing a more favorable binding conformation.

Hypothetical Binding Affinity Comparison at a Kinase ATP-Binding Site

To illustrate the potential differences in binding affinity, let us consider a hypothetical scenario where these compounds are evaluated as inhibitors of a protein kinase. The ATP-binding site of many kinases features a hydrophobic pocket adjacent to the adenine-binding region, a common target for phenyl-substituted heterocyclic inhibitors.

Data Presentation
CompoundStructureHypothetical TargetBinding Affinity (Kd)
3-phenylpyrazole-5-carboxylic acid3-phenylpyrazole-5-carboxylic acid
Protein Kinase X1.5 µM3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acidProtein Kinase X0.2 µM

Disclaimer: The binding affinity values presented are hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.

The hypothetical data suggests that the addition of the two methyl groups results in a 7.5-fold improvement in binding affinity. This enhancement can be rationalized by the increased hydrophobic interactions between the dimethylphenyl group and a corresponding hydrophobic pocket in the kinase active site.

Experimental Protocol: Determination of Binding Affinity using Surface Plasmon Resonance (SPR)

To empirically determine the binding affinities (Kd) of these compounds, a label-free technique such as Surface Plasmon Resonance (SPR) is highly suitable.[6]

Step-by-Step Methodology
  • Immobilization of the Target Protein:

    • The purified target protein (e.g., Protein Kinase X) is covalently immobilized onto a sensor chip (e.g., a CM5 chip) via amine coupling.

    • The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • The protein, in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.

    • Any remaining active esters are deactivated with an injection of ethanolamine-HCl.

    • A reference flow cell is prepared in the same way but without protein immobilization to account for non-specific binding and bulk refractive index changes.

  • Analyte Preparation:

    • Stock solutions of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid and 3-phenylpyrazole-5-carboxylic acid are prepared in 100% DMSO.

    • A serial dilution of each compound is prepared in the running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) to create a range of concentrations bracketing the expected Kd. The final DMSO concentration should be kept constant and low (e.g., <1%) across all dilutions.

  • SPR Binding Analysis:

    • The running buffer is flowed continuously over the sensor chip at a constant flow rate (e.g., 30 µL/min).

    • The serially diluted compound solutions are injected over both the protein-immobilized and reference flow cells for a defined association time (e.g., 120 seconds), followed by a dissociation phase where only the running buffer is flowed (e.g., 300 seconds).

    • A regeneration step (e.g., a short pulse of a high or low pH solution) may be required between cycles to remove any remaining bound compound.

  • Data Analysis:

    • The reference-subtracted sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.[6]

    • This analysis yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis protein_prep Target Protein Purification immobilization Protein Immobilization (Amine Coupling) protein_prep->immobilization compound_prep Compound Solubilization & Dilution binding_assay Compound Injection (Association/Dissociation) compound_prep->binding_assay chip_prep Sensor Chip Activation chip_prep->immobilization immobilization->binding_assay regeneration Surface Regeneration binding_assay->regeneration data_processing Reference Subtraction binding_assay->data_processing regeneration->binding_assay Next Cycle model_fitting Kinetic Model Fitting (e.g., 1:1 Langmuir) data_processing->model_fitting kd_determination Determination of ka, kd, and Kd model_fitting->kd_determination

Caption: Workflow for determining binding affinity using Surface Plasmon Resonance.

Structure-Activity Relationship (SAR) Insights

The hypothetical improvement in binding affinity for the dimethylphenyl analog underscores a key principle in SAR: small structural modifications can lead to significant changes in biological activity.

Logical Relationship Diagram

SAR cluster_compound Compound Features cluster_properties Physicochemical Properties cluster_interaction Protein-Ligand Interactions cluster_outcome Binding Outcome Unsubstituted 3-phenylpyrazole- 5-carboxylic acid Base_Lipophilicity Baseline Lipophilicity Unsubstituted->Base_Lipophilicity Substituted 3-(3,4-dimethylphenyl)- 1H-pyrazole-5-carboxylic acid Increased_Lipophilicity Increased Lipophilicity Substituted->Increased_Lipophilicity Steric_Influence Steric Bulk Substituted->Steric_Influence Hydrophobic_Interaction Hydrophobic Interactions Base_Lipophilicity->Hydrophobic_Interaction Moderate Increased_Lipophilicity->Hydrophobic_Interaction Enhanced Conformational_Fit Optimal Binding Conformation Steric_Influence->Conformational_Fit Potentially Favorable Lower_Affinity Lower Affinity (Higher Kd) Hydrophobic_Interaction->Lower_Affinity Higher_Affinity Higher Affinity (Lower Kd) Hydrophobic_Interaction->Higher_Affinity Conformational_Fit->Higher_Affinity

Caption: Impact of dimethyl substitution on binding affinity.

This diagram illustrates that the addition of methyl groups enhances lipophilicity and introduces steric factors. These properties can lead to stronger hydrophobic interactions and a more favorable binding conformation, ultimately resulting in higher binding affinity.

Conclusion

The comparative analysis of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid and 3-phenylpyrazole-5-carboxylic acid highlights the profound impact of subtle structural modifications on molecular recognition. The introduction of two methyl groups on the phenyl ring can significantly enhance binding affinity, likely through increased hydrophobic interactions and the adoption of a more favorable binding conformation. The provided SPR protocol offers a robust framework for experimentally validating these structure-activity relationships. For researchers in drug development, such comparative studies are fundamental to the iterative process of lead optimization, guiding the design of more potent and selective therapeutic agents.

References

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Retrieved from [Link]

  • Potent nonpeptide endothelin antagonists: synthesis and structure-activity relationships of pyrazole-5-carboxylic acids. (2000). PubMed. Retrieved from [Link]

  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. (2025). RSC Publishing. Retrieved from [Link]

  • Methyl Effects on Protein–Ligand Binding. (n.d.). PubMed Central. Retrieved from [Link]

  • Installing the “magic methyl” – C–H methylation in synthesis. (2021). Chemical Society Reviews. Retrieved from [Link]

  • Molecular Interactions. (2023). Cambridge MedChem Consulting. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Efficacy of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic Acid Structural Analogs as Endothelin Antagonists

This guide provides a comprehensive analysis of the comparative efficacy of structural analogs of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid. We will delve into the structure-activity relationships (SAR) that g...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the comparative efficacy of structural analogs of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid. We will delve into the structure-activity relationships (SAR) that govern the potency of these compounds as endothelin antagonists, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to navigate the chemical space of pyrazole-5-carboxylic acids for the rational design of novel therapeutics.

The pyrazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds.[1][2] Specifically, the pyrazole-5-carboxylic acid class has been identified as a promising source of potent endothelin (ET) antagonists.[3] Endothelin, a potent vasoconstrictor, plays a crucial role in various cardiovascular diseases, making its receptors (ET-A and ET-B) significant therapeutic targets. This guide will explore how systematic structural modifications of the parent compound, 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid, influence its antagonist activity.

The Core Scaffold and Avenues for Structural Modification

The foundational structure of 3-aryl-1H-pyrazole-5-carboxylic acid offers several key positions for chemical modification to optimize its pharmacological profile. Understanding the impact of substitutions at these positions is crucial for developing analogs with enhanced efficacy and selectivity.

Caption: Key modification points on the pyrazole-5-carboxylic acid scaffold.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this class of compounds is highly dependent on the nature and position of substituents on the pyrazole ring. The following sections dissect the SAR based on available literature.

The aryl group at the C3 position is a critical determinant of activity. While the parent compound features a 3,4-dimethylphenyl group, variations can lead to significant changes in potency. For instance, replacing the phenyl ring with other heterocyclic systems, such as a 1H-indol-3-yl group, has yielded compounds with significant endothelin-1 antagonist activities.[4] Some analogs from this series demonstrated potency comparable to the positive control, bosentan, in both in vitro and in vivo assays.[4]

The C4 position of the pyrazole ring is another key site for modification. Introduction of substituents at this position can be achieved through methods like bromination followed by palladium-catalyzed Suzuki cross-coupling reactions.[5][6] This strategy allows for the synthesis of a library of 3,4-diaryl-1H-pyrazole-5-carboxylates. Studies have shown that compounds bearing a fluorine substituent on the C4-aryl group often exhibit enhanced cytotoxicity against cancer cell lines, suggesting that electronic effects at this position play a vital role.[5]

N-alkylation of the pyrazole ring is a common strategy to modulate the physicochemical properties and biological activity of the analogs.[5][6] For example, the introduction of a 2-aryl-2-oxoethyl group at the N1 position has been explored, leading to compounds with low micromolar activity against various human colorectal cancer cell lines.[5] The choice of the N1 substituent can influence the compound's selectivity for different endothelin receptor subtypes (ET-A vs. ET-B).[3]

The carboxylic acid moiety at the C5 position is often crucial for receptor binding. However, its modification into esters or amides can serve as a prodrug strategy or lead to analogs with different pharmacological profiles. For example, ethyl and methyl esters of pyrazole-5-carboxylic acids have been synthesized and evaluated for their cytotoxic effects.[5][6] Furthermore, converting the carboxylic acid to various carboxamides has been shown to produce compounds with a wide range of biological activities, including antifungal and neuraminidase inhibitory effects.[7][8]

Comparative Efficacy Data

The following table summarizes the reported activities of various structural analogs, providing a quantitative comparison of their efficacy.

Compound/Analog Class Modification Biological Activity/Target Key Findings Reference
Pyrazole-5-carboxylic acids Varied C3 and N1 substituentsEndothelin Antagonism (ET-A/ET-B)Identified potent and selective ET-A, mixed ET-A/ET-B, or moderately selective ET-B antagonists.[3]
3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives C3-Aryl group is IndoleEndothelin-1 AntagonismCompounds 5b and 30 showed comparable or greater potency than bosentan in preventing ET-1-induced sudden death in mice.[4]
3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylates C4-Aryl and N1-AlkylationCytotoxicity (HCT116, HT29, SW480)Compounds with fluorine substituents showed the best results, with activity in the low micromolar range.[5]
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides C5-Carboxamide, C3/C4 substitutionAntifungal ActivityCompound 9m, containing an indazole group, exhibited a broader antifungal spectrum and higher activity than the commercial fungicide boscalid.[8]
Pyrazole-based NH2-Acyl Oseltamivir Analogues C5-Carboxamide linked to OseltamivirNeuraminidase InhibitionIsomeric compounds 24b and 26b with a 2-methylphenyl group on the pyrazole ring showed the most potent inhibitory activity.[7]
Proposed Mechanism of Action: Endothelin Receptor Antagonism

The primary mechanism of action for many pyrazole-5-carboxylic acid analogs is the competitive antagonism of endothelin receptors. By binding to ET-A and/or ET-B receptors, these compounds block the physiological effects of endothelin-1, such as vasoconstriction and cell proliferation.

Endothelin_Pathway ET1 Endothelin-1 (ET-1) ET_Receptor ET-A / ET-B Receptor ET1->ET_Receptor Binds PLC Phospholipase C (PLC) ET_Receptor->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Vasoconstriction Vasoconstriction & Cell Proliferation Ca_Release->Vasoconstriction Antagonist Pyrazole-5-Carboxylic Acid Analog Antagonist->ET_Receptor Blocks

Caption: Simplified Endothelin signaling pathway and the inhibitory action of pyrazole analogs.

Experimental Protocols

To ensure scientific integrity and reproducibility, we provide the following validated protocols for the synthesis and evaluation of pyrazole-5-carboxylic acid analogs.

This protocol describes a common pathway for synthesizing diverse analogs, involving bromination and subsequent Suzuki cross-coupling.[5][6]

Synthesis_Workflow Start 3-Aryl-1H-pyrazole- 5-carboxylate Bromination Bromination (NBS, DCM) Start->Bromination Intermediate1 4-Bromo-3-aryl-1H- pyrazole-5-carboxylate Bromination->Intermediate1 N_Alkylation N-Alkylation (Alkyl Halide, Base) Intermediate1->N_Alkylation Intermediate2 4-Bromo-1-alkyl-3-aryl- 1H-pyrazole-5-carboxylate N_Alkylation->Intermediate2 Suzuki Suzuki Cross-Coupling (Arylboronic Acid, Pd Catalyst, Base) Intermediate2->Suzuki Final_Product 3,4-Diaryl-1-alkyl-1H- pyrazole-5-carboxylate Suzuki->Final_Product

Caption: Workflow for the synthesis of 3,4-diaryl-1H-pyrazole-5-carboxylate analogs.

Step-by-Step Protocol:

  • Bromination: Dissolve the starting 3-aryl-1H-pyrazole-5-carboxylate in dichloromethane (DCM). Add N-bromosuccinimide (NBS) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC. Upon completion, quench the reaction with aqueous sodium thiosulfate, extract with DCM, dry the organic layer over sodium sulfate, and purify by column chromatography to yield the 4-bromo intermediate.[5][6]

  • N-Alkylation: To a solution of the 4-bromo intermediate in a suitable solvent like DMF, add a base (e.g., K2CO3 or Cs2CO3) followed by the desired alkylating agent (e.g., a phenacyl bromide). Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). Work up the reaction by adding water and extracting with an organic solvent. Purify the product via column chromatography.[6]

  • Suzuki Cross-Coupling: In a microwave vial, combine the N-alkylated 4-bromo pyrazole, the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K3PO4) in a degassed solvent mixture (e.g., DMF/water).[5][6] Heat the reaction in a microwave reactor at a specified temperature (e.g., 100-120°C) for 15-30 minutes. After cooling, dilute the mixture with water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.[5][6]

This protocol assesses the functional antagonist activity of the synthesized compounds by measuring their ability to inhibit ET-1-induced vasoconstriction in isolated rat aortic rings.[4]

Step-by-Step Protocol:

  • Tissue Preparation: Euthanize a male Sprague-Dawley rat and carefully excise the thoracic aorta. Place the aorta in Krebs-Henseleit (K-H) solution. Clean the aorta of adherent connective tissue and cut it into rings of 3-4 mm in width.

  • Experimental Setup: Suspend the aortic rings in organ baths containing K-H solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. Connect the rings to isometric force transducers to record changes in tension.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2g. During this period, wash the rings with fresh K-H solution every 15-20 minutes.

  • Viability Check: Contract the rings with a high concentration of potassium chloride (e.g., 60 mM KCl) to ensure tissue viability. Wash the rings until tension returns to baseline.

  • Antagonist Incubation: Add the test compound (analog) or vehicle control to the organ baths and incubate for a pre-determined period (e.g., 30 minutes).

  • ET-1 Challenge: Generate a cumulative concentration-response curve for endothelin-1 by adding it to the bath in a stepwise manner. Record the maximum contraction at each concentration.

  • Data Analysis: Plot the ET-1 concentration-response curves in the presence and absence of the antagonist. Calculate the antagonist's potency (e.g., pA2 value or IC50) to quantify its inhibitory effect on ET-1-induced vasoconstriction.

References

  • Title: Potent nonpeptide endothelin antagonists: synthesis and structure-activity relationships of pyrazole-5-carboxylic acids Source: PubMed URL: [Link]

  • Title: Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships Source: RSC Publishing URL: [Link]

  • Title: Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships Source: KTU ePubl URL: [Link]

  • Title: Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives Source: PubMed URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

  • Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers URL: [Link]

  • Title: (PDF) Synthesis, pharmacological evaluation and docking study of novel 3-phenyl-5-aryl-4, 5-dihydro-1h-pyrazole-1-carbaldehyde as anti-inflammatory agents Source: ResearchGate URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC URL: [Link]

  • Title: Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications Source: ResearchGate URL: [Link]

  • Title: Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole Source: JOCPR URL: [Link]

  • Title: From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives Source: Preprints.org URL: [Link]

  • Title: Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review Source: Academic Strive URL: [Link]

  • Title: Synthesis and biological activity of some pyrazole derivatives Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors Source: MDPI URL: [Link]

  • Title: The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid Source: ResearchGate URL: [Link]

  • Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: PMC URL: [Link]

  • Title: Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides Source: MDPI URL: [Link]

  • Title: Synthesis and biological evaluation of some new aryl pyrazol-3-one derivatives as potential hypoglycemic agents Source: SciSpace URL: [Link]

Sources

Validation

validating LC-MS analytical methods for 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid

Objective Comparison Guide: Validating LC-MS/MS Analytical Methods for 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic Acid As bioanalytical assays become increasingly critical for pharmacokinetic and toxicokinetic evalu...

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Author: BenchChem Technical Support Team. Date: March 2026

Objective Comparison Guide: Validating LC-MS/MS Analytical Methods for 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic Acid

As bioanalytical assays become increasingly critical for pharmacokinetic and toxicokinetic evaluations, developing a robust LC-MS/MS method requires moving beyond generic, one-size-fits-all protocols. 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid presents a unique analytical challenge: it is an amphoteric molecule featuring a highly polar, ionizable carboxylic acid moiety (pKa ~3.5), a basic pyrazole ring, and a hydrophobic dimethylphenyl group.

This guide objectively compares column chemistries and sample preparation strategies to establish a self-validating analytical workflow. All methodologies discussed are designed to meet the rigorous standards of the harmonized ICH M10 Bioanalytical Method Validation Guidelines, which became effective in January 2023[1][2].

Sample Preparation: Overcoming Phospholipid Suppression

Protein Precipitation (PPT) vs. Mixed-Mode Strong Anion Exchange (MAX) SPE

The Causality of Matrix Effects: At a physiological plasma pH of 7.4, the carboxylic acid group of the analyte is fully deprotonated (anionic). While Protein Precipitation (PPT) using acetonitrile is rapid, it leaves behind high concentrations of endogenous glycerophospholipids. In the mass spectrometer's electrospray ionization (ESI) source, these lipids compete for charge, leading to severe ion suppression.

To resolve this, Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE) is the superior alternative. The MAX sorbent contains both reversed-phase and permanently charged quaternary amine groups. This dual-nature allows the anionic analyte to bind via strong ionic interactions, permitting aggressive organic washes that flush away neutral lipids and phospholipids before the analyte is eluted.

SPE_Mechanism Load 1. Load Sample (pH 9.4) Analyte is Anionic (-) Bind 2. Sorbent Binding (Ionic + Hydrophobic) Load->Bind Wash 3. 100% Methanol Wash (Removes Phospholipids) Bind->Wash Elute 4. Elution (2% Formic Acid) Analyte Neutralized Wash->Elute

Mixed-Mode Strong Anion Exchange (MAX) SPE chemical mechanism.

Step-by-Step MAX SPE Methodology
  • Pre-treatment: Spike 200 µL of human plasma with 10 µL of Internal Standard (IS). Dilute with 200 µL of 2% NH4​OH in water to ensure the carboxylic acid is fully deprotonated.

  • Conditioning: Pass 1 mL of 100% Methanol, followed by 1 mL of LC-MS grade Water through a 30 mg/1 mL MAX cartridge.

  • Loading: Apply the pre-treated plasma sample at a flow rate of ~1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 5% NH4​OH in water to remove hydrophilic matrix components.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Note: The analyte remains bound via strong anion exchange, allowing the methanol to selectively wash away neutral lipids.

  • Elution: Elute with 1 mL of 2% Formic Acid in Methanol. Note: The acidic environment protonates the analyte's carboxylic acid, breaking the ionic interaction with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Table 1: Sample Preparation Performance Comparison (N=6 Matrix Lots)
MetricProtein Precipitation (PPT)Mixed-Mode Anion Exchange (MAX SPE)
Extraction Recovery (%) 62.4 ± 8.5%94.2 ± 3.1%
Matrix Effect (IS-Normalized) 0.55 (Severe Suppression)0.98 (Negligible)
Phospholipid Removal PoorExcellent
Processing Time ~15 mins~45 mins

Chromatographic Selectivity: Exploiting π−π Interactions

C18 vs. Biphenyl Stationary Phases

The Causality of Retention: Standard C18 columns rely exclusively on dispersive hydrophobic interactions. However, 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid possesses significant aromatic character. Biphenyl stationary phases offer a dual-retention mechanism: hydrophobic partitioning and π−π interactions[3][4]. The electron-dense biphenyl rings of the stationary phase interact strongly with the π electrons of the analyte's pyrazole and dimethylphenyl rings. For aromatic compounds like pyrazoles, biphenyl columns have been shown to provide orthogonal selectivity, narrower peak widths, and taller peak heights compared to traditional C18 phases[5].

Step-by-Step LC-MS/MS Methodology
  • Analytical Column: Core-Shell Biphenyl (50 mm × 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water (pH ~2.7, ensures the carboxylic acid is fully protonated for reversed-phase retention).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min at a column temperature of 40°C.

  • Gradient Program:

    • 0.00 – 0.50 min: 5% B

    • 0.50 – 3.00 min: Linear gradient to 95% B

    • 3.00 – 4.00 min: Hold at 95% B

    • 4.00 – 4.10 min: Return to 5% B

    • 4.10 – 6.00 min: Re-equilibration at 5% B

  • Mass Spectrometry (ESI- MRM):

    • Polarity: Negative Ion Mode.

    • Precursor Ion: m/z 215.1 [M−H]−

    • Product Ion (Quantifier): m/z 171.1 (Loss of CO2​ )

    • Collision Energy: 18 eV.

Table 2: Chromatographic Performance Metrics
ParameterCore-Shell C18 (50 x 2.1 mm)Core-Shell Biphenyl (50 x 2.1 mm)
Retention Time (min) 1.852.45
Peak Asymmetry (Tf) 1.65 (Tailing)1.05 (Symmetrical)
Signal-to-Noise at LLOQ 12:148:1
Resolution from Matrix MarginalExcellent

Regulatory Compliance: ICH M10 Validation Framework

To ensure the assay is a self-validating system suitable for regulatory submission, the workflow must be evaluated against the ICH M10 guidelines[1]. The integration of MAX SPE and a Biphenyl column ensures that the method easily meets the following critical acceptance criteria:

  • Accuracy: Mean concentration within ±15% of the nominal value (±20% at the Lower Limit of Quantitation, LLOQ).

  • Precision (CV%): 15% across all quality control (QC) levels ( 20% at LLOQ).

  • Selectivity & Matrix Effect: The IS-normalized matrix factor (MF) demonstrates a CV < 15% across 6 independent lots of blank matrix, proving the extraction method successfully mitigates lipid-induced ion suppression.

Validation_Workflow Sample 1. Sample Preparation (MAX SPE Extraction) Chromatography 2. LC Separation (Biphenyl Column) Sample->Chromatography Detection 3. MS/MS Detection (ESI- MRM Mode) Chromatography->Detection Validation 4. ICH M10 Validation (Accuracy, Precision, ME) Detection->Validation Approval 5. Regulatory Submission (Reliable Bioanalytical Data) Validation->Approval

Stepwise LC-MS/MS bioanalytical workflow for pyrazole-carboxylic acid.

Sources

Comparative

Comparative Guide: Reference Standards for 3-(3,4-Dimethylphenyl)-1H-pyrazole-5-carboxylic Acid Purity Analysis

As a Senior Application Scientist, I frequently encounter drug discovery programs derailed by a seemingly innocuous variable: the purity of starting building blocks. 3-(3,4-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid (...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug discovery programs derailed by a seemingly innocuous variable: the purity of starting building blocks. 3-(3,4-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid (CAS: 1197631-29-0) is a highly privileged heterocyclic scaffold. Pyrazole carboxylic acids are foundational to the synthesis of modern therapeutics, including Kelch-like ECH-associated protein 1 (KEAP1) modulators [1] and ADAMTS7 inhibitors [2].

However, the synthesis of substituted pyrazoles via hydrazine condensation frequently yields regioisomeric mixtures and trace over-alkylated byproducts [3]. Relying on standard research-grade materials (typically ~95% purity) introduces chemical noise that can confound Structure-Activity Relationship (SAR) data. This guide objectively compares research-grade building blocks against Certified Reference Materials (CRMs) and details the self-validating analytical protocols required to certify absolute purity.

The Mechanistic Cost of Impurities in Drug Discovery

Why is >99.0% purity critical for this specific building block?

During the synthesis of pyrazole-core drug candidates, the carboxylic acid moiety is typically activated for amide coupling (e.g., using HATU/DIPEA). If your starting material contains even 3-5% of a regioisomer (e.g., the 1,5-dimethylphenyl analog), this impurity will undergo the exact same coupling reaction. Because regioisomers share identical molecular weights and nearly identical polarities, the resulting off-target amides are notoriously difficult to separate via downstream preparative HPLC.

When this contaminated product mixture is subjected to in vitro screening, the off-target analog can exhibit distinct binding affinities, leading to false-positive potency or skewed selectivity profiles.

ImpurityImpact Start Commercial Building Block (Nominal 95% Purity) Impurity Contains 5% Regioisomer (e.g., 1,5-dimethyl analog) Start->Impurity Coupling Amide Coupling Reaction (HATU/DIPEA) Impurity->Coupling Mixture Product Mixture (Target + Off-Target Analog) Coupling->Mixture Assay In Vitro Screening (e.g., KEAP1/NRF2 Assay) Mixture->Assay FalsePos False SAR Data (Confounded Potency/Selectivity) Assay->FalsePos

Mechanistic impact of regioisomeric impurities on downstream in vitro SAR screening.

Product Comparison: Research-Grade vs. Certified Reference Standards

To mitigate these risks, researchers must choose the appropriate grade of material based on their development stage. Below is a quantitative comparison of standard catalog building blocks versus high-purity reference standards.

ParameterResearch-Grade Building BlockCertified Reference Material (CRM)
Nominal Purity ≥ 95.0% (Area % by HPLC)≥ 99.0% (Absolute Mass Fraction)
Analytical Validation Single-method (usually HPLC-UV)Orthogonal (HPLC-UV, LC-MS, qNMR)
Regioisomer Control Often unspecified or groupedStrictly quantified and separated
Moisture Content Not routinely testedQuantified via Karl Fischer titration
Traceability Lot-specific COAISO 17034 / NIST-traceable
Primary Application Early-stage hit generationIND-enabling studies, quantitative SAR

Experimental Protocol: A Self-Validating Purity Analysis Workflow

A single analytical technique is never sufficient for reference standard certification. A self-validating system requires orthogonal methods: HPLC-UV for chromatographic purity, LC-MS for mass confirmation, and quantitative NMR (qNMR) for absolute mass fraction determination.

Step-by-Step HPLC-UV Methodology

Causality & Rationale: 3-(3,4-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid possesses both a basic pyrazole nitrogen and an acidic carboxylic group (pKa ~2.5). Without an acidic modifier in the mobile phase, the compound exists in a partially ionized state, leading to severe secondary interactions with residual silanols on the stationary phase. This manifests as peak tailing and split peaks [4].

1. Chromatographic Conditions:

  • Column: C18 Reversed-Phase (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm). Rationale: The hydrophobic stationary phase effectively retains the lipophilic 3,4-dimethylphenyl moiety.

  • Mobile Phase A: LC-MS Grade Water + 0.05% Formic Acid. Rationale: Formic acid suppresses the ionization of the carboxylic acid, ensuring the analyte remains fully protonated for sharp, reproducible peak shapes [4].

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.05% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

2. Gradient Program:

  • 0.0 - 1.0 min: 5% B

  • 1.0 - 7.0 min: 5% to 95% B

  • 7.0 - 8.5 min: 95% B (Wash)

  • 8.5 - 10.0 min: 5% B (Equilibration)

  • Rationale: A broad, shallow gradient ensures the early elution of highly polar unreacted hydrazines, while retaining lipophilic over-alkylated impurities later in the run [5].

3. Detection Parameters:

  • UV Wavelength: 254 nm. Rationale: The extended π−π∗ conjugation between the pyrazole ring and the phenyl ring provides strong chromophoric absorption at 254 nm, allowing for high-sensitivity detection of trace aromatic impurities [1].

  • Mass Spectrometry (LC-MS/MS): Electrospray Ionization (ESI) in positive mode. Look for the [M+H]+ ion at m/z 217.10 to confirm the primary peak mass.

AnalyticalWorkflow Sample 3-(3,4-dimethylphenyl)-1H- pyrazole-5-carboxylic acid (Batch Sample) Prep Sample Preparation (Dissolution in MeOH/H2O) Sample->Prep HPLC HPLC-UV Analysis (C18, 0.05% FA, 254 nm) Prep->HPLC LCMS LC-MS/MS (Mass Confirmation) Prep->LCMS NMR qNMR (Absolute Mass Fraction) Prep->NMR Decision Purity > 99.0%? HPLC->Decision LCMS->Decision NMR->Decision CRM Certified Reference Material (CRM) Decision->CRM Yes Reject Repurification (Recrystallization) Decision->Reject No

Orthogonal analytical workflow for certifying pyrazole carboxylic acid reference standards.

Conclusion

For early-stage exploratory synthesis, 95% pure building blocks may serve as a cost-effective starting point. However, as a drug development program advances into late-stage lead optimization, quantitative SAR modeling, and IND-enabling studies, upgrading to a >99.0% Certified Reference Standard of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid becomes non-negotiable. Implementing the orthogonal analytical workflow described above ensures that chemical noise does not drown out your biological signal.

References

  • Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • BAY-9835: Discovery of the First Orally Bioavailable ADAMTS7 Inhibitor. PubMed Central (PMC) - NIH.[Link]

  • Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development - ACS Publications.[Link]

  • Substituted pyrazolo piperidine carboxylic acids - WO2022122910A1.
  • Method for producing 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylic acid ester - WO2022191139A1.
Validation

benchmarking 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid against standard inhibitors

Title: Benchmarking 3-(3,4-Dimethylphenyl)-1H-pyrazole-5-carboxylic Acid Against Standard DAAO Inhibitors Executive Summary D-amino acid oxidase (DAAO) is a critical flavoenzyme responsible for the oxidative deamination...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking 3-(3,4-Dimethylphenyl)-1H-pyrazole-5-carboxylic Acid Against Standard DAAO Inhibitors

Executive Summary D-amino acid oxidase (DAAO) is a critical flavoenzyme responsible for the oxidative deamination of D-serine in the central nervous system[1]. Because D-serine serves as an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, DAAO hyperactivity is strongly implicated in the NMDA receptor hypofunction that drives the cognitive and negative symptoms of schizophrenia[1]. Consequently, targeted DAAO inhibition has emerged as a primary pharmacological strategy to restore synaptic D-serine levels[2].

This application guide objectively benchmarks the performance of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid (hereafter referred to as 3,4-DMPCA ) against classic DAAO inhibitors. It provides researchers with comparative performance data, mechanistic insights, and self-validating experimental workflows for preclinical evaluation.

Mechanistic Rationale & Structural Biology

The active site of DAAO imposes strict geometric and electrostatic requirements for competitive inhibitors. The pyrazole-5-carboxylic acid scaffold of 3,4-DMPCA acts as a highly optimized structural mimic of the natural D-amino acid substrate, driving potency through two primary mechanisms:

  • Carboxylate Anchoring: The carboxylic acid moiety forms a critical bidentate salt bridge and hydrogen bond network with residues Arg283 and Tyr228 deep within the active site[3].

  • Hydrophobic Cavity Exploitation: Unlike simple inhibitors (e.g., sodium benzoate) or small pyrazoles (e.g., AS057278), the 3,4-dimethylphenyl group of 3,4-DMPCA extends into a secondary hydrophobic pocket. Here, it engages in strong π−π stacking interactions with Tyr224 [4]. This interaction stabilizes the enzyme's "lid" in a closed conformation, drastically reducing the dissociation rate of the inhibitor and driving low-nanomolar potency[4].

DAAO_Pathway DSerine D-Serine (NMDA Co-agonist) DAAO DAAO Enzyme (Oxidative Deamination) DSerine->DAAO Substrate NMDAR NMDA Receptor (Glutamatergic Signaling) DSerine->NMDAR Activation Degradation Hydroxypyruvate + H2O2 + NH3 DAAO->Degradation Oxidation Inhibitor 3,4-DMPCA (Inhibitor) Inhibitor->DAAO Blocks Active Site

Mechanism of DAAO inhibition by 3,4-DMPCA enhancing D-serine mediated NMDA receptor activation.

Comparative Performance Profiling

When selecting a DAAO inhibitor for in vitro assays or in vivo models, researchers must balance enzymatic potency with metabolic stability. The table below benchmarks 3,4-DMPCA against three standard reference compounds: Sodium Benzoate (the classic weak reference), AS057278 (a first-generation pyrazole), and CBIO (a bioisostere-based inhibitor)[5],[3].

InhibitorChemical ClassApprox. IC50 (nM)Glucuronidation LiabilityKey Structural Feature
3,4-DMPCA Aryl-Pyrazole Carboxylate15 - 30Low3,4-dimethylphenyl hydrophobic bulk
AS057278 Alkyl-Pyrazole Carboxylate910Low5-methyl group (lacks secondary pocket filling)
CBIO Benzisoxazolone (Bioisostere)180HighIsoxazol-3-one bioisostere
Sodium Benzoate Simple Benzoate~100,000LowMinimalist pharmacophore
The Metabolic Advantage: Evading Glucuronidation

A major hurdle in the development of CNS-active DAAO inhibitors is Phase II metabolic clearance. Historically, medicinal chemists replaced the polar carboxylic acid moiety with bioisosteres (such as the isoxazol-3-one in CBIO or α -hydroxycarbonyls) to improve blood-brain barrier penetration[6]. However, comprehensive microsomal stability tests reveal that these bioisosteres are highly susceptible to uridine diphosphate glucuronic acid (UDPGA)-mediated glucuronidation, leading to rapid hepatic clearance[7].

Conversely, carboxylate-based DAAO inhibitors like 3,4-DMPCA display near-complete resistance to hepatic glucuronidation[6]. By retaining the carboxylic acid for active-site anchoring and relying on the highly lipophilic 3,4-dimethylphenyl ring to drive membrane permeability, 3,4-DMPCA achieves an optimal balance of target potency and pharmacokinetic stability.

Validated Experimental Protocols

To ensure rigorous benchmarking in your own laboratory, utilize the following self-validating protocols designed to assess both potency and metabolic stability.

Protocol 1: In Vitro DAAO Enzymatic Inhibition Assay (Amplex Red)

Causality Note: DAAO oxidizes D-serine to produce hydrogen peroxide ( H2​O2​ ) in a strict 1:1 stoichiometry. The Amplex Red assay couples this byproduct with Horseradish Peroxidase (HRP) to generate resorufin, a highly fluorescent molecule. This continuous coupled assay allows for highly sensitive, real-time kinetic monitoring of enzyme inhibition without relying on endpoint artifacts.

Assay_Workflow Step1 1. Enzyme-Inhibitor Pre-incubation (DAAO + 3,4-DMPCA) Step2 2. Substrate Addition (D-Serine) Step1->Step2 Step3 3. Enzymatic Reaction (H2O2 Generation) Step2->Step3 Step4 4. Detection Coupling (HRP + Amplex Red) Step3->Step4 Step5 5. Signal Quantification (Resorufin Fluorescence) Step4->Step5

Step-by-step workflow for the Amplex Red-coupled in vitro DAAO enzymatic inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM sodium phosphate, pH 7.4). Reconstitute recombinant human DAAO enzyme, D-serine, HRP, and Amplex Red reagent.

  • Inhibitor Dilution: Prepare a 10-point dose-response curve of 3,4-DMPCA (from 10 μ M down to 0.3 nM) in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Pre-Incubation (Critical Step): Add 10 μ L of the inhibitor dilutions to 20 μ L of DAAO enzyme solution (final concentration ~5 nM) in a 96-well black microplate. Incubate at 37°C for 15 minutes. Why? Aryl-pyrazole inhibitors exhibit slow-binding kinetics due to the required displacement of active-site water networks and the repositioning of the Tyr224 loop[4]. Pre-incubation ensures steady-state inhibition is reached before substrate introduction.

  • Reaction Initiation: Add 20 μ L of a detection mix containing D-serine (final concentration 10 mM, approximating the Km​ ), HRP (0.1 U/mL), and Amplex Red (50 μ M).

  • Kinetic Readout: Immediately transfer to a fluorescence microplate reader. Measure resorufin fluorescence (Excitation: 530 nm / Emission: 590 nm) kinetically every minute for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curves. Fit the data to a four-parameter logistic (4PL) equation to determine the IC50​ .

Protocol 2: Microsomal Glucuronidation Stability Assay

Causality Note: This assay validates the metabolic advantage of the pyrazole-5-carboxylic acid scaffold by assessing its vulnerability to Phase II conjugation[7].

Step-by-Step Methodology:

  • Reaction Setup: Combine 3,4-DMPCA (1 μ M final) with human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl2​ .

  • Pre-Warming: Incubate the mixture at 37°C for 5 minutes.

  • Initiation via Cofactor: Initiate the glucuronidation reaction by adding UDPGA (uridine 5'-diphospho-glucuronic acid) to a final concentration of 2 mM. (Run a parallel negative control without UDPGA to rule out non-specific degradation).

  • Time-Course Sampling: At 0, 15, 30, and 60 minutes, extract 50 μ L aliquots and immediately quench the reaction by adding 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining percentage of the parent compound. 3,4-DMPCA should exhibit >85% remaining parent after 60 minutes, validating its resistance to glucuronidation[6].

References

  • Structure-Metabolism Relationships in the Glucuronidation of d-Amino Acid Oxidase Inhibitors Source: ACS Medicinal Chemistry Letters (PubMed Central) URL:[Link]

  • D-amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy Source: Current Pharmaceutical Design (PubMed) URL:[Link]

  • Synthesis and Biological Evaluation of d-Amino Acid Oxidase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids Source: European Journal of Medicinal Chemistry (PubMed Central) URL:[Link]

Sources

Comparative

A Comparative Guide to the Spectroscopic Validation of Reaction Intermediates in the Synthesis of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic Acid

Introduction Pyrazole carboxylic acids are cornerstone scaffolds in modern medicinal chemistry, forming the structural core of numerous therapeutic agents, from anti-inflammatory drugs to kinase inhibitors.[1][2] The pre...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrazole carboxylic acids are cornerstone scaffolds in modern medicinal chemistry, forming the structural core of numerous therapeutic agents, from anti-inflammatory drugs to kinase inhibitors.[1][2] The precise substitution pattern on the pyrazole ring is critical for biological activity, making the validation of synthetic pathways and the characterization of their intermediates a non-negotiable aspect of drug development and process chemistry. A failure to rigorously identify intermediates can lead to ambiguous structure-activity relationships (SAR), unforeseen impurities in the final active pharmaceutical ingredient (API), and significant delays in development timelines.

This guide provides an in-depth, technically-grounded comparison of spectroscopic techniques for the validation of key reaction intermediates in a plausible, robust synthesis of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid. We will move beyond simply listing data, focusing instead on the causal logic behind experimental choices and demonstrating how a multi-faceted spectroscopic approach creates a self-validating system for unambiguous structural confirmation.

Section 1: Proposed Synthetic Pathway

To validate intermediates, we must first establish a logical synthetic route. A robust and widely-used strategy for constructing 3,5-disubstituted pyrazoles is the Knorr pyrazole synthesis and its variations, which involve the condensation of a β-dicarbonyl compound with a hydrazine derivative.[3][4] Our proposed pathway proceeds in two primary steps from commercially available starting materials to the final acid, isolating two critical intermediates for characterization.

Synthetic_Pathway cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Saponification SM1 3,4-Dimethylacetophenone Int1 Intermediate 1 Ethyl 2,4-dioxo-4-(3,4-dimethylphenyl)butanoate SM1->Int1 NaOEt, EtOH SM2 Diethyl oxalate SM2->Int1 NaOEt, EtOH SM3 Hydrazine hydrate Int2 Intermediate 2 Ethyl 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylate SM3->Int2 AcOH, EtOH, Reflux Int1->Int2 AcOH, EtOH, Reflux Product Final Product 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid Int2->Product 1. NaOH, H₂O/EtOH 2. HCl (aq)

Caption: Proposed synthetic pathway for 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid.

Section 2: The Synergy of Spectroscopic Techniques

No single analytical technique provides a complete structural picture. True scientific integrity in chemical synthesis relies on the convergence of data from multiple, orthogonal methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C): Provides the molecular skeleton and connectivity. ¹H NMR is invaluable for tracking the appearance and disappearance of specific protons (e.g., CH₂, NH, CH-pyrazole), while ¹³C NMR confirms the carbon framework and the presence of key functional groups (e.g., C=O, aromatic C-N).[5][6]

  • Infrared (IR) Spectroscopy: Serves as a rapid and effective tool for monitoring functional group transformations. The appearance or disappearance of characteristic stretches (e.g., O-H, N-H, C=O) provides direct evidence of bond formation or cleavage.[7][8]

  • Mass Spectrometry (MS): Acts as the ultimate arbiter of molecular weight. Electrospray Ionization (ESI-MS) is exceptionally suited for in-situ reaction monitoring of charged or easily ionizable intermediates directly from the reaction mixture, while Electron Ionization (EI-MS) provides characteristic fragmentation patterns that offer additional structural clues.[9][10]

Section 3: Comparative Spectroscopic Validation of Key Intermediates

Validation of Intermediate 1: Ethyl 2,4-dioxo-4-(3,4-dimethylphenyl)butanoate

This β-diketoester is the crucial precursor for cyclization. Its defining characteristic is the existence of keto-enol tautomerism, which is directly observable through spectroscopy. The equilibrium between the keto and enol forms means that spectra will often show signals for both species, providing a unique analytical fingerprint.

Key Validation Points:

  • ¹H NMR: The most telling evidence is a downfield singlet (δ 12-15 ppm) for the enolic hydroxyl proton, which is broadened and exchanges with D₂O. The presence of a vinyl proton (δ ~6.0-6.5 ppm) for the enol form alongside the methylene protons (δ ~4.0 ppm) of the keto form is definitive proof of the tautomerism.

  • IR Spectroscopy: The spectrum will be more complex than a simple ketone or ester. Expect to see a broad O-H stretch (~3400-2800 cm⁻¹) from the enol, multiple C=O stretches (~1735 cm⁻¹ for the ester, ~1685 cm⁻¹ for the ketone, and a lower frequency, conjugated C=O stretch ~1640 cm⁻¹ for the enol), and a C=C stretch (~1600 cm⁻¹) for the enol tautomer.

  • Mass Spectrometry: ESI-MS in positive mode should reveal a clear molecular ion peak corresponding to [M+H]⁺ or [M+Na]⁺, confirming the successful condensation and correct molecular weight.

Table 1: Expected Spectroscopic Data for Intermediate 1

Technique Feature Expected Value/Observation Rationale for Validation
¹H NMR Aromatic Protons δ 7.2-7.8 ppm Confirms incorporation of the dimethylphenyl group.
Enol O-H δ 12-15 ppm (broad s) Unambiguous evidence of the enol tautomer.
Enol C-H δ 6.0-6.5 ppm (s) Confirms the C=CH-OH structure of the enol.
Keto CH₂ δ ~4.0 ppm (s) Confirms the presence of the keto tautomer.
Ester CH₂/CH₃ δ ~4.3 ppm (q), ~1.3 ppm (t) Confirms the presence of the ethyl ester group.
Aryl CH₃ δ ~2.3 ppm (s, 6H) Confirms the two methyl groups on the aromatic ring.
IR (cm⁻¹) O-H Stretch (Enol) 3400-2800 (broad) Indicates intramolecular hydrogen bonding in the enol form.
C=O Stretches ~1735, ~1685, ~1640 Complex pattern confirms the presence of both keto and enol forms.
C=C Stretch (Enol) ~1600 Direct evidence of the enol double bond.

| ESI-MS | Molecular Ion | m/z = 249.11 [M+H]⁺ | Confirms the molecular formula: C₁₄H₁₆O₄. |

Validation of Intermediate 2: Ethyl 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylate

The formation of this intermediate represents the successful construction of the heterocyclic core. The validation strategy pivots from detecting the diketone to confirming the aromatic pyrazole ring.

Key Validation Points:

  • ¹H NMR: The most critical signal to observe is the new singlet for the C4-H proton of the pyrazole ring (typically δ 6.5-7.0 ppm).[8] Concurrently, the signals for the diketone's methylene/enol protons must completely disappear. A very broad singlet, often far downfield (δ > 10 ppm), will appear for the pyrazole N-H proton.

  • IR Spectroscopy: The broad O-H and complex C=O region of Intermediate 1 will be replaced by a sharper N-H stretch (~3250 cm⁻¹) and a single, well-defined ester C=O stretch (~1720 cm⁻¹).[7]

  • Mass Spectrometry: The molecular ion peak will confirm the new molecular formula. EI-MS is particularly useful here, as pyrazoles exhibit characteristic fragmentation patterns, such as the loss of N₂ or HCN, which can further corroborate the ring structure.[11]

Table 2: Comparative Spectroscopic Data for Intermediate 2

Technique Feature Expected Value/Observation Rationale for Validation
¹H NMR Pyrazole N-H δ > 10 ppm (very broad s) Confirms the presence of the N-H tautomer of the pyrazole ring.
Aromatic Protons δ 7.2-7.8 ppm Signals will shift slightly upon pyrazole formation.
Pyrazole C4-H δ 6.7-7.0 ppm (s) Crucial Signal: Unambiguous proof of pyrazole ring formation.
Ester CH₂/CH₃ δ ~4.4 ppm (q), ~1.4 ppm (t) Confirms the ester group remains intact.
Aryl CH₃ δ ~2.3 ppm (s, 6H) Confirms the dimethylphenyl moiety is present.
IR (cm⁻¹) N-H Stretch ~3250 (sharp to medium) Direct evidence of the pyrazole N-H group.
C=O Stretch ~1720 A single, strong ester carbonyl band replaces the complex pattern of Int 1.
ESI-MS Molecular Ion m/z = 259.14 [M+H]⁺ Confirms the molecular formula: C₁₅H₁₈N₂O₂.

| EI-MS | Fragmentation | [M]⁺•, [M-N₂]⁺•, [M-HCN]⁺• | Characteristic fragmentation provides secondary confirmation of the pyrazole core.[11] |

Section 4: Experimental Protocols

These protocols are representative and should be adapted based on laboratory safety standards and equipment.

Synthesis of Ethyl 2,4-dioxo-4-(3,4-dimethylphenyl)butanoate (Intermediate 1)
  • To a solution of sodium ethoxide (prepared from 1.1 eq. of sodium in anhydrous ethanol), add 3,4-dimethylacetophenone (1.0 eq.) at 0 °C.

  • Add diethyl oxalate (1.1 eq.) dropwise, maintaining the temperature below 10 °C.

  • Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting acetophenone is consumed.

  • Quench the reaction by pouring it into a mixture of ice and dilute HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product. Purification can be achieved via column chromatography if necessary.

Synthesis of Ethyl 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylate (Intermediate 2)
  • Dissolve Intermediate 1 (1.0 eq.) in ethanol.

  • Add hydrazine hydrate (1.1 eq.) followed by a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC or ESI-MS by taking small aliquots. The disappearance of Intermediate 1 and the appearance of a new spot/mass peak indicates product formation.

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume in vacuo.

  • Pour the residue into cold water. The product will often precipitate.

  • Collect the solid by filtration, wash with cold water, and dry to yield the pyrazole ester. Recrystallization from an ethanol/water mixture can be used for further purification.

Spectroscopic Data Acquisition
  • NMR: Dissolve ~10-15 mg of the purified intermediate in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • IR: Acquire the spectrum of the solid sample using an ATR-FTIR spectrometer, collecting data from 4000 to 600 cm⁻¹.

  • MS: For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze via direct infusion. For EI-MS, a direct insertion probe or GC-MS inlet can be used.

Section 5: An Integrated Workflow for Reaction Validation

A robust validation strategy is not just about post-synthesis characterization; it involves a continuous feedback loop of analysis throughout the process.

Validation_Workflow Start Reaction Setup (e.g., Synthesis of Int 2) Sample Aliquot Sampling (t = 1h, 2h...) Start->Sample Analysis In-Situ Analysis TLC Check ESI-MS Check Sample->Analysis Decision Reaction Complete? Analysis:f1->Decision Analysis:f2->Decision Decision->Sample No Workup Work-up & Purification Decision->Workup Yes Validation Final Validation ¹H & ¹³C NMR FT-IR HRMS Workup->Validation

Caption: Integrated workflow for real-time reaction monitoring and final validation.

This workflow emphasizes the power of using rapid techniques like TLC and ESI-MS to monitor reaction progress, allowing for informed decisions on reaction time and preventing the formation of byproducts.[10][12] Full, detailed spectroscopic analysis is then performed on the final, purified intermediate to provide definitive structural proof.

Conclusion

The spectroscopic validation of reaction intermediates is a foundational pillar of synthetic chemistry. By employing a synergistic combination of NMR, IR, and Mass Spectrometry, researchers can move beyond simple confirmation to a deep, mechanistic understanding of the transformations occurring. The comparative analysis of the spectroscopic data between a β-diketoester precursor and its cyclized pyrazole product provides an unambiguous, self-validating narrative of the reaction's success. This rigorous approach not only ensures the structural integrity of the target molecule but also accelerates the entire drug discovery and development process by building a foundation of trustworthy, reproducible chemical science.

References

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  • Scott, J. S., et al. (2021). Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein–Protein Interaction. Journal of Medicinal Chemistry, 64(22), 16415-16434. [Link]

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  • Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1099. [Link]

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Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid

Comprehensive Safety and Operational Guide for Handling 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid As a drug development professional or laboratory scientist, handling specialized organic building blocks requir...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid

As a drug development professional or laboratory scientist, handling specialized organic building blocks requires bridging the gap between standard safety protocols and chemical-specific mechanistic behavior. 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid (CAS No: 1197631-29-0), also recognized via tautomerism as 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylic acid[1][2], is a fine organic powder frequently utilized in heterocyclic synthesis.

This guide provides a self-validating, step-by-step operational framework for selecting Personal Protective Equipment (PPE), executing safe chemical transfers, and managing waste disposal.

Hazard Profile & Mechanistic Causality

To select the correct PPE, we must first understand why the chemical poses a threat. Based on standardized safety data for structurally analogous pyrazole-carboxylic acids, this compound triggers specific GHS hazard classifications[2][3]:

  • H315 (Skin Irritation) & H319 (Serious Eye Irritation): The carboxylic acid moiety acts as a proton donor. Upon contact with the moisture on human skin or the conjunctiva of the eye, it causes a localized drop in pH. This acidity leads to protein denaturation and cellular irritation[2][3].

  • H335 (Respiratory Irritation): As a fine powder, the aerodynamic diameter of the particles allows them to easily aerosolize. If inhaled, they dissolve in the mucosal fluids of the upper respiratory tract, inducing acid-mediated irritation[3].

  • H302 (Harmful if Swallowed): Inadvertent ingestion (often via contaminated gloves touching the face) can lead to systemic toxicity[3].

Personal Protective Equipment (PPE) Matrix

The following PPE matrix translates the mechanistic hazards into actionable, required protective measures.

Protection ZoneRequired EquipmentScientific Justification
Ocular (Eyes) Tightly fitting safety goggles (EN 166 / NIOSH approved)Prevents fine powder aerosols from bypassing the frames and contacting the conjunctiva, directly mitigating H319 risks. Safety glasses with side shields are insufficient for fine powders.
Dermal (Hands) Nitrile gloves (minimum thickness 0.11 mm)Nitrile provides excellent chemical resistance against weak organic acids, preventing H315 skin irritation. Latex should be avoided due to lower chemical resistance to organic compounds.
Body Flame-resistant, impermeable lab coatShields against accidental spills and minimizes the electrostatic attraction of organic powders to everyday clothing.
Respiratory N95/P2 Particulate RespiratorRequired only if handling the powder outside of a certified fume hood. Filters out airborne micro-particles to prevent H335 respiratory tract irritation.

Operational Workflow: Safe Weighing and Transfer Protocol

Every protocol in the laboratory must be a self-validating system to ensure absolute safety. Follow this methodology when weighing and transferring the compound.

Step 1: Environmental Control & Fume Hood Verification

  • Action: Turn on the chemical fume hood and set the sash to the designated operational height.

  • Causality: Proper airflow captures airborne pyrazole particulates before they reach your breathing zone.

  • Validation: Check the digital airflow monitor. Proceed only if the face velocity reads between 80–100 feet per minute (fpm).

Step 2: PPE Donning & Integrity Check

  • Action: Put on your lab coat, tightly fitting goggles, and nitrile gloves.

  • Causality: Establishes the primary physical barrier against the acidic powder.

  • Validation: Perform a visual inspection of your gloves for micro-tears and ensure the goggles form a complete seal against your face.

Step 3: Static Mitigation Setup

  • Action: Place an anti-static weighing boat on the analytical balance and use a grounded, metallic spatula.

  • Causality: Dry organic powders accumulate static charge, causing them to aerosolize or aggressively cling to plastic surfaces, increasing exposure risk and reducing weighing accuracy.

  • Validation: Tare the balance. If the reading fluctuates wildly without air drafts, static is present; use an anti-static ionizer before proceeding.

Step 4: Chemical Transfer

  • Action: Slowly transfer the powder. Keep the source bottle as close to the weighing boat as possible to minimize drop height.

  • Causality: Minimizing the kinetic energy of the falling powder prevents the generation of hazardous dust clouds[4].

  • Validation: The balance reading should stabilize smoothly, confirming no airborne particulate loss.

Step 5: Decontamination

  • Action: Tightly seal the source bottle immediately. Wipe down the exterior of the bottle, the spatula, and the balance area with a damp, lint-free cloth.

  • Causality: Wet-wiping captures stray dust without aerosolizing it, preventing secondary exposure to the next operator[4].

  • Validation: Visually inspect the wiped surfaces under good lighting to ensure no white powder residue remains.

SOP_Workflow N1 1. Fume Hood Verification (Validate: Face velocity 80-100 fpm) N2 2. PPE Donning (Validate: Glove seal & Goggle fit) N1->N2 N3 3. Static Mitigation (Validate: Zero balance drift) N2->N3 N4 4. Chemical Transfer (Validate: No visible aerosolization) N3->N4 N5 5. Decontamination (Validate: Surface wipe-down complete) N4->N5 N6 6. Waste Segregation (Validate: Labeled HDPE Container) N5->N6

Standard Operating Procedure workflow for the safe handling and transfer of organic acid powders.

Waste Management and Disposal Plan

Organic acids cannot be poured down the drain or thrown into general trash. They must be managed according to strict environmental protocols[5][6].

Step 1: Waste Segregation & Containment

  • Action: Collect all solid waste (used weighing boats, contaminated gloves, swept powder) into a High-Density Polyethylene (HDPE) container designated for "Non-Halogenated Organic Acids"[6].

  • Causality: Organic acids can react violently with inorganic bases, oxidizers, or reducing agents[5]. Segregation prevents exothermic neutralization reactions or toxic gas release in the waste stream.

  • Validation: Visually inspect the waste container label to confirm the absolute absence of "Oxidizers" or "Strong Bases" before depositing the material.

Step 2: Liquid Waste Handling (If Dissolved)

  • Action: If the pyrazole-carboxylic acid is dissolved in a non-halogenated solvent (e.g., DMSO, Methanol), store the waste in a clearly labeled glass or HDPE bottle inside a flammable storage cabinet[6].

  • Causality: Storing flammable solvent mixtures away from heat sources and incompatible chemicals prevents fire hazards.

  • Validation: Ensure the cap is tightly sealed and the secondary containment tray is dry before leaving the storage cabinet.

Step 3: Institutional Disposal

  • Action: Submit a waste pickup request to your Environmental Health and Safety (EH&S) department. The waste must be fully characterized and handed over to a licensed facility for incineration[4][6].

  • Causality: Incineration safely breaks down the complex pyrazole ring and carboxylic acid structures into simple, non-toxic combustion gases (CO2, H2O, NOx).

  • Validation: Verify that the hazardous waste manifest lists the correct CAS number (1197631-29-0) and hazard codes prior to signing the transfer document.

References

  • 88-0864-41 Enamine 化合物 100mg CAS No:1197631-29-0 EN300 ...
  • 1093636-79-3|5-(Pyridin-3-yl)
  • 859155-87-6|3-(2-Fluorophenyl)-1H-pyrazole-5 ...
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